Methyl 3-ethylbenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 3-ethylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-3-8-5-4-6-9(7-8)10(11)12-2/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVGYYSDIIIVKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Methyl 3-ethylbenzoate CAS number
An In-depth Technical Guide to Methyl 3-ethylbenzoate (CAS: 50604-00-7)
Introduction
This compound, identified by the CAS number 50604-00-7, is an aromatic ester that serves as a crucial intermediate in advanced organic synthesis.[1] While structurally unassuming, its utility in constructing more complex molecular architectures makes it a valuable compound for researchers and drug development professionals. This guide provides a comprehensive technical overview, grounded in established chemical principles, to elucidate the properties, synthesis, applications, and safe handling of this versatile building block. As a Senior Application Scientist, the intent is not merely to present data, but to offer a narrative that explains the causality behind the protocols and the strategic value of this molecule in the landscape of chemical R&D.
Physicochemical Properties and Identification
The foundational step in utilizing any chemical reagent is a thorough understanding of its physical and chemical identity. This compound is a liquid at room temperature.[2] Its key identifiers and properties are summarized below, compiled from various chemical suppliers and databases. The consistency of these values across reputable sources underscores their reliability.
| Property | Value | Source(s) |
| CAS Number | 50604-00-7 | [1][2][3][4][5] |
| Molecular Formula | C₁₀H₁₂O₂ | [1][2][3] |
| Molecular Weight | 164.20 g/mol | [1][3] |
| IUPAC Name | This compound | [4] |
| Purity | Typically ≥95% | [1][4][5] |
| Physical Form | Liquid | [2] |
| SMILES | CCC1=CC(C(=O)OC)=CC=C1 | [1][4] |
| InChI Key | YMVGYYSDIIIVKV-UHFFFAOYSA-N | [2][5] |
| Storage | 2-8°C or Room Temperature | [1][4] |
Synthesis: The Fischer-Speier Esterification Approach
The most direct and industrially scalable method for preparing this compound is the Fischer-Speier esterification of 3-ethylbenzoic acid with methanol. This acid-catalyzed reaction is a cornerstone of organic chemistry, valued for its use of readily available starting materials.
Mechanistic Rationale
The choice of an acid catalyst (commonly sulfuric acid or p-toluenesulfonic acid) is critical. The reaction mechanism hinges on the protonation of the carbonyl oxygen of 3-ethylbenzoic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic methanol. This step is the causal driver for the reaction's success; without the catalyst, the reaction would proceed at an impractically slow rate. The subsequent elimination of a water molecule yields the ester. The entire process is an equilibrium, which is why an excess of one reagent (typically the less expensive methanol) is used to drive the reaction towards the product, an application of Le Chatelier's principle.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Detailed Laboratory Protocol
This protocol is a self-validating system, incorporating purification and characterization steps to ensure the identity and purity of the final product.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-ethylbenzoic acid (0.1 mol, 15.02 g) and methanol (100 mL).
-
Catalysis: While stirring, carefully add concentrated sulfuric acid (2 mL) dropwise to the mixture. The addition is exothermic and should be done with caution.
-
Reflux: Heat the mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up - Quenching and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into 200 mL of ice-cold water. Neutralize the excess acid by carefully adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Causality Insight: This step is crucial to remove the sulfuric acid catalyst and any unreacted 3-ethylbenzoic acid, which is deprotonated to its water-soluble sodium salt.[8]
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Drying and Filtration: Wash the combined organic layers with brine (50 mL), then dry over anhydrous sodium sulfate. Filter to remove the drying agent.
-
Solvent Removal: Remove the ethyl acetate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation to obtain pure this compound.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS. Analytical data for verification is often available from commercial suppliers.[9]
Applications in Research and Drug Development
This compound's primary value lies in its role as a versatile building block.[1] The ester and ethyl functionalities on the benzene ring offer distinct points for chemical modification, making it a valuable starting point for the synthesis of more elaborate molecules.
-
Medicinal Chemistry: The substituted benzoate scaffold is a common motif in pharmacologically active compounds. The ester can be hydrolyzed back to the carboxylic acid, which can then be converted to amides, or it can be reduced to an alcohol. The ethyl group can be a site for further functionalization or can serve to modulate the lipophilicity of a target molecule.
-
Materials Science: Aromatic esters are precursors to polymers and other advanced materials. The specific substitution pattern of this compound can be exploited to fine-tune the physical properties of these materials.
-
Agrochemicals: Similar to drug discovery, the development of new pesticides and herbicides often relies on the synthesis of novel organic molecules, where intermediates like this compound can play a foundational role.
Role as a Synthetic Intermediate
Caption: Potential synthetic pathways from this compound.
Safety, Handling, and Storage
GHS Hazard Information
| Hazard | Statement | Precautionary Codes | Source(s) |
| Skin Irritation | Causes skin irritation | P264, P280, P302+P352, P332+P313 | [4][10] |
| Eye Irritation | Causes serious eye irritation | P280, P305+P351+P338, P337+P313 | [4][10] |
| Respiratory Irritation | May cause respiratory irritation | P261, P271, P304+P340, P312 | [4][10] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing vapors or mists.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[10]
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing to prevent skin contact.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[10]
Storage
Store in a tightly closed container in a cool, dry, and well-ventilated place.[4] Some suppliers recommend refrigerated storage (2-8°C) to ensure long-term stability.[1]
Conclusion
This compound (CAS: 50604-00-7) is more than a simple catalog chemical; it is an enabling tool for chemical innovation. Its straightforward synthesis via Fischer esterification, combined with the dual reactivity of its functional groups, makes it a reliable and valuable intermediate for researchers in medicinal chemistry, materials science, and beyond. A thorough understanding of its properties, synthetic rationale, and safe handling procedures, as outlined in this guide, is essential for leveraging its full potential in the laboratory.
References
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Title: CAS No. 50604-00-7, this compound Source: 001CHEMICAL URL: [Link]
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Title: Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst Source: MDPI URL: [Link]
-
Title: Preparation of ethyl benzoate Source: PrepChem.com URL: [Link]
-
Title: What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale? Source: Quora URL: [Link]
- Title: Preparation method of methyl benzoate compound - Google Patents Source: Google Patents URL
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- 2. This compound | 50604-00-7 [sigmaaldrich.com]
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- 7. prepchem.com [prepchem.com]
- 8. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]
- 9. 50604-00-7|this compound| Ambeed [ambeed.com]
- 10. synquestlabs.com [synquestlabs.com]
Section 1: Molecular Profile and Physicochemical Properties
An In-Depth Technical Guide to Methyl 3-ethylbenzoate for Advanced Research
This guide provides an in-depth technical overview of this compound (CAS No. 50604-00-7), a key aromatic ester intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes core physicochemical properties, validated synthesis and analysis protocols, and contextual applications in modern organic chemistry.
This compound is a monosubstituted benzoate ester. Its structural characteristics—an ethyl group at the meta position relative to the methyl ester—confer specific reactivity and steric properties that make it a valuable building block in targeted synthesis.[1] Understanding its fundamental properties is the critical first step for its effective application.
The molecular weight of a compound is a foundational parameter, essential for stoichiometric calculations in synthesis, quantitative analysis, and mass spectrometry. The molecular formula of this compound is C10H12O2.[1][2][3] Based on this, the calculated molecular weight is approximately 164.20 g/mol .[2][4]
A comprehensive summary of its key identifiers and properties is presented below.
Table 1: Physicochemical Properties and Identifiers of this compound
| Property | Value | Source(s) |
| Molecular Weight | 164.20 g/mol | [2][4] |
| Molecular Formula | C10H12O2 | [1][2][3] |
| CAS Number | 50604-00-7 | [1][2][3] |
| IUPAC Name | This compound | [3] |
| Canonical SMILES | CCC1=CC(=CC=C1)C(=O)OC | [1][3] |
| Purity (Typical) | ≥95% | [1][3][4] |
| Storage Temperature | 2-8 °C | [1] |
Section 2: Synthesis Protocol: Fischer-Speier Esterification
The most direct and industrially scalable method for synthesizing this compound is the Fischer-Speier esterification of 3-ethylbenzoic acid with methanol. This reaction is a classic example of nucleophilic acyl substitution, where methanol acts as the nucleophile and an acid catalyst is required to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. Concentrated sulfuric acid is a common and effective catalyst for this process.[5][6]
Causality in Experimental Design:
-
Excess Methanol: Methanol serves as both a reactant and the solvent. Using it in large excess shifts the reaction equilibrium towards the product side (the ester), maximizing the yield according to Le Châtelier's principle.
-
Acid Catalyst: The reaction is extremely slow without a strong acid catalyst. The catalyst protonates the carbonyl group of the carboxylic acid, making it significantly more susceptible to nucleophilic attack by the weakly nucleophilic methanol.[5]
-
Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy and ensures the reaction proceeds at a reasonable rate.
-
Neutralization & Extraction: Post-reaction, the mixture is neutralized with a weak base (e.g., sodium bicarbonate solution) to quench the acid catalyst and remove any unreacted carboxylic acid.[6] Ethyl acetate is a common extraction solvent due to its immiscibility with water and its ability to effectively dissolve the target ester.
Step-by-Step Laboratory Protocol:
-
To a round-bottom flask equipped with a reflux condenser, add 3-ethylbenzoic acid (1.0 eq).
-
Add an excess of methanol (e.g., 10-20 eq), which also acts as the solvent.
-
Slowly add concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirring solution.
-
Heat the mixture to reflux and maintain for 4-8 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dilute the residue with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally, brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent to yield the crude product.
-
Purify the crude ester by vacuum distillation to obtain pure this compound.
Section 3: Analytical Characterization and Quality Control
Confirming the identity and purity of the synthesized this compound is paramount for its use in subsequent research, particularly in drug development. A multi-technique approach ensures a comprehensive and trustworthy characterization.[7] The primary methods include Gas Chromatography-Mass Spectrometry (GC-MS) for purity and identity confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and High-Performance Liquid Chromatography (HPLC) for quantitative purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Purpose: To assess purity and confirm molecular weight. The GC separates volatile components, and the MS provides the mass-to-charge ratio (m/z) of the parent molecule and its fragments.
-
Protocol Outline:
-
Column: A non-polar column (e.g., DB-5ms or HP-5ms).
-
Injector Temp: ~250 °C.
-
Oven Program: Start at a low temperature (e.g., 70 °C), ramp up to a higher temperature (e.g., 280 °C).
-
Expected Result: A major peak corresponding to the retention time of the product. The mass spectrum for this peak should show a molecular ion [M]+ at m/z ≈ 164.2.
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy
-
Purpose: To provide unambiguous structural confirmation by mapping the hydrogen and carbon atoms in the molecule.
-
Protocol Outline:
-
Solvent: Deuterated chloroform (CDCl₃).
-
Expected ¹H NMR Signals: Distinct signals for the aromatic protons, the methyl ester protons (-OCH₃), and the ethyl group protons (-CH₂- and -CH₃), with characteristic chemical shifts, splitting patterns, and integrations.
-
Expected ¹³C NMR Signals: Resonances for each unique carbon atom, including the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons. Spectroscopic data for this compound can be found in specialized databases.[8][9]
-
High-Performance Liquid Chromatography (HPLC)
-
Purpose: To provide precise quantitative data on the purity of the sample.
-
Protocol Outline:
-
Column: A reverse-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol.
-
Detector: UV detector set to a wavelength where the aromatic ring absorbs (e.g., ~230 nm).
-
Expected Result: A single major peak. Purity is calculated based on the area percentage of this peak relative to all other peaks in the chromatogram.
-
Section 4: Applications in Medicinal Chemistry and Drug Development
This compound is primarily utilized as an intermediate or building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[1] The substitution pattern on the aromatic ring is a key feature that medicinal chemists exploit to modulate a molecule's biological activity and pharmacokinetic properties.
The inclusion of small alkyl groups like methyl and ethyl can significantly impact a drug candidate's profile.[10] These groups can:
-
Enhance Binding Affinity: The ethyl group can occupy a specific hydrophobic pocket in a target protein or enzyme, increasing binding affinity and potency.
-
Modulate Metabolism: Alkyl groups can block sites of metabolic attack (e.g., oxidation by cytochrome P450 enzymes), thereby increasing the metabolic stability and half-life of a drug.[10]
-
Improve Physicochemical Properties: The overall lipophilicity of a molecule can be fine-tuned by adding alkyl groups, which affects properties like solubility and membrane permeability.
Section 5: Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound should always be consulted, general precautions can be inferred from structurally related aromatic esters like ethyl 3-methylbenzoate and methyl benzoate.[11][12][13]
-
Hazards: May cause skin, eye, and respiratory irritation.[13][14] It is a combustible liquid.[15]
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][13] Avoid breathing vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1] Recommended storage is often refrigerated (2-8 °C) to ensure long-term stability.[1]
-
Disposal: Dispose of in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways.
Section 6: References
-
CAS No. 50604-00-7, this compound. 001CHEMICAL. [Link]
-
Ethyl m-methylbenzoate. NIST WebBook. [Link]
-
ethyl 3-methyl benzoate, 120-33-2. The Good Scents Company. [Link]
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What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?. Quora. [Link]
-
Methyl Benzoate. PubChem - NIH. [Link]
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The Versatile World of Ethyl Benzoate: Insights and Innovations in Chemistry. Medium. [Link]
-
Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. ResearchGate. [Link]
-
Preparation of ethyl benzoate. PrepChem.com. [Link]
-
[Application of methyl in drug design]. PubMed. [Link]
-
Preparation method of methyl benzoate compound. Google Patents.
-
Methyl Benzoate: A Crucial Intermediate in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Introduction: The Strategic Importance of a Versatile Building Block
An In-Depth Technical Guide to Methyl 3-ethylbenzoate: Synthesis, Characterization, and Application
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It details the fundamental properties, synthesis, and analytical characterization of this compound, a key intermediate in modern organic synthesis. Furthermore, it explores the molecule's reactivity profile and its utility as a foundational building block in the synthesis of complex molecular architectures relevant to medicinal chemistry.
In the landscape of organic synthesis and drug discovery, the strategic value of versatile, well-characterized building blocks cannot be overstated. This compound (CAS No. 50604-00-7) is one such molecule. As a simple aromatic ester, it offers a unique combination of functional handles—an activatable aromatic ring and a modifiable ester group—that make it a valuable precursor for more complex molecular structures.[1] Its utility spans from fundamental chemical research to the development of advanced materials and, most critically, to the synthesis of novel pharmaceutical agents.[1] This guide provides an in-depth examination of its core properties, a field-proven protocol for its synthesis, detailed analytical characterization, and an expert perspective on its synthetic applications.
Core Properties and Specifications
A thorough understanding of a reagent's physical and chemical properties is the bedrock of its effective application in research. This compound is a colorless liquid at room temperature. Its key identifiers and properties are summarized below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 50604-00-7 | [2][3] |
| Chemical Formula | C₁₀H₁₂O₂ | [1][2][3] |
| Molecular Weight | 164.20 g/mol | [1][3] |
| Appearance | Colorless Liquid | Inferred from analogs |
| Purity | Typically ≥95% | [2] |
| SMILES | CCC1=CC(C(=O)OC)=CC=C1 | [1][2] |
Synthesis: The Fischer-Speier Esterification Approach
The most reliable and scalable method for preparing this compound is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of 3-ethylbenzoic acid with methanol.[4][5] The reaction is an equilibrium process; therefore, to ensure a high yield, the equilibrium must be shifted towards the product.[5][6] This is typically achieved by using an excess of the alcohol (methanol) and/or by removing the water byproduct as it is formed.[5]
Reaction Mechanism
The causality behind this synthesis is a classic acid-catalyzed nucleophilic acyl substitution. The mechanism proceeds through several distinct, reversible steps:[5][7]
-
Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of 3-ethylbenzoic acid. This dramatically increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.[5][6]
-
Nucleophilic Attack: A molecule of methanol, acting as the nucleophile, attacks the activated carbonyl carbon. This forms a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion (the former methanol hydroxyl group) to one of the original carboxyl hydroxyl groups. This turns a poor leaving group (-OH) into an excellent leaving group (H₂O).
-
Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbonyl double bond.
-
Deprotonation: The protonated ester is deprotonated by a weak base in the medium (e.g., another molecule of methanol or the conjugate base of the catalyst), regenerating the acid catalyst and yielding the final ester product, this compound.
The entire mechanistic pathway is visualized in the diagram below.
Caption: Mechanism of the Fischer-Speier Esterification.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating, meaning checkpoints and characterization steps are included to confirm the reaction's progress and the final product's identity and purity.
Reagents & Equipment:
-
3-ethylbenzoic acid (1.0 eq)
-
Anhydrous Methanol (≥20 eq, serves as solvent and reagent)
-
Concentrated Sulfuric Acid (0.1 eq, catalyst)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Diethyl Ether or Ethyl Acetate (for extraction)
-
Round-bottom flask, reflux condenser, heating mantle
-
Separatory funnel, rotary evaporator, standard glassware
-
TLC plates (silica gel), appropriate developing solvent (e.g., 9:1 Hexanes:Ethyl Acetate)
Step-by-Step Methodology:
-
Reaction Setup: In a dry round-bottom flask, dissolve 3-ethylbenzoic acid in a significant excess of anhydrous methanol (e.g., for 10g of acid, use ~150 mL of methanol).
-
Catalyst Addition: While stirring the solution in an ice bath, slowly add concentrated sulfuric acid dropwise. Causality Note: This exothermic addition must be done carefully to prevent uncontrolled heating.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 3-5 hours. Self-Validation Point: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A sample of the reaction mixture should show the disappearance of the starting material spot (3-ethylbenzoic acid) and the appearance of a new, less polar product spot (the ester).
-
Solvent Removal: After cooling to room temperature, remove the excess methanol using a rotary evaporator.
-
Aqueous Workup: Dilute the residue with diethyl ether (or ethyl acetate) and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine. Causality Note: The bicarbonate wash is critical. Effervescence (CO₂ evolution) will be observed until all acid is neutralized.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Final Purification: Remove the extraction solvent via rotary evaporation to yield the crude product. For high-purity applications, the crude oil can be further purified by vacuum distillation or column chromatography on silica gel.
Caption: Workflow for the Synthesis and Purification of this compound.
Characterization and Quality Control: The Spectroscopic Signature
Confirming the identity and purity of the synthesized molecule is paramount. The following sections describe the expected spectroscopic data for this compound based on fundamental principles and data from closely related analogs.
¹H NMR Spectroscopy
The proton NMR spectrum provides a definitive fingerprint of the molecule's structure.
-
Aromatic Region (δ 7.2-8.0 ppm): Four protons will be present in this region. Due to the meta-substitution pattern, a complex multiplet is expected. The proton between the two substituents (at C2) will likely appear as a singlet or a finely split triplet around δ 7.8-7.9 ppm. The other three aromatic protons will appear as multiplets between δ 7.2 and 7.5 ppm.
-
Methyl Ester Singlet (δ ~3.9 ppm): The three protons of the methyl ester group (-OCH₃) will appear as a sharp singlet, as they have no adjacent protons to couple with.
-
Ethyl Group (δ 1.2-2.8 ppm): The ethyl group will present a classic quartet and triplet pattern. The methylene protons (-CH₂-) will appear as a quartet around δ 2.7 ppm, coupled to the adjacent methyl protons. The methyl protons (-CH₃) of the ethyl group will appear as a triplet around δ 1.2 ppm, coupled to the methylene protons.
¹³C NMR Spectroscopy
-
Carbonyl Carbon (δ ~167 ppm): The ester carbonyl carbon is highly deshielded and will appear significantly downfield.
-
Aromatic Carbons (δ 125-145 ppm): Six distinct signals are expected for the six aromatic carbons. The carbon attached to the ethyl group (C3) will be around δ 144 ppm, while the carbon attached to the ester group (C1) will be around δ 130 ppm.
-
Methyl Ester Carbon (δ ~52 ppm): The carbon of the -OCH₃ group.
-
Ethyl Group Carbons (δ ~29 ppm and ~15 ppm): The -CH₂- carbon will be around δ 29 ppm, and the terminal -CH₃ carbon will be further upfield around δ 15 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for confirming the presence of key functional groups.
-
C=O Stretch (Strong, ~1720 cm⁻¹): A very strong, sharp absorption band characteristic of the ester carbonyl group.
-
C-O Stretches (Strong, ~1250-1300 cm⁻¹ and ~1100-1150 cm⁻¹): Two distinct stretches corresponding to the C(=O)-O and O-CH₃ bonds of the ester linkage.
-
sp² C-H Stretches (Medium, >3000 cm⁻¹): Absorptions corresponding to the C-H bonds on the aromatic ring.
-
sp³ C-H Stretches (Medium, <3000 cm⁻¹): Absorptions for the C-H bonds of the ethyl and methyl groups.
Mass Spectrometry (MS)
In Electron Ionization (EI) Mass Spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 164. The most characteristic fragmentation pattern for benzoate esters is the loss of the alkoxy group.
-
Molecular Ion [M]⁺: m/z = 164
-
Base Peak [M-OCH₃]⁺: m/z = 133 (loss of the methoxy radical)
-
[C₇H₇]⁺: m/z = 91 (tropylium ion, from further fragmentation of the benzoyl cation)
Reactivity Profile and Synthetic Utility in Drug Development
This compound is not merely a stable compound but a versatile intermediate whose functional groups can be selectively manipulated.[1] This reactivity is central to its role in building the complex scaffolds required for modern drug candidates.
Reactions at the Ester Functional Group
The ester moiety is a gateway to several other functional groups:[8]
-
Hydrolysis (Saponification): Treatment with aqueous base (e.g., NaOH) followed by acidic workup readily cleaves the ester to regenerate the parent carboxylic acid (3-ethylbenzoic acid). This is useful for deprotection or for converting the ester to an acid for subsequent coupling reactions (e.g., amide bond formation).
-
Reduction: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, (3-ethylphenyl)methanol. This two-step conversion from a carboxylic acid to an alcohol is often more efficient than direct reduction of the acid.
-
Grignard Reaction: Reaction with excess Grignard reagents (R-MgBr) allows for the installation of two identical 'R' groups, converting the ester into a tertiary alcohol. This is a powerful carbon-carbon bond-forming reaction.
Reactions on the Aromatic Ring
The existing substituents direct the regioselectivity of further electrophilic aromatic substitution (EAS) reactions. The ethyl group is an ortho-, para-director, while the methyl ester group is a meta-director. Their combined influence makes positions 2, 4, and 6 the most likely sites for further substitution, offering pathways to polysubstituted aromatic compounds.
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Methyl 3-ethylbenzoate physical properties
An In-depth Technical Guide to the Physical Properties of Methyl 3-ethylbenzoate
This guide provides a comprehensive overview of the known physical and chemical properties of this compound. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require detailed technical information for experimental design, safety assessment, and material characterization. This document synthesizes available data, outlines standard experimental methodologies for property determination, and offers insights into the practical application of this knowledge.
Introduction to this compound
This compound (CAS No. 50604-00-7) is an organic compound classified as a benzoate ester.[1] Its structure consists of a benzene ring substituted with an ethyl group at the meta-position (position 3) and a methyl ester group. Its molecular formula is C₁₀H₁₂O₂ and it has a molecular weight of approximately 164.20 g/mol .[1][2] This compound serves as a building block in organic synthesis.[2]
It is critical to distinguish this compound from its structural isomer, ethyl 3-methylbenzoate (CAS No. 120-33-2), as their physical properties differ. While data for this compound is limited, the properties of its isomer are well-documented and are presented here for comparative context.
Core Physicochemical Properties
The fundamental physical properties of a compound dictate its behavior in various experimental and environmental conditions. These properties are essential for purification, formulation, and reaction setup.
Summary of Physicochemical Data
The following table summarizes the key physical properties for this compound and its isomer, ethyl 3-methylbenzoate.
| Property | This compound (CAS 50604-00-7) | Ethyl 3-methylbenzoate (CAS 120-33-2) |
| Molecular Formula | C₁₀H₁₂O₂[1][2] | C₁₀H₁₂O₂[3][4] |
| Molecular Weight | 164.20 g/mol [1] | 164.20 g/mol [4][5] |
| Appearance | Data not available | Colorless to light yellow liquid[3][6] |
| Boiling Point | Data not available | 110 °C at 20 mmHg (27 hPa)[3][6][7] |
| Density | Data not available | 1.03 g/mL at 25 °C[3][5][7] |
| Refractive Index | Data not available | 1.5055 - 1.5075 at 20 °C[5][6][7] |
| Flash Point | Data not available | 101 °C (closed cup)[3][6][7] |
| Water Solubility | Data not available | Estimated at 233.3 mg/L at 25 °C[8] |
| LogP (o/w) | Data not available | 3.285 (estimated)[5][8] |
Detailed Property Analysis
-
Molecular Identity:
-
Boiling Point: The boiling point is a critical parameter for purification by distillation. For the isomer ethyl 3-methylbenzoate, the boiling point is reported as 110 °C under reduced pressure (20 mmHg), indicating it is a relatively high-boiling liquid at atmospheric pressure.[3][6][7] The choice to measure boiling point under vacuum is a standard technique to prevent thermal decomposition of the organic ester at higher temperatures.
-
Density: The density of ethyl 3-methylbenzoate is 1.03 g/mL at 25 °C, slightly denser than water.[3][5][7] This value is crucial for converting between mass and volume and for calculations in fluid dynamics or reaction stoichiometry.
-
Refractive Index (n_D): The refractive index is a measure of how light propagates through a substance and is a valuable, quickly measured indicator of purity. For ethyl 3-methylbenzoate, the refractive index is reported in the range of 1.5055 to 1.5075 at 20 °C, measured using the sodium D-line (589 nm).[5][6][7]
-
Solubility: Ethyl 3-methylbenzoate is soluble in alcohol and has very limited solubility in water.[8] This amphiphilic character, with a polar ester group and a nonpolar substituted benzene ring, is typical for such aromatic esters and governs its partitioning behavior in solvent extraction and chromatography.
Spectral Data for Structural Confirmation
While not physical properties in the classical sense, spectral data are indispensable for confirming the identity and purity of a chemical substance.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy is a primary tool for structural elucidation. While a spectrum for this compound is not available in the searched literature, spectra for related compounds like ethyl 3-methylbenzoate are accessible and can be used as a reference for interpreting the expected chemical shifts and splitting patterns of the aromatic and aliphatic protons.[10]
-
Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight. The NIST Chemistry WebBook contains mass spectrometry data for the isomer ethyl 3-methylbenzoate, which can be valuable for developing analytical methods.[4]
Experimental Determination of Physical Properties
The trustworthiness of physical property data relies on robust and validated experimental protocols. Below are standard methodologies for determining key properties discussed in this guide.
Protocol 1: Boiling Point Determination via Simple Distillation
This method is used to determine the boiling point of a liquid at a given pressure. The boiling point is the temperature at which the vapor pressure of the liquid equals the external pressure.
Methodology:
-
Preparation: A small volume of the sample (e.g., this compound) is placed into a round-bottom flask with a few boiling chips to ensure smooth boiling.
-
Apparatus Setup: A simple distillation apparatus is assembled, consisting of the flask, a distillation head with a thermometer, a condenser, and a receiving flask. The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.
-
Heating: The flask is heated gently.
-
Observation & Recording: The temperature is recorded when it stabilizes as the liquid boils and the first drop of condensate is collected in the receiving flask. The ambient atmospheric pressure is also recorded using a barometer. For vacuum distillation, the system pressure is recorded.
Causality: Measuring the boiling point under vacuum is often necessary for high-boiling or thermally sensitive compounds to avoid degradation. The observed boiling point is pressure-dependent and can be corrected to standard pressure using a nomograph if needed.
Caption: Boiling Point Determination Workflow.
Protocol 2: Refractive Index Measurement
The refractive index is determined using an Abbe refractometer, which measures the critical angle of refraction of the sample.
Methodology:
-
Calibration: The refractometer is calibrated using a standard of known refractive index, such as distilled water.
-
Temperature Control: The prisms of the refractometer are brought to a constant temperature (commonly 20°C or 25°C) using a circulating water bath, as refractive index is temperature-dependent.
-
Sample Application: A few drops of the liquid sample are placed on the surface of the lower prism.
-
Measurement: The prisms are closed, and the user looks through the eyepiece, adjusting the control knob until the light and dark fields converge into a sharp line that aligns with the crosshairs.
-
Data Acquisition: The refractive index value is read directly from the instrument's calibrated scale.
Causality: Precise temperature control is paramount for accuracy, as the density of the liquid, and thus its refractive index, changes with temperature. This provides a self-validating system; inconsistent readings often point to temperature fluctuations or sample impurity.
Caption: Refractive Index Measurement Workflow.
Safety, Handling, and Storage
Proper handling and storage are essential for laboratory safety and maintaining the integrity of the compound.
-
Hazard Identification: this compound is classified with the GHS07 pictogram (Warning).[2]
-
Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2]
-
-
Precautionary Measures & First Aid:
-
Handling: Use only in a well-ventilated area. Avoid breathing vapors or mists. Wear protective gloves, clothing, and eye/face protection.[2] Wash hands thoroughly after handling.[6]
-
Skin Contact: Immediately wash with soap and plenty of water. If irritation occurs, seek medical advice.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3]
-
Inhalation: Move the person to fresh air. If required, provide artificial respiration.
-
-
Storage:
-
Store in a cool, dry place in a tightly sealed container. Some suppliers recommend storage at room temperature, while others suggest 2-8°C.[2] Researchers should consult the supplier-specific recommendation.
-
Conclusion
This compound is a valuable chemical intermediate. While comprehensive experimental data on its physical properties are not widely published, an understanding can be derived from its chemical structure and comparison with its well-characterized isomer, ethyl 3-methylbenzoate. The standard protocols for determining boiling point and refractive index provide a framework for researchers to characterize this compound in their own laboratories. Adherence to safety protocols is mandatory when handling this substance due to its irritant nature.
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A Spectroscopic Guide to Methyl 3-Ethylbenzoate: In-Depth Analysis and Methodologies
This technical guide provides a comprehensive overview of the spectroscopic properties of methyl 3-ethylbenzoate (CAS 50604-00-7), a valuable organic intermediate in various research and development applications. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical applications of key spectroscopic techniques for the structural elucidation and characterization of this compound. Given the limited availability of public domain experimental spectra for this compound, this guide will leverage predicted spectroscopic data, offering a robust framework for analysis and interpretation.
Introduction to this compound
This compound is an aromatic ester with the molecular formula C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol . Its structure, featuring a benzene ring substituted with a methyl ester and an ethyl group at the meta position, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming its identity, assessing its purity, and tracking its transformations in chemical reactions.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Proton NMR spectroscopy is a powerful technique for determining the structure of organic molecules by mapping the chemical environments of hydrogen atoms.
Experimental Protocol: ¹H NMR Spectroscopy
A standard protocol for acquiring a ¹H NMR spectrum of a liquid sample like this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. The deuterated solvent is essential to avoid overwhelming the sample signals.
-
Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the sample solution. TMS provides a reference signal at 0 ppm, against which all other chemical shifts are measured.[1][2]
-
Spectrometer Setup: Place the NMR tube in the spectrometer's probe. Ensure the instrument is properly tuned and shimmed to achieve a homogeneous magnetic field, which is critical for obtaining high-resolution spectra.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Caption: Workflow for ¹H NMR Spectroscopy.
Predicted ¹H NMR Data and Interpretation
The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show the following signals:
| Chemical Shift (ppm) (Predicted) | Multiplicity | Integration | Assignment |
| ~7.85 | s | 1H | Ar-H (H2) |
| ~7.80 | d | 1H | Ar-H (H6) |
| ~7.45 | d | 1H | Ar-H (H4) |
| ~7.35 | t | 1H | Ar-H (H5) |
| ~3.90 | s | 3H | -OCH₃ |
| ~2.70 | q | 2H | -CH₂CH₃ |
| ~1.25 | t | 3H | -CH₂CH₃ |
Interpretation:
-
Aromatic Protons (7.3-7.9 ppm): The four protons on the benzene ring are in different chemical environments and will appear as distinct signals in the aromatic region. The proton at the 2-position (H2), being between the two substituents, is expected to be a singlet. The protons at positions 4, 5, and 6 will show splitting patterns (doublet, triplet, doublet) due to coupling with their neighbors.
-
Methyl Ester Protons (~3.90 ppm): The three protons of the methyl ester group (-OCH₃) are chemically equivalent and do not have any neighboring protons to couple with, thus they will appear as a sharp singlet.
-
Ethyl Group Protons: The ethyl group gives rise to two signals. The two methylene protons (-CH₂CH₃) at approximately 2.70 ppm will appear as a quartet due to coupling with the three neighboring methyl protons. The three methyl protons (-CH₂CH₃) at around 1.25 ppm will appear as a triplet due to coupling with the two neighboring methylene protons.[3]
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
The experimental procedure for ¹³C NMR is similar to that of ¹H NMR, with a few key differences:
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is often required due to the low natural abundance of the ¹³C isotope.[4]
-
Spectrometer Setup: The spectrometer is tuned to the resonance frequency of ¹³C.
-
Data Acquisition: A proton-decoupled sequence is typically used to simplify the spectrum by removing the splitting of carbon signals by attached protons. This results in a spectrum where each unique carbon atom appears as a single line.[4][5] A larger number of scans is usually necessary to obtain a good signal-to-noise ratio.
-
Data Processing: The data is processed using a Fourier transform and phasing.
Caption: Workflow for ¹³C NMR Spectroscopy.
Predicted ¹³C NMR Data and Interpretation
The predicted proton-decoupled ¹³C NMR spectrum of this compound is expected to show eight distinct signals, corresponding to the eight unique carbon environments in the molecule.
| Chemical Shift (ppm) (Predicted) | Assignment |
| ~167 | C=O (ester carbonyl) |
| ~144 | Ar-C (C3) |
| ~131 | Ar-C (C1) |
| ~130 | Ar-CH (C5) |
| ~128 | Ar-CH (C6) |
| ~127 | Ar-CH (C4) |
| ~126 | Ar-CH (C2) |
| ~52 | -OCH₃ |
| ~29 | -CH₂CH₃ |
| ~15 | -CH₂CH₃ |
Interpretation:
-
Carbonyl Carbon (~167 ppm): The ester carbonyl carbon is significantly deshielded and appears at the lowest field.
-
Aromatic Carbons (126-144 ppm): The six aromatic carbons are in different electronic environments, giving rise to six distinct signals. The carbon atom attached to the ethyl group (C3) and the carbon attached to the ester group (C1) are quaternary and will have different chemical shifts compared to the protonated aromatic carbons.
-
Methyl Ester Carbon (~52 ppm): The carbon of the methyl ester group appears in the expected region for an sp³ carbon attached to an oxygen atom.
-
Ethyl Group Carbons: The methylene carbon (-CH₂CH₃) at approximately 29 ppm and the methyl carbon (-CH₂CH₃) at around 15 ppm are in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: FT-IR Spectroscopy (Liquid Sample)
For a liquid sample like this compound, the following FT-IR methods are common:
-
Neat Liquid (Salt Plates):
-
Place a drop of the neat liquid between two infrared-transparent salt plates (e.g., NaCl or KBr).
-
Press the plates together to form a thin film.
-
Mount the plates in the spectrometer's sample holder.
-
-
Attenuated Total Reflectance (ATR):
-
Place a drop of the liquid sample directly onto the ATR crystal.
-
Acquire the spectrum. This method is often preferred for its simplicity and minimal sample preparation.[6]
-
Caption: Workflow for FT-IR Spectroscopy of a Liquid Sample.
Predicted IR Data and Interpretation
The IR spectrum of this compound is expected to show the following characteristic absorption bands:
| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group |
| ~3050-3000 | C-H stretch | Aromatic |
| ~2970-2850 | C-H stretch | Aliphatic (-CH₃, -CH₂) |
| ~1720 | C=O stretch | Ester |
| ~1600, ~1480 | C=C stretch | Aromatic ring |
| ~1250 | C-O stretch | Ester |
Interpretation:
-
C-H Stretching: The presence of both aromatic and aliphatic C-H bonds will be evident from the stretching vibrations just above and below 3000 cm⁻¹, respectively.
-
Carbonyl Stretching: A strong, sharp absorption band around 1720 cm⁻¹ is the most characteristic signal for the ester carbonyl group.
-
Aromatic C=C Stretching: The absorptions in the 1600-1480 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the benzene ring.
-
C-O Stretching: A strong band around 1250 cm⁻¹ corresponds to the stretching of the C-O single bond of the ester functionality.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
A common method for analyzing volatile organic compounds like this compound is gas chromatography coupled with mass spectrometry (GC-MS) using electron ionization.
-
Sample Introduction: A dilute solution of the sample is injected into the gas chromatograph, which separates the components of the mixture. The separated this compound then enters the mass spectrometer.
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion (M⁺•).[7][8]
-
Fragmentation: The high energy of the electron beam often causes the molecular ion to fragment into smaller, charged species.[7]
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.
Caption: Workflow for EI-Mass Spectrometry.
Predicted Mass Spectrum Data and Interpretation
The EI mass spectrum of this compound is expected to show the following key ions:
| m/z (Predicted) | Ion Identity |
| 164 | [M]⁺• (Molecular Ion) |
| 149 | [M - CH₃]⁺ |
| 135 | [M - OCH₃]⁺ |
| 133 | [M - CH₂CH₃]⁺ |
| 119 | [C₆H₄C(O)]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Interpretation:
-
Molecular Ion (m/z 164): The peak corresponding to the molecular weight of the compound should be observed, confirming the molecular formula.
-
Loss of Methyl Radical (m/z 149): Fragmentation of the ethyl group can lead to the loss of a methyl radical.
-
Loss of Methoxy Radical (m/z 135): Cleavage of the ester group can result in the loss of a methoxy radical (•OCH₃).
-
Loss of Ethyl Radical (m/z 133): Loss of the entire ethyl group as a radical is a likely fragmentation pathway.
-
Benzoyl Cation (m/z 119): A common fragment for ethyl-substituted benzoic acid esters.
-
Tropylium Ion (m/z 91): A very common and stable fragment in the mass spectra of compounds containing a benzyl group, formed through rearrangement.
Conclusion
The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a comprehensive spectroscopic profile of this compound. While experimental data is not widely available, the predicted spectra and their interpretations presented in this guide offer a solid foundation for the identification and characterization of this compound. The detailed experimental protocols also serve as a valuable resource for researchers working with this and similar molecules. It is always recommended to confirm the identity of a compound through a combination of these techniques for unambiguous structural elucidation.
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Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]
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Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
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JASCO. (2021, July 16). Tips of FTIR measurement (NIR measurement by liquid sampling using a hematocrit capillary). Retrieved from [Link]
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Filo. (2025, April 12). The ¹³C NMR spectrum for ethyl benzoate contains these peaks: 17.3, 61.1,... Retrieved from [Link]
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Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
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(n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]
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Scribd. (n.d.). 1H NMR Spectroscopy Basics. Retrieved from [Link]
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Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]
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ACD/Labs. (2023, August 23). A Beginner’s Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]
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Agilent. (2021, May 28). Improved Measurement of Liquid Samples Using FTIR. Retrieved from [Link]
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Brainly. (2023, November 9). [FREE] Ethyl benzoate (PhCO2Et) has these peaks in its ^{13}C NMR spectrum. Retrieved from [Link]
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(n.d.). Running 13C spectra. Retrieved from [Link]
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(n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
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ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate,.... Retrieved from [Link]
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Michigan State University. (n.d.). NMR Spectroscopy. Retrieved from [Link]
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(n.d.). Sample preparation for FT-IR. Retrieved from [Link]
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Purdue University. (n.d.). Lecture 2 Ionization Methods : Electron Ionization. Retrieved from [Link]
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The Foundational Principles of Structural Elucidation via NMR
An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectrum Analysis of Methyl 3-ethylbenzoate
This guide provides a detailed technical analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the causal relationships between molecular structure and spectral output. We will explore the fundamental principles of NMR, outline a robust experimental protocol for data acquisition, and conduct a comprehensive analysis of the resulting spectra to achieve full structural elucidation.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique that probes the magnetic properties of atomic nuclei to reveal the structure, dynamics, and chemical environment of molecules.[1] The power of NMR lies in its ability to provide detailed information through three key parameters:
-
Chemical Shift (δ): The resonance frequency of a nucleus relative to a standard reference (typically Tetramethylsilane, TMS).[2] This value, measured in parts per million (ppm), is highly sensitive to the local electronic environment. Electron-withdrawing groups deshield a nucleus, shifting its signal downfield (higher ppm), while electron-donating groups cause shielding and an upfield shift (lower ppm).[2]
-
Integration: The area under an NMR signal is directly proportional to the number of nuclei responsible for that signal. In ¹H NMR, this allows for the determination of the relative ratio of protons in different chemical environments.
-
Spin-Spin Coupling (J-coupling): This phenomenon arises from the magnetic interaction between non-equivalent nuclei, typically through 2-3 chemical bonds.[3] It splits a single resonance into a multiplet (e.g., doublet, triplet, quartet), and the pattern of splitting reveals the number of neighboring nuclei. The magnitude of this interaction is the coupling constant (J), measured in Hertz (Hz).[3]
Experimental Protocol: A Self-Validating System for High-Quality Data Acquisition
The integrity of any spectral analysis is predicated on the quality of the initial data. A meticulously executed experimental protocol is a self-validating system that ensures reproducibility and accuracy.
Sample Preparation
-
Analyte & Solvent Selection: Weigh approximately 5-20 mg of high-purity this compound for ¹³C NMR (1-5 mg is often sufficient for ¹H NMR).[4] Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃). Deuterated solvents are essential as they are "invisible" in ¹H NMR spectra and are used by the spectrometer's lock system to stabilize the magnetic field.[5]
-
Homogenization and Filtration: Ensure the sample is fully dissolved. Any suspended particulate matter can severely degrade the magnetic field homogeneity, leading to broadened spectral lines and poor resolution.[4] Filter the solution through a pipette packed with a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube.
-
Tube and Cap Integrity: Use only clean, dry NMR tubes free from scratches or chips.[6] Contaminants can introduce spurious signals, while imperfections in the glass can distort the magnetic field. After use, tubes should be thoroughly cleaned with appropriate solvents (e.g., acetone followed by deionized water) and dried completely.[4]
Spectrometer Setup & Data Acquisition
-
Instrument Insertion: Carefully place the NMR tube into a spinner turbine and use a depth gauge to ensure the sample is positioned correctly within the sensitive volume of the NMR probe.[7]
-
Locking and Shimming: The spectrometer will "lock" onto the deuterium signal of the solvent to compensate for any magnetic field drift. The "shimming" process then optimizes the homogeneity of the magnetic field across the sample volume, which is critical for obtaining sharp, well-resolved peaks.
-
Acquisition Parameters: Standard acquisition parameters for ¹H NMR include setting the appropriate spectral width, acquisition time, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a greater number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[4]
-
Data Processing: The raw data, a Free Induction Decay (FID), is converted into a frequency-domain spectrum via a Fourier Transform (FT).[8] Subsequent processing steps include phase correction, baseline correction, and referencing the chemical shift scale to the TMS signal (δ = 0.00 ppm).[9]
Spectral Analysis of this compound
The following analysis is based on a predicted spectrum, a standard and reliable method for structural elucidation in the absence of readily available experimental data for this specific molecule.
Caption: Structure of this compound with Proton Labels.
¹H NMR Spectrum Analysis (Predicted, 400 MHz, CDCl₃)
The ¹H NMR spectrum of this compound is expected to show five distinct signals corresponding to its seven unique proton environments.
-
Aromatic Protons (δ 7.20 - 7.90 ppm): The four protons on the benzene ring are in different chemical environments and give rise to signals in the characteristic aromatic region of 6.5-8.0 ppm.[10]
-
H-b & H-c (δ ~7.85 ppm, 2H, multiplet): These two protons are ortho to the electron-withdrawing ester group, which deshields them significantly, shifting them the furthest downfield. They appear as a multiplet due to coupling with their neighbors.
-
H-e (δ ~7.45 ppm, 1H, multiplet): This proton is meta to the ester and ortho to the ethyl group. Its chemical shift is intermediate.
-
H-d (δ ~7.30 ppm, 1H, triplet): This proton is situated between the two other aromatic protons and is expected to appear as a triplet due to coupling with two equivalent neighbors.
-
-
Methyl Ester Protons (H-a, δ ~3.90 ppm, 3H, singlet): The three protons of the methyl ester group (-COOCH₃) are highly deshielded by the adjacent electronegative oxygen atom. As they have no neighboring protons, their signal is a sharp singlet.
-
Ethyl Group Protons (H-f, δ ~2.70 ppm, 2H, quartet): These benzylic methylene protons (-CH₂-) are deshielded by the aromatic ring.[10] Their signal is split into a quartet by the three neighboring methyl protons (n+1 = 3+1 = 4). The typical coupling constant (³J) for alkyl groups is around 7 Hz.[3]
-
Ethyl Group Protons (H-g, δ ~1.25 ppm, 3H, triplet): These methyl protons (-CH₃) are in a standard aliphatic environment. Their signal is split into a triplet by the two neighboring methylene protons (n+1 = 2+1 = 3), with the same coupling constant (~7 Hz) as the quartet.
¹³C NMR Spectrum Analysis (Predicted, 100 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to each unique carbon atom in the molecule.
-
Carbonyl Carbon (C=O, δ ~167 ppm): The ester carbonyl carbon is significantly deshielded and appears far downfield, typically in the 160-180 ppm range.[11]
-
Aromatic Carbons (δ 127 - 145 ppm): The six carbons of the benzene ring resonate in the aromatic region (120-150 ppm).[12]
-
C-3 (δ ~145 ppm): The carbon bearing the ethyl group is a quaternary carbon and is shifted downfield due to substitution.
-
C-1 (δ ~130 ppm): The quaternary carbon attached to the ester group.
-
Aromatic CH Carbons (δ 127 - 134 ppm): The four remaining aromatic carbons (C-2, C-4, C-5, C-6) will appear in this range. Precise assignment often requires more advanced 2D NMR techniques.
-
-
Methyl Ester Carbon (-OCH₃, δ ~52 ppm): This carbon is attached to an electronegative oxygen, shifting it downfield into the 50-65 ppm range.[13]
-
Ethyl Group Methylene Carbon (-CH₂-, δ ~29 ppm): The benzylic carbon is slightly deshielded by the aromatic ring.
-
Ethyl Group Methyl Carbon (-CH₃, δ ~15 ppm): This carbon appears in the typical upfield aliphatic region (10-30 ppm).
Data Summary
The predicted NMR data for this compound is summarized below for clarity and quick reference.
| ¹H NMR Data | ||||
| Label | Assignment | Chemical Shift (δ, ppm) | Integration | Multiplicity |
| H-b, H-c | Ar-H (ortho to -COOMe) | ~7.85 | 2H | Multiplet |
| H-e | Ar-H | ~7.45 | 1H | Multiplet |
| H-d | Ar-H | ~7.30 | 1H | Triplet |
| H-a | -COOCH₃ | ~3.90 | 3H | Singlet |
| H-f | -CH₂CH₃ | ~2.70 | 2H | Quartet |
| H-g | -CH₂CH₃ | ~1.25 | 3H | Triplet |
| ¹³C NMR Data | |
| Assignment | Chemical Shift (δ, ppm) |
| C=O | ~167 |
| C-Ar (quaternary, C-Et) | ~145 |
| CH-Ar | ~134 |
| CH-Ar | ~129 |
| CH-Ar | ~128 |
| CH-Ar | ~127 |
| C-Ar (quaternary, C-COOMe) | ~130 |
| -OCH₃ | ~52 |
| -CH₂CH₃ | ~29 |
| -CH₂CH₃ | ~15 |
Workflow Visualization
The logical flow from sample to structure can be visualized as follows:
Caption: Standard workflow for NMR-based structural elucidation.
Conclusion
The comprehensive analysis of the predicted ¹H and ¹³C NMR spectra provides a self-consistent and unambiguous structural confirmation of this compound. Each signal's chemical shift, integration, and multiplicity corresponds directly to the unique electronic environment and connectivity of the nuclei within the molecule. This guide demonstrates the logical workflow—from meticulous sample preparation to detailed spectral interpretation—that underpins the power of NMR spectroscopy as a primary tool for chemical characterization in scientific research and development.
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Filo. (2025, March 24). Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo... Retrieved from [Link]
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Dhami, K. S., & Stothers, J. B. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(2), 233-241. [Link]
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Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
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Black Tom AI. (2025, November 3). The expected chemical shift range (in ppm) for the indicated carbon of ethyl benzoate is 200-220. Retrieved from [Link]
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Chegg. (2019, October 17). The expected chemical shift range (in ppm) for the indicated carbon of ethyl benzoate is 160-180. Retrieved from [Link]
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Chegg. (2021, April 21). Provide the 1H NMR data for methyl benzoate and methylpropangate. Retrieved from [Link]
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AIP Publishing. (2016, December 28). Indirect NMR spin–spin coupling constants in diatomic alkali halides. Retrieved from [Link]
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An In-depth Technical Guide to the Infrared Spectrum of Methyl 3-ethylbenzoate
Introduction
Infrared (IR) spectroscopy is a powerful analytical technique fundamental to the characterization of molecular structures. By measuring the absorption of infrared radiation by a sample, we can identify the vibrational modes of its constituent bonds. This guide provides a detailed interpretation of the infrared spectrum of methyl 3-ethylbenzoate, a disubstituted aromatic ester. For researchers, scientists, and professionals in drug development, understanding the nuances of an IR spectrum is crucial for structural elucidation, purity assessment, and reaction monitoring. This document will delve into the theoretical underpinnings of the observed spectral features, grounded in established spectroscopic principles and supported by authoritative references.
This compound possesses several key functional groups that give rise to a characteristic and interpretable IR spectrum: an ester group, a benzene ring with meta-substitution, and an ethyl substituent. Each of these components contributes distinct vibrational signatures, which we will dissect in detail.
Experimental Protocol: Acquiring the IR Spectrum
To ensure the integrity of the spectral data, a standardized experimental procedure is paramount. For a liquid sample such as this compound, Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy is a highly effective and common method.[1][2]
Step-by-Step ATR-FTIR Protocol for a Liquid Sample
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Background Spectrum Acquisition:
-
Clean the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.[3][4]
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric water and carbon dioxide, as well as any intrinsic absorbance from the crystal itself.
-
-
Sample Application:
-
Sample Spectrum Acquisition:
-
Data Processing and Cleaning:
Self-Validating System and Causality
This protocol is self-validating because the acquisition of a clean background spectrum serves as an internal control. Any significant deviations in the baseline of the final spectrum would indicate improper background subtraction or contamination. The choice of ATR is deliberate for liquid samples as it provides high-quality, reproducible spectra with minimal sample preparation and circumvents the need for traditional transmission cells which can be more cumbersome to clean and are susceptible to interference from strong solvent absorption.[2][3]
Core Spectral Interpretation of this compound
The infrared spectrum of this compound can be logically divided into several key regions, each corresponding to the vibrations of specific functional groups.
The Diagnostic Region (>1500 cm⁻¹)
This region is often the most informative for identifying key functional groups.
1. C-H Stretching Vibrations (3100-2850 cm⁻¹)
-
Aromatic C-H Stretch (3100-3000 cm⁻¹): The presence of the benzene ring is indicated by one or more weak to medium absorption bands in this region, corresponding to the stretching of the C-H bonds on the aromatic ring.[5][6][7][8] These are typically observed at slightly higher wavenumbers than aliphatic C-H stretches.[5]
-
Aliphatic C-H Stretch (3000-2850 cm⁻¹): These absorptions arise from the methyl and ethyl substituents. The asymmetric and symmetric stretching vibrations of the CH₃ and CH₂ groups within the ethyl and methyl ester moieties will appear in this range.[9][10]
2. Overtone and Combination Bands (2000-1665 cm⁻¹)
Aromatic compounds often display a pattern of weak absorption bands in this region.[5][7][8][11] These bands, known as "aromatic fingers," are overtones or combinations of the fundamental C-H out-of-plane bending vibrations.[5][12] The pattern of these weak bands can sometimes be used to deduce the substitution pattern on the benzene ring.[5][13]
3. The Carbonyl (C=O) Stretch (~1720 cm⁻¹)
The most prominent and easily identifiable peak in the spectrum of this compound is the carbonyl stretch of the ester functional group.[14]
-
Position: For aromatic esters, this peak is typically found between 1730 and 1715 cm⁻¹.[14][15] The conjugation of the carbonyl group with the aromatic ring lowers the vibrational frequency compared to a saturated ester (which typically appears around 1750-1735 cm⁻¹).[15][16][17] This is due to the delocalization of π-electrons, which imparts a slight single-bond character to the C=O bond, weakening it and thus lowering the energy required to stretch it.[17]
The Fingerprint Region (<1500 cm⁻¹)
This region contains a complex series of absorptions that are unique to the molecule as a whole. While individual peak assignments can be challenging, several key vibrations are reliably found here.
1. Aromatic C=C Stretching Vibrations (1600-1450 cm⁻¹)
The benzene ring exhibits characteristic in-plane carbon-carbon double bond stretching vibrations, which typically appear as two or more bands in this region.[5][6][7][8] Common absorptions are found near 1600 cm⁻¹ and 1500-1400 cm⁻¹.[5][6][7][8]
2. Aliphatic C-H Bending Vibrations (1470-1370 cm⁻¹)
The scissoring and bending vibrations of the methyl and ethyl groups appear in this range. A band around 1450 cm⁻¹ is characteristic of CH₂ scissoring, while a band near 1375 cm⁻¹ is typical for a CH₃ symmetric bend ("umbrella" mode).[9]
3. Ester C-O Stretching Vibrations (1300-1100 cm⁻¹)
Aromatic esters are known to exhibit two strong and characteristic C-O stretching bands.[14][18]
-
Asymmetric C-C-O Stretch (around 1280-1250 cm⁻¹): This intense band involves the stretching of the C-O bond adjacent to the carbonyl group.[14]
-
Symmetric O-C-C Stretch (around 1130-1100 cm⁻¹): This band corresponds to the stretching of the O-C bond of the methoxy group.[14] These two prominent peaks, along with the C=O stretch, form a characteristic "Rule of Three" pattern for aromatic esters.[14]
4. C-H Out-of-Plane Bending (OOP) (900-675 cm⁻¹)
The substitution pattern on the benzene ring strongly influences the C-H out-of-plane bending vibrations, resulting in strong absorption bands in this region.[5][6][13] For a meta-disubstituted benzene ring, one would expect to see characteristic bands that can help confirm the substitution pattern.
Summary of Expected IR Absorptions
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Functional Group Origin |
| Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium | Benzene Ring |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium | Ethyl & Methyl Groups |
| Aromatic Overtones | 2000 - 1665 | Weak | Benzene Ring |
| Ester C=O Stretch | 1730 - 1715 | Strong, Sharp | Ester Carbonyl |
| Aromatic C=C Stretch | 1600 - 1450 | Medium | Benzene Ring |
| Aliphatic C-H Bend | 1470 - 1370 | Medium | Ethyl & Methyl Groups |
| Asymmetric C-C-O Stretch | 1310 - 1250 | Strong | Ester C-O |
| Symmetric O-C-C Stretch | 1130 - 1100 | Strong | Ester C-O |
| Aromatic C-H OOP Bend | 900 - 675 | Strong | meta-Substituted Ring |
Visualizing Molecular Vibrations and Spectral Regions
To better understand the relationship between the molecular structure and the IR spectrum, the following diagrams illustrate the key functional groups and the overall workflow of spectral interpretation.
Caption: Key functional groups within this compound.
Caption: Logical workflow for IR spectrum interpretation.
Conclusion
The infrared spectrum of this compound provides a wealth of information that, when systematically interpreted, confirms its molecular structure with high confidence. The presence of a strong carbonyl absorption around 1720 cm⁻¹, coupled with two distinct, strong C-O stretching bands in the 1300-1100 cm⁻¹ region, unequivocally identifies the aromatic ester functionality.[14] Further corroboration is provided by the characteristic absorptions of aromatic and aliphatic C-H stretches, aromatic C=C in-ring vibrations, and the complex pattern of bends in the fingerprint region. This guide serves as a framework for researchers to approach the interpretation of IR spectra with both theoretical understanding and practical insight, ensuring accurate and reliable structural characterization.
References
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Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy. [Link]
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Drawell. (2025). FTIR Analysis for Liquid Samples - What You Need to Know. [Link]
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University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link]
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Griffiths, P. R., & Thompson, H. W. (1967). Far infrared spectra and vibrational assignments of substituted benzenes. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 298(1452), 51-67. [Link]
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Smith, B. C. (2016). The Benzene Fingers, Part I: Overtone and Combination Bands. Spectroscopy. [Link]
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LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
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LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
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LibreTexts. (2019). 18.8: Spectral Characteristics of the Benzene Ring. [Link]
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Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy. [Link]
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University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. [Link]
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Doubtnut. (n.d.). The carbonyl stretching (νC=O) frequency for ethyl benzoate is observed 1719 cm. [Link]
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Deconstructing Molecular Signatures: An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Methyl 3-Ethylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Analytical Imperative
In the landscape of pharmaceutical and chemical research, the unambiguous identification of molecular structure is paramount. Mass spectrometry stands as a powerful tool in this endeavor, providing not only the molecular weight of a compound but also a veritable fingerprint in the form of its fragmentation pattern. Methyl 3-ethylbenzoate (C₁₀H₁₂O₂, MW: 164.20 g/mol ), an aromatic ester, presents a compelling case study in the application of EI-MS for structural analysis. Understanding its fragmentation is key to its identification in complex matrices and for differentiating it from its isomers.
This guide will proceed by first establishing the foundational principles of electron ionization and fragmentation. Subsequently, it will delve into the predicted fragmentation pathways of this compound, drawing upon the known mass spectrum of its isomer, ethyl 3-methylbenzoate, as a primary reference.
Methodology: The Logic of Fragmentation
Electron ionization mass spectrometry subjects a molecule to a high-energy electron beam (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M⁺•). This radical cation is energetically unstable and undergoes a series of fragmentation events to yield smaller, more stable ions. The fragmentation pathways are not random; they are governed by the inherent chemical properties of the molecule, favoring the formation of the most stable cations and neutral losses. For aromatic esters like this compound, key fragmentation routes include cleavages at the ester group and reactions involving the alkyl substituent on the aromatic ring.
Predicted Fragmentation Pathways of this compound
The mass spectrum of this compound is predicted to be dominated by several key fragmentation pathways, primarily driven by the stability of the resulting ions. The analysis below is supported by the observed fragmentation of its isomer, ethyl 3-methylbenzoate, which shares the same molecular weight and key functional groups[1][2][3].
Alpha-Cleavage: The Primary Ester Fragmentation
A ubiquitous fragmentation pathway for methyl esters is the cleavage of the C-O bond, resulting in the loss of the methoxy radical (•OCH₃).[4] This is a highly favorable process as it leads to the formation of a stable acylium ion.
-
Molecular Ion (M⁺•) at m/z 164: The initial ionization of this compound produces the molecular ion.
-
Loss of a Methoxy Radical (-•OCH₃): The molecular ion undergoes alpha-cleavage, losing a methoxy radical (mass 31) to form the 3-ethylbenzoyl cation. This is predicted to be a highly abundant ion.
[M]⁺• → [M - 31]⁺ + •OCH₃
m/z 164 → m/z 133
Caption: Alpha-cleavage of the molecular ion.
Benzylic Cleavage: The Influence of the Ethyl Group
The ethyl group on the aromatic ring provides another site for characteristic fragmentation. Cleavage of the C-C bond beta to the aromatic ring (benzylic cleavage) is a favorable process due to the formation of a stable tropylium-like ion.
-
Loss of a Methyl Radical (-•CH₃): The molecular ion can lose a methyl radical (mass 15) from the ethyl substituent. This results in the formation of a resonance-stabilized cation.
[M]⁺• → [M - 15]⁺ + •CH₃
m/z 164 → m/z 149
This m/z 149 ion is expected to be a significant peak in the spectrum.
Caption: Benzylic cleavage leading to the [M-15]⁺ ion.
Secondary Fragmentation: The Acylium Ion Cascade
The highly abundant 3-ethylbenzoyl cation (m/z 133) can undergo further fragmentation, primarily through the loss of a neutral carbon monoxide (CO) molecule.
-
Loss of Carbon Monoxide (-CO): The acylium ion at m/z 133 can lose CO (mass 28) to form an ethylphenyl cation.
[C₉H₉O]⁺ → [C₈H₉]⁺ + CO
m/z 133 → m/z 105
The resulting m/z 105 ion is expected to be a prominent peak. This ion can then undergo further fragmentation by losing ethylene (C₂H₄) to form a phenyl cation at m/z 77.
-
Loss of Ethylene (-C₂H₄):
[C₈H₉]⁺ → [C₆H₅]⁺ + C₂H₄
m/z 105 → m/z 77
Caption: Secondary fragmentation of the acylium ion.
Summary of Predicted Mass Spectrum
Based on the analysis of fragmentation pathways, the following table summarizes the predicted major ions in the electron ionization mass spectrum of this compound. The relative abundances are estimations based on the general principles of ion stability and comparison with isomeric compounds.
| m/z | Proposed Ion Structure | Formation Pathway | Predicted Relative Abundance |
| 164 | [C₁₀H₁₂O₂]⁺• | Molecular Ion | Moderate |
| 149 | [M - CH₃]⁺ | Benzylic cleavage (loss of •CH₃) | High |
| 133 | [M - OCH₃]⁺ | Alpha-cleavage (loss of •OCH₃) | Base Peak |
| 105 | [M - OCH₃ - CO]⁺ | Loss of CO from m/z 133 | High |
| 77 | [C₆H₅]⁺ | Loss of C₂H₄ from m/z 105 | Moderate |
Conclusion: A Predictive Framework for Structural Elucidation
While the definitive mass spectrum of this compound awaits experimental publication, the principles of mass spectrometry provide a powerful framework for its prediction. The fragmentation pattern is anticipated to be dominated by alpha-cleavage of the methyl ester, leading to a base peak at m/z 133, and benzylic cleavage of the ethyl group, resulting in a significant ion at m/z 149. Subsequent loss of carbon monoxide and ethylene from these primary fragments will give rise to other characteristic ions. This in-depth analysis serves as a valuable guide for researchers in identifying this compound and distinguishing it from its isomers, thereby aiding in the confident structural elucidation of this and related compounds in complex analytical challenges.
References
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National Institute of Standards and Technology. (n.d.). Ethyl m-methylbenzoate. NIST Chemistry WebBook. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. Retrieved from [Link]
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The Genesis of an Ester: A Historical Perspective
An In-depth Technical Guide to Methyl 3-ethylbenzoate: From Discovery to Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of this compound, from its historical context and discovery to its modern synthesis, properties, and applications. As a fundamental building block in organic chemistry, a thorough understanding of this compound is invaluable for professionals in research and development.
The discovery of this compound is not marked by a singular event but is rather an outcome of the systematic development of organic synthesis in the late 19th and early 20th centuries. Its history is intrinsically linked to the discovery of its constituent parts and the development of the reaction that forms it.
The Precursor: 3-Ethylbenzoic Acid
The Reaction: Fischer Esterification
The key to unlocking the synthesis of this compound, and countless other esters, was the work of the renowned German chemist Emil Fischer. In the late 1800s, Fischer reported a method for converting carboxylic acids into esters by reacting them with an alcohol in the presence of a strong acid catalyst.[2] This reaction, now universally known as the Fischer esterification , is a cornerstone of organic synthesis.[2][3]
The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[3] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[3][4] This protonation activates the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then undergoes a series of proton transfers to eliminate a molecule of water, regenerating the acid catalyst and forming the ester.[2] To drive the equilibrium towards the product side, either an excess of the alcohol is used, or the water formed is removed from the reaction mixture.[3][4]
With the availability of 3-ethylbenzoic acid and the well-established Fischer esterification method, the synthesis of this compound became a logical and straightforward process for organic chemists.
Physicochemical Properties of this compound
This compound is a simple aromatic ester that serves as a valuable intermediate in organic synthesis. Its physical and chemical properties are crucial for its handling, reaction design, and purification.
| Property | Value | Reference |
| CAS Number | 50604-00-7 | [5] |
| Molecular Formula | C₁₀H₁₂O₂ | [5] |
| Molecular Weight | 164.204 g/mol | |
| Purity (Typical) | 95-98% | [5][6] |
| Appearance | Not specified, likely a liquid | |
| Storage | 2-8 °C | |
| SMILES | CCC1=CC(C(=O)OC)=CC=C1 | [5] |
| IUPAC Name | This compound | [5] |
Synthesis of this compound via Fischer Esterification: A Detailed Protocol
The most common and direct method for preparing this compound is the Fischer esterification of 3-ethylbenzoic acid with methanol.
Reaction Mechanism
The mechanism for the acid-catalyzed esterification of 3-ethylbenzoic acid with methanol is illustrated below.
Caption: Fischer Esterification Mechanism of 3-Ethylbenzoic Acid.
Experimental Protocol
This protocol is a general guideline for the synthesis of this compound in a laboratory setting.
Reagents and Equipment:
-
3-Ethylbenzoic acid (C₉H₁₀O₂)[1]
-
Anhydrous methanol (CH₃OH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (for extraction)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-ethylbenzoic acid in an excess of anhydrous methanol (typically 10-20 equivalents).[7]
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mL for every 25 mL of methanol).[4]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65°C for methanol) using a heating mantle.[4][7] Allow the reaction to proceed for 1-2 hours.[4]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol using a rotary evaporator.[4]
-
Dissolve the residue in ethyl acetate.[4]
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[4]
-
-
Drying and Isolation:
-
Purification (Optional): If necessary, the crude product can be further purified by distillation or column chromatography.
Caption: Workflow for the Synthesis and Purification of this compound.
Applications in Research and Development
This compound is primarily utilized as a building block in organic synthesis. Its versatile structure, featuring an aromatic ring and an ester functional group, allows for a variety of chemical transformations. It is a key intermediate in the synthesis of more complex molecules for applications in:
-
Pharmaceuticals: The benzoate moiety is a common scaffold in many drug molecules. This compound can be a starting material for the synthesis of active pharmaceutical ingredients (APIs).[6]
-
Materials Science: Aromatic esters are used in the production of polymers and other advanced materials.
-
Agrochemicals: Derivatives of benzoic acid are often found in herbicides and pesticides.
Conclusion
While the discovery of this compound may not be a landmark event in chemical history, its existence is a testament to the power and elegance of fundamental organic reactions like the Fischer esterification. As a readily accessible and versatile chemical intermediate, it continues to play a quiet but significant role in the advancement of chemical research and the development of new technologies. This guide provides the essential knowledge for researchers and scientists to understand, handle, and utilize this important compound in their work.
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ethyl 3-methyl benzoate, 120-33-2. (n.d.). The Good Scents Company. Retrieved January 3, 2026, from [Link]
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An In-depth Technical Guide to the Synthesis of Methyl 3-ethylbenzoate
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Abstract
This comprehensive technical guide provides a detailed exploration of the synthesis of methyl 3-ethylbenzoate, an important chemical intermediate in the pharmaceutical and fine chemical industries.[1] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the prevalent synthetic methodologies. The guide emphasizes the Fischer-Speier esterification of 3-ethylbenzoic acid as the primary and most efficient route. It delves into the mechanistic underpinnings of this reaction, provides meticulously detailed experimental protocols, and discusses critical aspects of purification and characterization. The content is structured to bridge theoretical principles with practical laboratory application, ensuring scientific integrity and reproducibility.
Introduction
This compound (CAS No. 50604-00-7) is a valuable aromatic ester that serves as a key building block in the synthesis of more complex molecules.[1] Its utility spans various sectors, including the development of pharmaceutical agents and the creation of novel organic materials. A thorough understanding of its synthesis is paramount for chemists aiming to leverage this compound in their research and development endeavors.
This guide focuses on the most common and industrially scalable method for its preparation: the Fischer-Speier esterification.[2] This acid-catalyzed reaction between a carboxylic acid and an alcohol represents a fundamental transformation in organic chemistry.[3] We will explore the nuances of this method as applied to the synthesis of this compound from 3-ethylbenzoic acid and methanol.
Significance of 3-Ethylbenzoic Acid as a Precursor
The starting material, 3-ethylbenzoic acid, is a crucial intermediate in its own right, finding application in the synthesis of various biologically active compounds, such as M3 muscarinic acetylcholine receptor antagonists.[4][5] It is typically a white to off-white crystalline solid with slight solubility in water but good solubility in organic solvents.[6]
Primary Synthetic Route: Fischer-Speier Esterification
The most direct and widely employed method for synthesizing this compound is the Fischer-Speier esterification of 3-ethylbenzoic acid with methanol, catalyzed by a strong acid.[2][7] This reversible reaction requires conditions that favor the formation of the ester product.[8]
Reaction Principle and Mechanism
Fischer esterification is an equilibrium-driven process. To achieve a high yield of the ester, the equilibrium must be shifted towards the products.[8] This is typically accomplished by using an excess of one of the reactants, usually the less expensive one (in this case, methanol), or by removing the water formed during the reaction.[2]
The reaction mechanism proceeds through several key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[2]
-
Nucleophilic Attack by Methanol: The alcohol (methanol) acts as a nucleophile and attacks the activated carbonyl carbon.[2]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.
-
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.[2]
Visualizing the Fischer Esterification Mechanism
Caption: Mechanism of Fischer-Speier Esterification.
Experimental Protocol: Synthesis of this compound
This section provides a detailed, step-by-step protocol for the laboratory-scale synthesis of this compound via Fischer esterification.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Notes |
| 3-Ethylbenzoic Acid | 150.17 | 10.0 g (0.0666 mol) | Ensure it is dry.[9] |
| Methanol (anhydrous) | 32.04 | 100 mL (excess) | Acts as both reactant and solvent. |
| Sulfuric Acid (conc.) | 98.08 | 2.0 mL | Catalyst. Handle with extreme care. |
| Diethyl Ether | 74.12 | ~150 mL | For extraction. |
| Saturated Sodium Bicarbonate Solution | - | ~100 mL | For neutralization. |
| Brine (Saturated NaCl solution) | - | ~50 mL | For washing. |
| Anhydrous Magnesium Sulfate | 120.37 | ~5 g | For drying the organic layer. |
Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 3-ethylbenzoic acid in 100 mL of anhydrous methanol.
-
Catalyst Addition: Carefully and slowly add 2.0 mL of concentrated sulfuric acid to the solution while stirring. The addition is exothermic, so it is advisable to cool the flask in an ice bath during this step.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[10]
-
Work-up - Quenching and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel containing 100 mL of cold water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers.
-
-
Work-up - Washing and Drying:
-
Wash the combined organic layers with 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Be cautious as CO2 gas will be evolved.
-
Wash the organic layer with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Solvent Removal and Purification:
-
Filter off the drying agent.
-
Remove the diethyl ether using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
-
Visualizing the Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Purification and Characterization
Proper purification and characterization are essential to ensure the identity and purity of the synthesized this compound.
Purification Techniques
-
Extraction: As detailed in the protocol, extraction is a crucial first step to separate the ester from the aqueous reaction mixture and water-soluble impurities.
-
Washing: Washing with a mild base like sodium bicarbonate removes the acid catalyst and any unreacted carboxylic acid.[8]
-
Distillation: Vacuum distillation is the preferred method for purifying the final product, as it allows for boiling at a lower temperature, preventing potential decomposition.
-
Column Chromatography: For smaller-scale reactions or to achieve very high purity, column chromatography using silica gel with a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) can be employed.[11][12]
Characterization Methods
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | The proton NMR spectrum will show characteristic peaks for the ethyl group (a triplet and a quartet), the aromatic protons, and the methyl ester group (a singlet). |
| ¹³C NMR | The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the ethyl and methyl groups. |
| IR Spectroscopy | The IR spectrum will exhibit a strong absorption band around 1720 cm⁻¹ corresponding to the C=O stretch of the ester. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (164.20 g/mol ).[13] |
Alternative Synthetic Strategies
While Fischer esterification is the most common method, other synthetic routes to this compound exist, though they are often less direct or require more specialized reagents.
Williamson Ether Synthesis Approach (Indirect)
An indirect route could involve the Williamson ether synthesis to first prepare 3-ethoxybenzoic acid from 3-hydroxybenzoic acid, followed by esterification.[10] However, this is a multi-step process and not the preferred method for synthesizing the title compound.
Use of Solid Acid Catalysts
Recent research has explored the use of recoverable solid acid catalysts, such as zirconium/titanium oxides, for esterification reactions.[14] These catalysts offer environmental benefits by reducing corrosive and difficult-to-remove liquid acid waste.[14] The mechanism involves the Lewis acidic metal center activating the carboxylic acid.[14]
Conclusion
The synthesis of this compound is a well-established process, with the Fischer-Speier esterification of 3-ethylbenzoic acid being the most practical and efficient method for both laboratory and industrial scales. This guide has provided a comprehensive overview of this synthesis, from the underlying chemical principles and a detailed experimental protocol to purification and characterization techniques. By understanding the nuances of this reaction, researchers and drug development professionals can confidently produce high-purity this compound for their synthetic needs. The exploration of greener alternatives, such as solid acid catalysts, also points towards future improvements in the synthesis of this valuable chemical intermediate.
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Reactivity of Methyl 3-ethylbenzoate
An In-depth Technical Guide to the
Abstract
Methyl 3-ethylbenzoate (CAS No. 50604-00-7) is an aromatic ester that serves as a versatile intermediate in advanced organic synthesis, particularly within the pharmaceutical and fine chemical industries.[1] Its reactivity is characterized by a nuanced interplay between the electron-withdrawing methoxycarbonyl group and the electron-donating ethyl group. This guide provides a comprehensive examination of the molecule's reactivity, focusing on electrophilic aromatic substitution (EAS), nucleophilic acyl substitution, and redox reactions. We will explore the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and discuss the strategic application of this compound in complex molecular construction. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important synthetic building block.
Introduction and Molecular Profile
This compound is a disubstituted benzene derivative featuring an ethyl group and a methyl ester group in a meta-arrangement. This substitution pattern dictates the molecule's electronic and steric properties, which in turn govern its chemical behavior. Understanding the influence of each substituent is paramount to predicting reaction outcomes and designing effective synthetic strategies.
-
The Methoxycarbonyl Group (-COOCH₃): This group is a moderate electron-withdrawing group (EWG) due to the electronegativity of the oxygen atoms and resonance effects. It deactivates the aromatic ring towards electrophilic attack and acts as a meta-director. At the carbonyl carbon, it provides a reactive site for nucleophilic acyl substitution.
-
The Ethyl Group (-CH₂CH₃): This alkyl group is a weak electron-donating group (EDG) via induction. It activates the aromatic ring (relative to benzene) and acts as an ortho, para-director.
The combination of a deactivating meta-director and an activating ortho, para-director on the same ring creates a complex landscape for regioselectivity in electrophilic aromatic substitution, a key theme of this guide.
| Property | Value | Source |
| CAS Number | 50604-00-7 | [1] |
| Molecular Formula | C₁₀H₁₂O₂ | [1][2] |
| Molecular Weight | 164.20 g/mol | [1] |
| Appearance | Colorless Liquid | [3] |
| Purity | ≥95% (Typical) | [1][2] |
| SMILES | CCC1=CC(C(=O)OC)=CC=C1 | [2] |
Synthesis of this compound
The most common and direct route to this compound is the Fischer esterification of 3-ethylbenzoic acid with methanol, catalyzed by a strong acid.[4][5] This is a reversible equilibrium-driven reaction, and strategies must be employed to drive it towards the product.
Causality of Experimental Design: The reaction is catalyzed by acid (commonly H₂SO₄), which protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to attack by the weakly nucleophilic methanol.[5] To overcome the unfavorable equilibrium, Le Châtelier's principle is applied by either using a large excess of one reactant (typically the less expensive methanol, which can also serve as the solvent) or by removing the water as it is formed.[5][6]
Caption: Workflow for the synthesis of this compound via Fischer Esterification.
Experimental Protocol: Fischer Esterification
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-ethylbenzoic acid (1.0 eq).
-
Reagents: Add an excess of methanol (e.g., 20 eq), which serves as both reactant and solvent.
-
Catalysis: While stirring, slowly and carefully add concentrated sulfuric acid (e.g., 0.1 eq) to the mixture.[6]
-
Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 2-4 hours, monitoring by TLC.
-
Work-up: Cool the reaction to room temperature. Carefully neutralize the excess acid by slowly adding the mixture to a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation.
Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution (EAS)
The reactivity of the benzene ring is governed by the combined electronic effects of the two substituents. The methoxycarbonyl group is deactivating, making the ring less nucleophilic than benzene. The ethyl group is weakly activating. The net effect is a deactivated ring that will react slower than benzene but is still capable of undergoing EAS reactions under forcing conditions.
Regioselectivity: The directing effects of the substituents determine the position of electrophilic attack.
-
-COOCH₃ (meta-director): Directs incoming electrophiles to positions C5.
-
-CH₂CH₃ (ortho, para-director): Directs incoming electrophiles to positions C2, C4, and C6.
The positions are numbered with the ester at C1 and the ethyl at C3. The most favored positions for substitution will be C4 and C6, as they are activated by the ethyl group and not strongly deactivated by the ester group. Position C2 is sterically hindered by the adjacent ethyl group. Position C5 is strongly deactivated. Therefore, substitution is expected to occur primarily at the C4 and C6 positions.
Nitration
Nitration introduces a nitro group (-NO₂) onto the aromatic ring using a mixture of concentrated nitric and sulfuric acids, which generates the highly reactive nitronium ion (NO₂⁺) electrophile.[7][8][9]
Mechanism Rationale: The sulfuric acid protonates nitric acid, facilitating the loss of a water molecule to form the nitronium ion.[8] This powerful electrophile is then attacked by the π-electron system of the aromatic ring. The deactivating ester group makes this reaction slower than the nitration of benzene, requiring careful temperature control to prevent unwanted side reactions.[7]
Caption: Generalized mechanism for the nitration of this compound.
Experimental Protocol: Nitration
-
Setup: In a flask, cool concentrated sulfuric acid (e.g., 6 mL) in an ice bath (0-5°C).[9][10]
-
Substrate Addition: Slowly add this compound (1.0 eq) to the cold sulfuric acid while stirring, ensuring the temperature remains below 10°C.
-
Nitrating Mixture: In a separate flask, prepare the nitrating mixture by carefully adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (e.g., 2 mL) and cooling in an ice bath.
-
Reaction: Add the cold nitrating mixture dropwise to the substrate solution over 15-20 minutes, maintaining the reaction temperature between 0 and 10°C.[7] Adding the acid too quickly can lead to byproduct formation.[7]
-
Completion: After the addition is complete, allow the reaction to stir in the ice bath for 15 minutes, then let it warm to room temperature and stand for another 15 minutes.[7]
-
Work-up: Carefully pour the reaction mixture onto crushed ice in a beaker.[10] The solid product should precipitate.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acid. The product can be further purified by recrystallization from methanol or ethanol.
Friedel-Crafts Acylation
Friedel-Crafts reactions attach alkyl or acyl groups to an aromatic ring.[11][12] However, Friedel-Crafts acylation is generally unsuccessful on strongly deactivated rings. The methoxycarbonyl group deactivates the ring sufficiently to make it unreactive towards the conditions of Friedel-Crafts acylation (an acyl halide and a Lewis acid like AlCl₃).[13] This lack of reactivity is a key feature of the molecule and a critical consideration for synthetic planning. An attempt to perform this reaction would likely result in the recovery of starting material.
Reactivity of the Ester Group: Nucleophilic Acyl Substitution
The electrophilic carbonyl carbon of the ester is a prime target for nucleophiles. This leads to nucleophilic acyl substitution, a fundamental reaction class for esters.[14][15][16] The reaction proceeds via a characteristic two-step addition-elimination mechanism involving a tetrahedral intermediate.[14][15]
Hydrolysis (Saponification)
Base-promoted hydrolysis, or saponification, is the cleavage of an ester using a strong base (e.g., NaOH) to yield a carboxylate salt and an alcohol.[14][17] The reaction is effectively irreversible because the final step is an acid-base reaction where the departing alkoxide deprotonates the newly formed carboxylic acid.[14]
Mechanism Rationale: The hydroxide ion (OH⁻) is a strong nucleophile that attacks the carbonyl carbon. The resulting tetrahedral intermediate collapses, expelling the methoxide ion (⁻OCH₃) as the leaving group. Methoxide, being a strong base, immediately deprotonates the benzoic acid to form sodium 3-ethylbenzoate and methanol. An acidic workup is required to protonate the carboxylate and obtain the neutral carboxylic acid.[18]
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Unlocking the Potential of Methyl 3-ethylbenzoate: A Technical Guide for Researchers
Introduction: Beyond a Simple Ester
Methyl 3-ethylbenzoate (C₁₀H₁₂O₂, CAS No: 50604-00-7), a seemingly unassuming aromatic ester, presents a compelling starting point for innovative research across multiple scientific disciplines.[1][2][3] While its direct applications are not extensively documented, the rich chemical landscape of its structural analogs—benzoate esters—provides a fertile ground for hypothesizing and exploring novel functionalities.[4][5] This guide serves as a technical primer for researchers, scientists, and drug development professionals, aiming to illuminate the untapped potential of this compound and provide a strategic framework for its investigation.
This document moves beyond a mere recitation of facts to offer a synthesized perspective on why and how specific experimental avenues should be pursued. We will delve into its core chemical characteristics, propose high-potential research applications, and provide detailed, actionable protocols to empower your discovery efforts.
Compound Profile: The Building Block
Before exploring its potential, a firm understanding of this compound's fundamental properties is essential.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₂ | [2] |
| Molecular Weight | 164.20 g/mol | [2] |
| CAS Number | 50604-00-7 | [1][2] |
| Appearance | Typically a colorless liquid | [5] |
| Purity (Typical) | ≥95% | [1][3] |
| Solubility | Insoluble in water, soluble in organic solvents like ethanol and ether | [5][6] |
The structure, featuring a benzene ring substituted with a methyl ester and an ethyl group at the meta position, offers several avenues for chemical modification. The ester functionality is a key reactive site for hydrolysis or transesterification, while the aromatic ring can undergo electrophilic substitution reactions.[7]
Proposed Research Applications & Protocols
The true potential of this compound lies in its application as a scaffold or starting material for the synthesis of novel compounds with valuable biological or material properties.
Drug Discovery: A Scaffold for Novel Therapeutics
The benzoate moiety is a common feature in a variety of biologically active compounds, exhibiting antimicrobial, anti-inflammatory, and even neuroprotective properties.[8][9][10] The ethyl group at the 3-position of this compound provides a unique lipophilic handle that can be exploited to modulate pharmacokinetic and pharmacodynamic properties.
Scientific Rationale: Benzoic acid and its derivatives are well-known for their bacteriostatic and fungistatic properties.[10][11] The mechanism often involves the disruption of microbial cell membranes and the inhibition of key enzymatic processes.[11] By modifying the core structure of this compound, it is possible to design novel derivatives with enhanced potency and a broader spectrum of activity.
Experimental Workflow: Synthesis and Screening of a Derivative Library
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Methodological & Application
Application Note: A Comprehensive Guide to the Acid-Catalyzed Synthesis of Methyl 3-ethylbenzoate via Fischer Esterification
Abstract
This document provides a detailed protocol and in-depth scientific context for the synthesis of Methyl 3-ethylbenzoate, a valuable ester in organic synthesis, through the acid-catalyzed Fischer esterification of 3-ethylbenzoic acid with methanol. This application note is designed for researchers, chemists, and professionals in drug development, offering a robust framework that encompasses reaction mechanisms, step-by-step experimental procedures, safety protocols, and analytical characterization. By elucidating the causality behind experimental choices, this guide ensures both reproducibility and a deeper understanding of the esterification process.
Introduction: The Significance of Fischer Esterification
The Fischer-Speier esterification, first described in 1895, remains a cornerstone of organic synthesis for converting carboxylic acids and alcohols into esters.[1] This acid-catalyzed condensation reaction is revered for its simplicity and the use of readily available, cost-effective reagents.[2] this compound, the target compound of this protocol, serves as a key building block in the synthesis of more complex molecules in the pharmaceutical and fragrance industries.
The reaction is fundamentally an equilibrium process.[3][4] To achieve high yields, the equilibrium must be shifted towards the formation of the ester. This is typically accomplished by employing a large excess of one reactant (usually the alcohol) or by actively removing water as it is formed, in accordance with Le Châtelier's Principle.[1][3] This guide will focus on the former strategy, utilizing an excess of methanol to drive the reaction to completion.
Reaction Principle and Mechanism
The acid-catalyzed esterification of 3-ethylbenzoic acid with methanol is a nucleophilic acyl substitution reaction.[5][6] A strong acid catalyst, such as sulfuric acid (H₂SO₄), is essential to protonate the carbonyl oxygen of the carboxylic acid.[2][6] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic alcohol (methanol).[4][6]
The accepted mechanism proceeds through several reversible steps:[5][7]
-
Protonation of the Carbonyl Group: The catalytic acid protonates the carbonyl oxygen of 3-ethylbenzoic acid, activating it for nucleophilic attack.[8]
-
Nucleophilic Attack: A molecule of methanol attacks the now highly electrophilic carbonyl carbon, forming a tetrahedral intermediate.[4][9]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water).[4]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product, this compound.
Visualizing the Mechanism
The following diagram illustrates the step-by-step mechanism of the Fischer esterification.
Caption: Mechanism of Acid-Catalyzed Fischer Esterification.
Experimental Protocol
This protocol details the synthesis of this compound from 3-ethylbenzoic acid and methanol using concentrated sulfuric acid as the catalyst.
Materials and Equipment
| Reagent/Equipment | Specifications | Supplier |
| 3-Ethylbenzoic acid | ≥98% purity | Sigma-Aldrich |
| Methanol (Anhydrous) | ≥99.8% purity | Fisher Scientific |
| Sulfuric Acid (Concentrated) | 95-98% | VWR Chemicals |
| Diethyl Ether | ACS Grade | EMD Millipore |
| Saturated Sodium Bicarbonate | Aqueous Solution | LabChem Inc. |
| Brine (Saturated NaCl) | Aqueous Solution | Prepared in-house |
| Anhydrous Magnesium Sulfate | Granular, for drying | Acros Organics |
| Round-bottom flask | 250 mL | Pyrex |
| Reflux condenser | Kimble | |
| Separatory funnel | 250 mL | Corning |
| Magnetic stirrer and stir bar | IKA | |
| Heating mantle | Glas-Col | |
| Rotary evaporator | Büchi |
Step-by-Step Procedure
A. Reaction Setup and Reflux
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-ethylbenzoic acid (e.g., 10.0 g, 66.6 mmol).
-
Add an excess of anhydrous methanol (e.g., 100 mL). The large excess of methanol serves as both a reactant and the solvent, driving the equilibrium towards the product.[10]
-
Place the flask in an ice-water bath to cool the solution.
-
Slowly and carefully add concentrated sulfuric acid (e.g., 2.0 mL) dropwise to the stirring solution. Caution: This addition is highly exothermic.
-
Remove the flask from the ice bath and attach a reflux condenser.
-
Heat the mixture to a gentle reflux using a heating mantle and continue stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
B. Work-up and Isolation
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the volume of the reaction mixture by approximately half using a rotary evaporator to remove excess methanol.
-
Transfer the remaining mixture to a 250 mL separatory funnel.
-
Add 100 mL of diethyl ether to the separatory funnel and mix.
-
Wash the organic layer sequentially with:
-
50 mL of deionized water.
-
50 mL of saturated sodium bicarbonate solution (twice). Caution: CO₂ evolution will occur. Vent the separatory funnel frequently. This step neutralizes the remaining sulfuric acid and removes unreacted 3-ethylbenzoic acid.[11]
-
50 mL of brine. This wash helps to remove any residual water from the organic layer.
-
-
Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate.
-
Gravity filter the drying agent and collect the filtrate.
-
Remove the diethyl ether using a rotary evaporator to yield the crude this compound as an oil.
C. Purification
For most applications, the product obtained after work-up is of sufficient purity. If higher purity is required, the crude product can be purified by vacuum distillation.
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Expected chemical shifts (δ) for this compound are as follows:
-
Aromatic protons (4H, multiplet)
-
Methyl ester protons (-OCH₃, 3H, singlet)
-
Methylene protons of the ethyl group (-CH₂CH₃, 2H, quartet)
-
Methyl protons of the ethyl group (-CH₂CH₃, 3H, triplet)
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This technique provides information about the carbon skeleton of the molecule. Key expected signals include the ester carbonyl carbon, aromatic carbons, and the carbons of the methyl ester and ethyl groups.
-
IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key expected absorbances include:
-
A strong C=O stretch for the ester carbonyl group (typically around 1720 cm⁻¹).
-
C-O stretches.
-
Aromatic C-H stretches.
-
Aliphatic C-H stretches.
-
Safety and Hazard Management
It is imperative to adhere to strict safety protocols when performing this synthesis due to the hazardous nature of the reagents.[12][13]
-
General Precautions:
-
Reagent-Specific Hazards:
-
Concentrated Sulfuric Acid (H₂SO₄): Extremely corrosive and can cause severe burns.[13] It reacts violently with water. Always add acid to other solutions slowly and with cooling.[15]
-
Methanol (CH₃OH): Highly flammable and toxic if inhaled, ingested, or absorbed through the skin.[12][16] Keep away from ignition sources.[12]
-
Diethyl Ether: Extremely flammable and volatile. Vapors are heavier than air and can travel to an ignition source.
-
-
Waste Disposal:
-
All organic waste should be collected in a designated halogenated or non-halogenated solvent waste container, as appropriate.
-
Aqueous waste should be neutralized before disposal down the drain, in accordance with local regulations.
-
Conclusion
This application note provides a comprehensive and reliable protocol for the acid-catalyzed synthesis of this compound. By detailing the underlying chemical principles, offering a clear, step-by-step experimental guide, and emphasizing critical safety considerations, this document serves as a valuable resource for researchers and professionals in the chemical sciences. The methodologies described are robust and can be adapted for the synthesis of other esters via Fischer esterification.
References
-
Esterification of Benzoic Acid to Methyl Benzoate. (n.d.). Retrieved from [Link]
- Atkins, P., & de Paula, J. (2014). Atkins' Physical Chemistry. Oxford University Press.
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved from [Link]
-
Mannu, A., & Mele, A. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. MDPI. Retrieved from [Link]
-
Kinetics, Mechanism and Novel Methods Of Esterification. (n.d.). Retrieved from [Link]
-
Fischer Esterification Reaction: Mechanism, Limitations. (2023, September 5). Science Info. Retrieved from [Link]
-
Fischer Esterification. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]
-
Kinetics of Esterification Reaction in a Batch Reactor. (n.d.). International Journal of Research in Mechanical and Mechatronics Engineering. Retrieved from [Link]
-
Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). (2014, April 23). YouTube. Retrieved from [Link]
-
Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. (2025, May 22). JoVE. Retrieved from [Link]
-
Organic Mechanism Fischer Esterification 004. (2012, April 10). YouTube. Retrieved from [Link]
-
Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Mechanism of the esterification between benzoic acid (and derivatives) with aliphatic alcohols catalyzed by pyridinium-based ionic liquids. (n.d.). ResearchGate. Retrieved from [Link]
-
Kinetic Study of Esterification Reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
A two step synthesis of methyl 3-nitrobenzene. (n.d.). Retrieved from [Link]
-
Methanol/Hydrosulfuric Acid Mixed Safety Data Sheet. (2022, April 18). Columbus Chemical. Retrieved from [Link]
-
Safe Handling Guide: Sulfuric Acid. (n.d.). CORECHEM Inc. Retrieved from [Link]
-
SAFETY DATA SHEET Sulphuric Acid 96%. (n.d.). Environmental Protection Agency. Retrieved from [Link]
-
Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023, May 22). MDPI. Retrieved from [Link]
-
Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Preparation and purification of methyl-3-nitobenzoate. (2013, January 21). YouTube. Retrieved from [Link]
-
Preparation of Methyl Benzoate. (n.d.). Retrieved from [Link]
-
Acid-Catalyzed Carboxylic Acid Esterification and Ester Hydrolysis Mechanism. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. (n.d.). International Journal of Scientific & Technology Research. Retrieved from [Link]
-
Benzoic acid, m-nitro-, methyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Methyl 3-methyl benzoate. (n.d.). SpectraBase. Retrieved from [Link]
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Application Note & Protocol: Laboratory Scale Synthesis of Methyl 3-ethylbenzoate
Introduction
Methyl 3-ethylbenzoate (CAS No. 50604-00-7) is an aromatic ester that serves as a valuable intermediate in the synthesis of more complex molecules in fields such as medicinal chemistry and materials science.[1] This document provides a comprehensive, field-proven protocol for its laboratory-scale synthesis. The chosen synthetic route is the Fischer-Speier esterification, a classic and reliable acid-catalyzed reaction between a carboxylic acid and an alcohol.[2][3] This guide is designed for researchers and scientists, offering in-depth explanations for experimental choices, self-validating protocol steps, and robust characterization methods to ensure the synthesis of a high-purity final product.
Principle of Synthesis: The Fischer-Speier Esterification
The synthesis of this compound is achieved by reacting 3-ethylbenzoic acid with methanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄).[4][5][6]
Overall Reaction: C₂H₅C₆H₄COOH + CH₃OH ⇌ C₂H₅C₆H₄COOCH₃ + H₂O (3-ethylbenzoic acid + Methanol ⇌ this compound + Water)
The Fischer esterification is a reversible equilibrium process.[2][4] The mechanism involves several key steps:
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the 3-ethylbenzoic acid, rendering the carbonyl carbon more electrophilic and activating it for nucleophilic attack.[2][4]
-
Nucleophilic Attack: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate eliminates a molecule of water.
-
Deprotonation: The final deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester product, this compound.[2][4]
To ensure a high yield, the equilibrium must be shifted towards the products. This is achieved by applying Le Châtelier's principle, primarily by using a large excess of one of the reactants, in this case, methanol, which also conveniently serves as the solvent.[2][3][5]
Reaction Mechanism Visualization
Caption: The acid-catalyzed mechanism of Fischer-Speier esterification.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Grade | Supplier |
| 3-Ethylbenzoic Acid | 25561-54-6 | 150.17 | ≥98% | Sigma-Aldrich |
| Methanol (Anhydrous) | 67-56-1 | 32.04 | ACS Grade, ≥99.8% | Fisher Scientific |
| Sulfuric Acid (Conc.) | 7664-93-9 | 98.08 | Reagent Grade, 95-98% | Sigma-Aldrich |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | ACS Grade | Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Reagent Grade | VWR |
| Brine (Sat. NaCl solution) | 7647-14-5 | 58.44 | N/A | Lab Prepared |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Granular, ACS Grade | Sigma-Aldrich |
Required Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Separatory funnel (250 mL)
-
Erlenmeyer flasks (50 mL, 100 mL, 250 mL)
-
Beakers
-
Graduated cylinders
-
Glass funnel
-
Rotary evaporator
-
Simple distillation apparatus
-
pH paper
-
Standard laboratory glassware and clamps
Safety Precautions and Hazard Management
This procedure involves hazardous materials. Adherence to strict safety protocols is mandatory. All operations should be performed inside a certified chemical fume hood.
-
3-Ethylbenzoic Acid: May cause skin and serious eye irritation. Avoid inhalation of dust.[7][8]
-
Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve). Keep away from heat and open flames.[9]
-
Concentrated Sulfuric Acid: Causes severe skin burns and eye damage. Highly corrosive. Reacts violently with water. Wear appropriate acid-resistant gloves, lab coat, and full-face protection.[10][11]
-
Dichloromethane (DCM): Suspected of causing cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness.
Personal Protective Equipment (PPE):
-
Splash-proof chemical safety goggles and a face shield.[7][11]
-
Chemical-resistant gloves (nitrile gloves are suitable for incidental contact, but butyl or neoprene gloves are recommended for handling concentrated acid).[10]
-
Flame-retardant lab coat.[10]
Detailed Experimental Protocol
Part 1: Reaction Setup and Esterification
-
Preparation: Ensure all glassware is clean and oven-dried to remove any residual water, which can hinder the reaction.[6]
-
Charging the Flask: To a 100 mL round-bottom flask containing a magnetic stir bar, add 3-ethylbenzoic acid (7.5 g, 50 mmol).
-
Adding Solvent: Add 40 mL of anhydrous methanol (approx. 1 mol, a 20-fold excess) to the flask. Stir the mixture until the acid dissolves.
-
Catalyst Addition: Place the flask in an ice-water bath to cool the solution. Slowly and cautiously , add concentrated sulfuric acid (1.5 mL) dropwise to the stirring solution. This addition is exothermic and must be done carefully to control the temperature.[12]
-
Reflux: Assemble the reflux apparatus by attaching the water-cooled condenser to the flask. Heat the mixture to a gentle reflux using a heating mantle. Allow the reaction to reflux with continuous stirring for 2-3 hours.[4][5] The progress can be monitored by Thin Layer Chromatography (TLC) if desired.
Part 2: Work-up and Isolation
-
Cooling: After the reflux period, turn off the heat and allow the reaction mixture to cool to room temperature.
-
Solvent Removal: Remove the bulk of the excess methanol using a rotary evaporator.
-
Extraction: Transfer the residue to a 250 mL separatory funnel. Add 50 mL of dichloromethane (DCM) and 50 mL of cold deionized water. Shake the funnel gently, venting frequently to release any pressure.
-
Separation: Allow the layers to separate and drain the lower organic (DCM) layer into a clean Erlenmeyer flask.
-
Washing: Return the organic layer to the separatory funnel.
-
Wash with 30 mL of a 5% aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining sulfuric acid and unreacted 3-ethylbenzoic acid.[5] Caution: CO₂ evolution will cause pressure buildup. Vent frequently. Check the aqueous layer with pH paper to ensure it is neutral or slightly basic. Repeat the wash if necessary.
-
Wash the organic layer with 30 mL of brine (saturated NaCl solution) to remove residual water and salts.[5]
-
-
Drying: Drain the organic layer into a clean, dry Erlenmeyer flask and add a small amount of anhydrous sodium sulfate (Na₂SO₄). Swirl the flask and let it stand for 10-15 minutes to dry the solution completely.
Part 3: Purification and Characterization
-
Filtration: Filter the dried organic solution through a fluted filter paper or a cotton plug in a funnel to remove the drying agent.
-
Solvent Removal: Remove the DCM solvent from the filtrate using a rotary evaporator to yield the crude this compound as an oil.
-
Purification (Distillation): Purify the crude product by simple vacuum distillation to obtain the final, pure ester. Collect the fraction boiling at the expected temperature (approx. 215-217 °C at atmospheric pressure, lower under vacuum).
-
Characterization:
-
Determine the final mass and calculate the percentage yield.
-
Characterize the product using ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.
-
Experimental Workflow
Caption: A summary of the experimental workflow for synthesis and purification.
Data and Expected Results
| Parameter | Expected Value |
| Physical Appearance | Colorless liquid[13][14] |
| Molecular Formula | C₁₀H₁₂O₂[1][15] |
| Molecular Weight | 164.20 g/mol [1][15] |
| Boiling Point | ~215-217 °C (at 760 mmHg) |
| Theoretical Yield | 8.21 g (for 50 mmol starting material) |
| Typical Actual Yield | 70-85% |
Spectroscopic Characterization Data
-
¹H NMR (CDCl₃, 400 MHz): The expected proton NMR spectrum will show characteristic peaks for the ethyl and methyl ester groups, as well as the aromatic protons.
-
δ ~7.9 ppm (m, 2H, Ar-H)
-
δ ~7.3 ppm (m, 2H, Ar-H)
-
δ 3.91 ppm (s, 3H, -OCH₃)
-
δ 2.70 ppm (q, J=7.6 Hz, 2H, -CH₂CH₃)
-
δ 1.25 ppm (t, J=7.6 Hz, 3H, -CH₂CH₃) (Note: Predicted chemical shifts are based on analogous structures like methyl benzoate and ethyl 3-methylbenzoate and standard chemical shift tables.[16][17])
-
-
Infrared (IR) Spectroscopy (Neat, cm⁻¹):
-
~3050-2950 (C-H stretch, aromatic and aliphatic)
-
~1720 (C=O stretch, strong, characteristic of ester)
-
~1250 (C-O stretch, ester)
-
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield | 1. Incomplete reaction. 2. Reagents (especially 3-ethylbenzoic acid) were not fully dry.[6] 3. Product loss during work-up. | 1. Increase reflux time or ensure proper reflux temperature is maintained. 2. Ensure all reagents and glassware are anhydrous. 3. Perform extractions carefully; ensure pH is basic after NaHCO₃ wash to remove all starting acid. |
| Product is an oil but won't solidify (if starting material was solid) | N/A | This compound is a liquid at room temperature.[14] This is the expected outcome. |
| Product contains starting material after purification | 1. Incomplete reaction. 2. Insufficient washing with NaHCO₃ solution. | 1. See "Low Yield" solution. 2. Ensure the aqueous layer is basic after the wash. Perform a second NaHCO₃ wash if necessary. Re-purify via distillation. |
| Emulsion formation during extraction | Vigorous shaking of the separatory funnel. | Add more brine to help break the emulsion. Swirl gently instead of shaking vigorously. |
References
- Preparation of Methyl Benzoate. (n.d.).
- Safety Data Sheet - 3-Amino-4-methylbenzoic acid. (2025, December 18).
- Safety Data Sheet - 3-Hydroxy-2-methylbenzoic acid. (2022, October 29). Sigma-Aldrich.
- Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023, May 22). MDPI.
- Safety Data Sheet - Ethyl benzoate. (2025, September 6). Thermo Fisher Scientific.
-
Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. (n.d.). ResearchGate. Retrieved from [Link]
- Safety Data Sheet - 5-Fluoro-2-methylbenzoic acid. (2008, June 20). Regulations.gov.
- Safety Data Sheet - m-Toluic acid. (2009, September 22). Fisher Scientific.
-
Methyl benzoate. (n.d.). Wikipedia. Retrieved from [Link]
-
Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. Retrieved from [Link]
- Fischer Esterification of 3-nitrobenzoic acid. (2017). Truman ChemLab.
-
A BAHD acyltransferase contributes to the biosynthesis of both ethyl benzoate and methyl benzoate... (2023, September 28). Frontiers. Retrieved from [Link]
-
Fischer Esterification. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
- Fischer Esterification. (n.d.).
- A 2 step synthesis of methyl 3-n. (n.d.).
-
Preparation and purification of methyl-3-nitobenzoate. (2013, January 21). YouTube. Retrieved from [Link]
- Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols... (2014). The Royal Society of Chemistry.
- Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification... (n.d.). The Royal Society of Chemistry.
-
Synthesis of Methyl Benzoate Lab. (2020, March 21). YouTube. Retrieved from [Link]
- Preparation method of methyl benzoate compound. (n.d.). Google Patents.
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- 17. rsc.org [rsc.org]
Application Notes and Protocols for Methyl 3-ethylbenzoate in Organic Synthesis
Abstract
Methyl 3-ethylbenzoate is a disubstituted aromatic ester that serves as a versatile and strategic starting material in modern organic synthesis. Its unique substitution pattern—featuring an electron-withdrawing meta-directing group (the methyl ester) and an electron-donating ortho-, para-directing group (the ethyl substituent)—allows for nuanced control over regioselectivity in aromatic substitutions. Furthermore, the ester and ethyl moieties provide orthogonal reactive handles for a diverse array of chemical transformations. This guide provides an in-depth exploration of the reactivity of this compound, complete with detailed, field-tested protocols for its application in key synthetic operations relevant to researchers in the pharmaceutical and fine chemical industries.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of a starting material's physical and spectral properties is fundamental to its effective use. This compound is a colorless liquid at room temperature and is readily available from commercial suppliers.[1]
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 50604-00-7 | [1] |
| Molecular Formula | C₁₀H₁₂O₂ | [1] |
| Molecular Weight | 164.20 g/mol | [1] |
| Appearance | Colorless Liquid | N/A |
| Purity | Typically ≥95% | [1] |
| Storage | 2-8 °C | [1] |
Spectroscopic Signature (¹H and ¹³C NMR)
Predictive analysis based on analogous structures, such as ethyl 3-methylbenzoate and other substituted benzoates, allows for a reliable assignment of the expected NMR spectra.[2][3][4]
-
¹H NMR (CDCl₃, 400 MHz):
-
Aromatic Protons (δ 7.8-7.9 ppm, 2H, m): The protons ortho to the ester group (C2-H and C6-H, if unsubstituted) are typically the most deshielded. For this meta-substituted compound, expect complex multiplets for the four aromatic protons. The proton between the two substituents (C2-H) and the proton ortho to the ester (C6-H) will appear as singlets or narrow multiplets around δ 7.85 ppm. The remaining two protons will appear further upfield.
-
Aromatic Protons (δ 7.3-7.4 ppm, 2H, m): The other two aromatic protons will reside in this region.
-
Methyl Ester Protons (δ ~3.9 ppm, 3H, s): A sharp singlet characteristic of the -OCH₃ group.
-
Ethyl Protons (δ ~2.7 ppm, 2H, q, J ≈ 7.6 Hz): The benzylic methylene protons (-CH₂-) of the ethyl group, appearing as a quartet due to coupling with the adjacent methyl group.
-
Ethyl Protons (δ ~1.2 ppm, 3H, t, J ≈ 7.6 Hz): The terminal methyl protons (-CH₃) of the ethyl group, appearing as a triplet.
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
Carbonyl Carbon (δ ~167 ppm): The ester carbonyl carbon.
-
Aromatic Carbons (δ ~128-144 ppm): Expect six distinct signals for the aromatic carbons due to the lack of symmetry. The carbon bearing the ethyl group (C3) will be around δ 144 ppm, while the carbon attached to the ester (C1) will be around δ 130 ppm.
-
Methyl Ester Carbon (δ ~52 ppm): The -OCH₃ carbon.
-
Ethyl Carbons (δ ~29 ppm, -CH₂- and δ ~15 ppm, -CH₃-): The two carbons of the ethyl substituent.
-
Core Reactivity & Synthetic Pathways
The utility of this compound stems from its three distinct reactive zones: the aromatic ring, the ester functional group, and the benzylic position of the ethyl group. This allows for a modular approach to building molecular complexity.
Caption: Key synthetic transformations of this compound.
PART A: Reactions at the Aromatic Ring (Electrophilic Aromatic Substitution)
Causality: The regiochemical outcome of electrophilic aromatic substitution is dictated by the combined electronic effects of the existing substituents. The methoxycarbonyl group (-CO₂Me) is a meta-director and deactivating, while the ethyl group (-CH₂CH₃) is an ortho-, para-director and activating. The activating ortho-, para-director will dominate the reaction, directing incoming electrophiles to the positions ortho and para to it (C2, C4, C6). Steric hindrance from the adjacent substituents will disfavor substitution at the C2 position. Therefore, the primary products will be the C4 and C6 substituted isomers.
Protocol 1: Regioselective Nitration of this compound
This protocol is adapted from the well-established nitration of methyl benzoate. The reaction introduces a nitro group, a versatile handle for further transformations such as reduction to an amine.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Methanol (for recrystallization)
Procedure:
-
Preparation of Nitrating Mixture: In a clean, dry flask, cool 5 mL of concentrated H₂SO₄ in an ice-water bath. Slowly and cautiously add 5 mL of concentrated HNO₃ with gentle swirling. Keep this mixture cold.
-
Reaction Setup: In a separate 100 mL round-bottom flask, add 5.0 g of this compound. Cool this flask in an ice-water bath and slowly add 10 mL of concentrated H₂SO₄ with stirring.
-
Addition of Electrophile: Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred solution of the ester over 30 minutes. Crucially, maintain the internal reaction temperature below 15 °C to prevent over-nitration and side reactions.
-
Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 15 minutes, then let it warm to room temperature and stand for 15-20 minutes.
-
Work-up and Isolation: Carefully pour the reaction mixture onto ~100 g of crushed ice in a beaker. A solid precipitate of the nitrated product will form.
-
Allow the ice to melt completely, then isolate the crude product by vacuum filtration. Wash the solid with two portions of cold water, followed by a small portion of ice-cold methanol to remove residual acids.
-
Purification: Recrystallize the crude product from a minimum amount of hot methanol to yield a mixture of methyl 4-nitro-3-ethylbenzoate and methyl 6-nitro-3-ethylbenzoate.
PART B: Transformations of the Ester Functional Group
Protocol 2: Saponification to 3-Ethylbenzoic Acid
Saponification is the hydrolysis of an ester under basic conditions, yielding a carboxylate salt, which is then protonated to give the carboxylic acid. This is a fundamental transformation for accessing the corresponding acid derivative.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Hydrochloric Acid (HCl, concentrated)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine 8.2 g (50 mmol) of this compound, 50 mL of ethanol, and a solution of 4.0 g (100 mmol) of NaOH in 20 mL of water.
-
Reflux: Heat the mixture to reflux using a heating mantle. Continue refluxing for 60 minutes, or until the initial oily layer of the ester has completely disappeared, indicating the reaction is complete.
-
Solvent Removal: Allow the mixture to cool. Remove the bulk of the ethanol using a rotary evaporator.
-
Acidification: Dilute the remaining aqueous solution with 50 mL of water and cool it in an ice bath. Slowly add concentrated HCl with stirring until the solution is strongly acidic (pH < 2, check with litmus paper). A white precipitate of 3-ethylbenzoic acid will form.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude acid can be purified by recrystallization from water.
Protocol 3: Reduction to (3-Ethylphenyl)methanol
Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are required to reduce the resonance-stabilized ester group to a primary alcohol.[5][6] This provides access to the corresponding benzyl alcohol, a key intermediate in its own right.[7]
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl Ether
-
Saturated Sodium Sulfate (Na₂SO₄) solution or Rochelle's salt solution
Procedure:
-
Safety First: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).[7]
-
Reaction Setup: In a flame-dried 250 mL three-neck flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend 1.9 g (50 mmol) of LiAlH₄ in 50 mL of anhydrous THF.
-
Substrate Addition: Dissolve 8.2 g (50 mmol) of this compound in 25 mL of anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, heat the mixture to reflux for 1 hour to ensure the reaction goes to completion.
-
Quenching (Fieser Workup): Cool the reaction flask to 0 °C in an ice bath. Perform the following steps with extreme caution. Slowly and sequentially add:
-
1.9 mL of water
-
1.9 mL of 15% aqueous NaOH
-
5.7 mL of water This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.
-
-
Isolation: Stir the resulting mixture at room temperature for 30 minutes. Filter the granular solid through a pad of Celite and wash the solid thoroughly with diethyl ether.
-
Purification: Combine the organic filtrates, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (3-Ethylphenyl)methanol as a crude oil, which can be purified by vacuum distillation.
PART C: Functionalization of the Ethyl Group
Protocol 4: Benzylic Bromination using N-Bromosuccinimide (NBS)
The benzylic protons of the ethyl group are susceptible to free-radical halogenation. Using N-Bromosuccinimide (NBS) with a radical initiator like AIBN allows for selective bromination at this position, creating a reactive handle for nucleophilic substitution or elimination reactions.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon Tetrachloride (CCl₄) or a safer alternative like acetonitrile.
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4.1 g (25 mmol) of this compound in 50 mL of CCl₄.
-
Reagent Addition: Add 4.45 g (25 mmol) of NBS and a catalytic amount of AIBN (approx. 100 mg). Note: NBS should be recrystallized from water if it is yellow.
-
Initiation and Reaction: Heat the mixture to reflux using a heating mantle. The reaction can be initiated by shining a bright lamp on the flask. The reaction is complete when all the dense NBS has been converted to the less dense succinimide, which floats on the surface. This typically takes 2-4 hours.
-
Work-up: Cool the reaction mixture to room temperature and filter off the succinimide solid.
-
Isolation: Wash the filtrate with water and then with a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation to yield crude Methyl 3-(1-bromoethyl)benzoate. This product may be unstable and is often used immediately in the next step.
PART D: Advanced Applications in Cross-Coupling
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthesis, enabling the formation of C-C bonds between aryl halides and organoboron compounds. To utilize this compound in such a reaction, it must first be halogenated on the aromatic ring.
Hypothetical Protocol 5: Suzuki-Miyaura Coupling
This two-step sequence first introduces a bromine atom onto the aromatic ring and then uses that handle for a palladium-catalyzed cross-coupling reaction.
Step 1: Aromatic Bromination
-
Following the principles of electrophilic aromatic substitution (Part A), bromination (e.g., using Br₂ and a Lewis acid catalyst like FeBr₃) would preferentially occur at the C4 and C6 positions. After separation, this would yield Methyl 4-bromo-3-ethylbenzoate.
Step 2: Suzuki-Miyaura Coupling of Methyl 4-bromo-3-ethylbenzoate This protocol is adapted from a standard procedure for coupling aryl bromides.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Materials:
-
Methyl 4-bromo-3-ethylbenzoate (from Step 1)
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent system (e.g., Toluene/Water or Dioxane/Water)
Procedure:
-
Inert Atmosphere: To a Schlenk flask, add Methyl 4-bromo-3-ethylbenzoate (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (3-5 mol%).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add a degassed 10:1 mixture of toluene and water.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.
References
-
Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. (2013). YouTube. Retrieved from [Link]
- Samanta, S., et al. (2014). Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. The Royal Society of Chemistry.
-
Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. (2016). Sciencemadness Discussion Board. Retrieved from [Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. Retrieved from [Link]
-
Ester to Alcohol - Common Conditions. Organic Chemistry Portal. Retrieved from [Link]
-
Reduction of Esters using LiAlH4 to 1o alcohols. University of Calgary. Retrieved from [Link]
-
(3-Ethylphenyl)methanol. PubChem. Retrieved from [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]
- Supporting inform
Sources
- 1. What products are obtained from the reaction of the following com... | Study Prep in Pearson+ [pearson.com]
- 2. Reductive Deuteration of Aromatic Esters for the Synthesis of α,α-Dideuterio Benzyl Alcohols Using D2O as Deuterium Source [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. Improved Procedure for the Reduction of Esters to Alcohols by Sodium Borohydride | Semantic Scholar [semanticscholar.org]
- 7. jackwestin.com [jackwestin.com]
The Versatility of Methyl 3-Ethylbenzoate in Medicinal Chemistry: Application Notes and Protocols
In the landscape of modern drug discovery and development, the strategic selection of starting materials and intermediates is paramount to the efficient synthesis of novel therapeutic agents. Methyl 3-ethylbenzoate, a substituted aromatic ester, has emerged as a valuable and versatile building block in medicinal chemistry. Its unique structural features—a reactive ester functionality and a strategically positioned ethyl group on the benzene ring—provide a scaffold that can be readily modified to generate a diverse array of complex molecules with significant biological activity. This guide provides an in-depth exploration of the applications of this compound, complete with detailed synthetic protocols and an analysis of its role in the development of targeted therapies.
Introduction to this compound: A Building Block for Innovation
This compound (CAS No: 50604-00-7) is an organic compound that serves as a fundamental intermediate in organic synthesis.[1] Its utility in medicinal chemistry stems from the ability to perform a variety of chemical transformations on its core structure. The ester group can be hydrolyzed, reduced, or converted to other functional groups, while the aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of additional substituents that can fine-tune the pharmacological properties of the final compound. The presence of the ethyl group at the meta-position influences the electronic and steric properties of the molecule, which can be crucial for achieving selective interactions with biological targets.
While direct applications of this compound in the synthesis of marketed drugs are not extensively documented in publicly available literature, its structural motifs are present in numerous biologically active compounds. The broader class of substituted benzoate esters are key components in the synthesis of a wide range of pharmaceuticals, including kinase inhibitors and cyclooxygenase-2 (COX-2) inhibitors.[2][3][4][5][6]
This document will focus on a key application of a structurally related compound to illustrate the synthetic potential of the this compound scaffold: the synthesis of Etoricoxib, a selective COX-2 inhibitor. While the documented synthesis of Etoricoxib does not start directly from this compound, the core principles of manipulating a substituted aromatic ring are directly applicable and provide a valuable case study for researchers working with similar building blocks.
Application Spotlight: Synthesis of Selective COX-2 Inhibitors
Cyclooxygenase-2 (COX-2) is an enzyme that plays a crucial role in inflammation and pain.[2][6] Selective COX-2 inhibitors are a class of non-steroidal anti-inflammatory drugs (NSAIDs) that are designed to specifically target COX-2, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs.[2][6] Etoricoxib is a highly selective COX-2 inhibitor used for the treatment of various inflammatory conditions.[7][8]
The synthesis of Etoricoxib involves the construction of a central pyridine ring, a key step where a substituted benzoyl derivative is utilized. The following section provides a representative synthetic protocol for a key intermediate in the synthesis of Etoricoxib, illustrating the type of chemical transformations that a researcher utilizing this compound might employ.
Protocol 1: Synthesis of a Diarylpyridine Intermediate for COX-2 Inhibitors
This protocol outlines the synthesis of a diarylpyridine core, a common scaffold in many COX-2 inhibitors. This multi-step synthesis demonstrates the versatility of chemical transformations that can be applied to benzoate ester derivatives.
Objective: To synthesize a 5-chloro-3-(4-methylthiophenyl)-6'-methyl-[2,3']bipyridine intermediate, a precursor to Etoricoxib.[9]
Materials:
-
2-Amino-5-chloropyridine
-
Sodium nitrite
-
Hydrochloric acid
-
Potassium iodide
-
4-(Methylthio)phenylboronic acid
-
Palladium(II) acetate
-
Triphenylphosphine
-
Sodium carbonate
-
Toluene
-
Ethanol
-
Water
-
Dichloromethane
-
Magnesium sulfate
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Diazotization of 2-Amino-5-chloropyridine:
-
Dissolve 2-amino-5-chloropyridine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir the reaction mixture for 30 minutes at 0 °C.
-
-
Formation of 5-Chloro-2-iodopyridine:
-
To the diazonium salt solution from Step 1, slowly add a solution of potassium iodide (1.5 eq) in water.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Extract the product with dichloromethane, wash with sodium thiosulfate solution and brine, and dry over magnesium sulfate.
-
Purify the crude product by column chromatography on silica gel to obtain 5-chloro-2-iodopyridine.
-
-
Suzuki Coupling Reaction:
-
In a round-bottom flask, combine 5-chloro-2-iodopyridine (1.0 eq), 4-(methylthio)phenylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and sodium carbonate (2.0 eq).
-
Add a mixture of toluene, ethanol, and water as the solvent.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere for 12 hours.
-
Cool the reaction to room temperature and add water.
-
Extract the product with ethyl acetate, wash with brine, and dry over magnesium sulfate.
-
Purify the crude product by column chromatography on silica gel to yield the diarylpyridine intermediate.
-
Expected Outcome:
The successful synthesis of the 5-chloro-3-(4-methylthiophenyl)-6'-methyl-[2,3']bipyridine intermediate as a solid. The purity and identity of the compound should be confirmed by techniques such as NMR spectroscopy and mass spectrometry.
Causality Behind Experimental Choices:
-
Diazotization and Iodination: The conversion of the amino group to an iodo group is a crucial step to enable the subsequent palladium-catalyzed cross-coupling reaction. Iodine is a good leaving group in Suzuki couplings.
-
Suzuki Coupling: This powerful carbon-carbon bond-forming reaction is widely used in medicinal chemistry to construct biaryl systems, which are common motifs in kinase and COX-2 inhibitors. Palladium catalysts are highly efficient for this transformation.
-
Base and Solvent System: Sodium carbonate is used as a base to activate the boronic acid and facilitate the catalytic cycle. The toluene/ethanol/water solvent system is a common choice for Suzuki couplings, as it helps to dissolve both the organic and inorganic reagents.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for the preparation of a diarylpyridine intermediate.
Data Presentation
| Step | Reaction | Key Reagents | Typical Yield |
| 1 & 2 | Diazotization & Iodination | NaNO₂, KI | 60-70% |
| 3 | Suzuki Coupling | Pd(OAc)₂, PPh₃, Na₂CO₃ | 75-85% |
Conclusion and Future Perspectives
This compound and its structural analogs represent a class of intermediates with significant potential in medicinal chemistry. The ability to functionalize both the ester group and the aromatic ring provides a versatile platform for the synthesis of diverse and complex molecular architectures. The application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, to these building blocks enables the efficient construction of scaffolds for targeted therapies.
While the direct use of this compound in the synthesis of currently marketed drugs may not be prominent, its value as a starting material for the exploration of new chemical space should not be underestimated. Researchers in drug discovery are encouraged to consider the strategic incorporation of this and similar substituted benzoate esters into their synthetic campaigns to generate novel compounds with the potential to address unmet medical needs. The protocols and principles outlined in this guide serve as a foundation for the creative and efficient utilization of this compound in the ongoing quest for new and improved medicines.
References
- 1. The preparation method of the reference substance used for synthesizing etoricoxib - Eureka | Patsnap [eureka.patsnap.com]
- 2. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis and biological assessment of new selective COX-2 inhibitors including methyl sulfonyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors | MDPI [mdpi.com]
- 6. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2015036550A1 - Process for making etoricoxib - Google Patents [patents.google.com]
- 8. A process for the preparation of etoricoxib - Patent 2479166 [data.epo.org]
- 9. US9024030B2 - Process for the synthesis of etoricoxib - Google Patents [patents.google.com]
Application Notes & Protocols: Methyl 3-ethylbenzoate as a Versatile Building Block for the Synthesis of Novel Compounds
Abstract
Methyl 3-ethylbenzoate (CAS No. 50604-00-7) is a simple aromatic ester that serves as a highly versatile and cost-effective starting material in modern organic synthesis. Its structure, featuring a reactive ester functionality and a disubstituted aromatic ring, offers multiple avenues for chemical modification. This guide provides an in-depth exploration of the synthetic utility of this compound, detailing its core reactivity and presenting validated protocols for its transformation into key intermediates. We focus on foundational reactions such as ester hydrolysis and advanced applications in palladium-catalyzed cross-coupling, demonstrating its value for researchers in drug discovery, materials science, and fine chemical synthesis.
Physicochemical Properties & Handling
A thorough understanding of a reagent's properties is critical for safe and effective experimental design.
| Property | Value | Source |
| CAS Number | 50604-00-7 | |
| Molecular Formula | C₁₀H₁₂O₂ | [1] |
| Molecular Weight | 164.20 g/mol | [1] |
| Appearance | Colorless Liquid | |
| Purity | Typically ≥95% | |
| Storage | 2-8 °C, Inert Atmosphere | |
| SMILES | CCC1=CC(=CC=C1)C(=O)OC |
Core Reactivity and Synthetic Potential
The synthetic utility of this compound stems from two primary regions of reactivity: the ester group and the aromatic ring. Strategic manipulation of these sites allows for the construction of diverse and complex molecular architectures.
Caption: Synthetic pathways originating from this compound.
Transformations at the Ester Functional Group
The ester moiety is a gateway to other critical functional groups.
-
Alkaline Hydrolysis (Saponification): This is one of the most fundamental transformations, converting the methyl ester into the corresponding carboxylate salt, which upon acidic workup yields 3-ethylbenzoic acid.[2][3] This carboxylic acid is a crucial intermediate for forming amides, acyl chlorides, and other acid derivatives, which are prevalent in active pharmaceutical ingredients (APIs).
-
Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the ester to the primary alcohol, (3-ethylphenyl)methanol. This opens up synthetic routes involving alcohols, such as ether synthesis or conversion to alkyl halides.
-
Grignard Reaction: The electrophilic carbonyl carbon of the ester can be attacked by nucleophilic Grignard reagents.[4] The reaction with two equivalents of an organomagnesium halide (R-MgBr) proceeds through a ketone intermediate to yield a tertiary alcohol, providing an effective method for constructing sterically hindered C-C bonds.[4]
Transformations on the Aromatic Ring
The aromatic ring can be functionalized to build more complex scaffolds.
-
Electrophilic Aromatic Substitution (EAS): The ethyl group is an ortho-, para-directing activator, while the methyl ester group is a meta-directing deactivator. The directing effects are competitive, but reactions like nitration or halogenation can be controlled to introduce new substituents onto the ring, further increasing molecular complexity. For instance, nitration with nitric acid would be expected to yield methyl 5-ethyl-2-nitrobenzoate and methyl 3-ethyl-4-nitrobenzoate as major products.
-
Palladium-Catalyzed Cross-Coupling: To utilize this building block in modern cross-coupling reactions, it must first be functionalized into a suitable coupling partner, typically an aryl halide or triflate. For example, bromination can install a bromine atom, creating a substrate for powerful C-C bond-forming reactions like the Suzuki-Miyaura coupling.[5][6] This strategy is paramount in the synthesis of biaryl compounds, a common motif in many marketed drugs.
Detailed Application Protocols
The following protocols are designed to be self-validating and provide a clear basis for laboratory synthesis.
Protocol 1: Synthesis of 3-Ethylbenzoic Acid via Alkaline Hydrolysis
This protocol details the conversion of the ester to its corresponding carboxylic acid, a vital intermediate. The methodology is adapted from standard procedures for benzoate ester hydrolysis.[2][3][7]
Experimental Workflow:
-
Reaction Setup: To a 100 mL round-bottomed flask containing this compound (5.0 g, 30.4 mmol), add 2 M aqueous sodium hydroxide (40 mL, 80 mmol) and a magnetic stir bar.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 1-2 hours, or until the oily ester layer is no longer visible, indicating complete hydrolysis.[2] The reaction proceeds via nucleophilic acyl substitution to form sodium 3-ethylbenzoate and methanol.[7]
-
Cooling and Acidification: Allow the reaction mixture to cool to room temperature. Transfer the clear solution to a 250 mL beaker placed in an ice bath. While stirring vigorously, slowly add concentrated hydrochloric acid (HCl) dropwise until the solution is strongly acidic (pH < 2, check with litmus paper). A white precipitate of 3-ethylbenzoic acid will form.[7]
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold deionized water (2 x 20 mL) to remove inorganic salts.
-
Purification and Drying: Transfer the crude solid to a beaker and recrystallize from a minimal amount of hot water to obtain pure 3-ethylbenzoic acid. Dry the crystals in a vacuum oven at 50-60 °C to a constant weight.
-
Expected Yield: 80-90%
-
Characterization: Melting point analysis, ¹H and ¹³C NMR spectroscopy.
-
Protocol 2: Synthesis of a Novel Biaryl Compound via Suzuki-Miyaura Coupling
This two-step protocol demonstrates the use of this compound in advanced synthesis, culminating in a biaryl structure common in medicinal chemistry.[8] The process involves initial bromination followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][6]
Step A: Synthesis of Methyl 4-bromo-3-ethylbenzoate
-
Reaction Setup: In a fume hood, dissolve this compound (5.0 g, 30.4 mmol) in acetic acid (50 mL) in a 100 mL round-bottomed flask. Add iron powder (0.1 g, catalyst).
-
Bromination: While stirring, add bromine (1.6 mL, 31.0 mmol) dropwise to the solution. Stir the reaction at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Workup: Pour the reaction mixture into 200 mL of ice water. Add a saturated solution of sodium thiosulfate to quench any excess bromine. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography (hexanes/ethyl acetate gradient) to yield the aryl bromide.
Step B: Suzuki-Miyaura Cross-Coupling
Caption: Simplified workflow for the Suzuki-Miyaura coupling step.
Experimental Workflow:
-
Reagent Preparation: To an oven-dried Schlenk flask, add methyl 4-bromo-3-ethylbenzoate (1.0 g, 4.1 mmol), the desired arylboronic acid (e.g., phenylboronic acid, 0.6 g, 4.9 mmol, 1.2 equiv), potassium phosphate (K₃PO₄, 2.6 g, 12.3 mmol, 3.0 equiv), and the palladium catalyst system.[9]
-
Catalyst System: A representative system includes tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (37 mg, 0.041 mmol, 1 mol%) and a ligand such as SPhos (67 mg, 0.164 mmol, 4 mol%).[9]
-
Reaction Execution: Evacuate and backfill the flask with argon or nitrogen three times. Add degassed solvents, such as a mixture of toluene (20 mL) and water (4 mL).[9] Heat the reaction mixture to 100 °C and stir for 12-16 hours.
-
Workup and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent in vacuo. Purify the crude residue by silica gel column chromatography to isolate the final biaryl product.
Representative Reaction Conditions:
| Parameter | Condition | Rationale |
| Aryl Halide | Methyl 4-bromo-3-ethylbenzoate | Substrate for oxidative addition to Pd(0). |
| Boronic Acid | Phenylboronic Acid | Nucleophilic partner for transmetalation. |
| Catalyst | Pd₂(dba)₃ / SPhos | Pd(0) source and electron-rich, bulky phosphine ligand to facilitate catalytic cycle.[6][9] |
| Base | K₃PO₄ | Activates the boronic acid for transmetalation.[9] |
| Solvent | Toluene / H₂O | Biphasic system common for Suzuki couplings, promoting dissolution of both organic and inorganic reagents. |
| Temperature | 100 °C | Provides thermal energy to overcome activation barriers in the catalytic cycle. |
Conclusion
This compound is an exemplary building block whose value lies in its straightforward reactivity and strategic potential. Through fundamental transformations like hydrolysis and its utility in modern synthetic methods such as palladium-catalyzed cross-coupling, it provides a reliable and economical entry point for the synthesis of a wide array of novel compounds. The protocols outlined herein serve as a robust foundation for researchers aiming to leverage this versatile intermediate in the pursuit of new pharmaceuticals and advanced materials.
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Lainetti, P. et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC. [Link]
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Al-Sanea, M. M. et al. (2021). Synthesis and Cytotoxic Activity Study of Novel 2-(Aryldiazenyl)-3-methyl-1H-benzo[g]indole Derivatives. Molecules. [Link]
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MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]
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Brainly. (2023). Provide the structure of the product of the reaction of methyl benzoate and two equivalents of ethylmagnesium bromide. [Link]
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Application Notes and Protocols for the Synthesis of Methyl 3-ethylbenzoate
This document provides a comprehensive guide for the synthesis of Methyl 3-ethylbenzoate, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The protocol detailed herein is based on the robust and well-established Fischer esterification reaction, offering a reliable and scalable method for researchers, scientists, and professionals in drug development. This guide emphasizes not only the procedural steps but also the underlying chemical principles to ensure a thorough understanding and successful execution of the synthesis.
Introduction
This compound is an aromatic ester that serves as a key building block in organic synthesis. Its structure is amenable to a variety of chemical transformations, making it a versatile precursor for more complex molecules. The Fischer esterification, first described by Emil Fischer and Arthur Speier in 1895, is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1] This method is favored for its simplicity and the use of readily available and inexpensive starting materials.[2]
The synthesis described in this application note involves the reaction of 3-ethylbenzoic acid with methanol in the presence of a catalytic amount of concentrated sulfuric acid.
Overall Reaction:
C₉H₁₀O₂ (3-Ethylbenzoic Acid) + CH₃OH (Methanol) ⇌ C₁₀H₁₂O₂ (this compound) + H₂O
Health and Safety Precautions
All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.
-
3-Ethylbenzoic Acid: May cause skin and eye irritation.[3][4]
-
Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.[5][6][7] Causes damage to organs, particularly the optic nerve.[6]
-
Sulfuric Acid: Causes severe skin burns and eye damage.[8][9][10][11] Reacts violently with water, generating significant heat.[8]
Refer to the Safety Data Sheets (SDS) for each chemical for detailed hazard information and handling procedures.
Materials and Methods
Reagents and Materials
| Reagent/Material | Grade | Supplier | CAS No. |
| 3-Ethylbenzoic Acid | ≥97% | e.g., ChemScene | 619-20-5 |
| Methanol | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich | 67-56-1 |
| Sulfuric Acid | Concentrated, 95-98% | e.g., Fisher Scientific | 7664-93-9 |
| Sodium Bicarbonate | Saturated Aqueous Solution | Laboratory prepared | 144-55-8 |
| Anhydrous Sodium Sulfate | Reagent Grade | Laboratory supplier | 7757-82-6 |
| Diethyl Ether | ACS Grade | Laboratory supplier | 60-29-7 |
| Round-bottom flask (100 mL) | |||
| Reflux condenser | |||
| Heating mantle | |||
| Magnetic stirrer and stir bar | |||
| Separatory funnel (250 mL) | |||
| Erlenmeyer flasks | |||
| Rotary evaporator |
Equipment
-
Magnetic stirrer with heating capabilities
-
Reflux apparatus
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Infrared (IR) Spectrometer
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale.
Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-ethylbenzoic acid (7.5 g, 50 mmol).
-
Add an excess of methanol (50 mL, approximately 1.2 mol) to the flask. Methanol acts as both a reactant and the solvent. Using a large excess of the alcohol helps to shift the reaction equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.[12][13]
-
While stirring, carefully and slowly add concentrated sulfuric acid (1.0 mL) to the mixture. Caution: The addition of sulfuric acid to methanol is exothermic. It is advisable to cool the flask in an ice bath during the addition.
Reaction Execution
-
Attach a reflux condenser to the round-bottom flask.
-
Heat the mixture to reflux using a heating mantle and continue to stir. The reaction temperature will be the boiling point of methanol (approximately 65 °C).
-
Allow the reaction to proceed under reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Figure 1: Experimental workflow for the synthesis of this compound.
Work-up and Purification
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a separatory funnel containing 100 mL of cold water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers in the separatory funnel.
-
Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any unreacted 3-ethylbenzoic acid and the sulfuric acid catalyst. Caution: Carbon dioxide gas will evolve during this step. Vent the separatory funnel frequently.
-
Wash the organic layer with brine (saturated NaCl solution) (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.
-
The crude product can be further purified by vacuum distillation to obtain pure this compound.
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed by the following analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure of the molecule by identifying the different types of protons and their integrations.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.
-
IR (Infrared) Spectroscopy: To identify the characteristic functional groups, particularly the ester carbonyl (C=O) stretch.
-
GC-MS (Gas Chromatography-Mass Spectrometry): To determine the purity and confirm the molecular weight of the product.
Expected Physical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₂ | [14] |
| Molecular Weight | 164.20 g/mol | [14] |
| Appearance | Liquid | |
| Purity | ≥95% | [14] |
Discussion of the Chemical Principles
The Fischer esterification is a classic example of a nucleophilic acyl substitution reaction.[13] The mechanism, which is reversible at every step, is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst.[2][12][15]
Figure 2: Simplified mechanism of the Fischer esterification.
This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic alcohol (methanol).[15] The resulting tetrahedral intermediate undergoes a series of proton transfers, leading to the formation of a good leaving group (water).[2] Subsequent elimination of water and deprotonation of the carbonyl oxygen yields the final ester product and regenerates the acid catalyst.[15]
The equilibrium nature of the Fischer esterification necessitates strategies to drive the reaction towards the products.[12] As implemented in this protocol, using a large excess of one reactant (methanol) is a common and effective approach.[12] Alternatively, the removal of water as it is formed, for instance, by azeotropic distillation with a Dean-Stark apparatus, can also be employed to achieve high yields.[15]
Conclusion
The Fischer esterification provides an efficient and straightforward method for the synthesis of this compound from 3-ethylbenzoic acid and methanol. The protocol described in this application note is robust and can be readily adapted for various scales. A thorough understanding of the reaction mechanism and safety precautions is paramount for the successful and safe execution of this synthesis. The detailed work-up and purification procedures ensure the isolation of a high-purity product suitable for further applications in research and development.
References
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
- Sigma-Aldrich. (2024, September 8). Methanol - SAFETY DATA SHEET.
- Sigma-Aldrich. (2024, September 6). Sulfuric acid - SAFETY DATA SHEET.
- Fisher Scientific. (2009, June 23). Sulfuric acid - SAFETY DATA SHEET.
- Fisher Scientific. (2009, April 27). Methanol - SAFETY DATA SHEET.
- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: sulphuric acid ... %.
- Unknown Supplier. (2015, February 2). Material Safety Data Sheet: Sulfuric Acid.
- SEASTAR CHEMICALS. (2022, February 24). SAFETY DATA SHEET (SDS) Sulphuric Acid, 93-99% w/w.
- Unknown Supplier. (n.d.). Methanol MSDS.
- Unknown Supplier. (n.d.). SAFETY DATA SHEET METHANOL.
- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Methanol.
-
The Good Scents Company. (n.d.). ethyl 3-methyl benzoate, 120-33-2. Retrieved from [Link]
- Unknown Supplier. (n.d.). A two step synthesis of methyl 3.
-
Quora. (2020, July 19). What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzoic acid, 3-ethyl-. PubChem Compound Database. Retrieved from [Link]
-
Chem-Space. (n.d.). 3-ETHYLBENZOIC ACID 619-20-5 wiki. Retrieved from [Link]
- ChemicalBook. (2025, July 16). Ethyl 3-methylbenzoate.
-
001CHEMICAL. (n.d.). CAS No. 50604-00-7, this compound. Retrieved from [Link]
- ChemicalBook. (2025, July 14). 3-ETHYLBENZOIC ACID.
- Unknown Supplier. (2010, November 16). 4 - SAFETY DATA SHEET.
-
Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Purification of Methyl 3-amino-4-methylbenzoate.
-
Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate | Resource. RSC Education. Retrieved from [Link]
-
Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]
- Unknown Supplier. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.
-
PrepChem.com. (n.d.). Preparation of ethyl benzoate. Retrieved from [Link]
- BenchChem. (n.d.). Fischer Esterification of Benzoic Acid with Ethanol: Application Notes and Protocols.
- Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound.
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Comprehensive Analytical Characterization of Methyl 3-ethylbenzoate: A Multi-technique Approach
An Application Note for Researchers and Drug Development Professionals
Abstract This application note provides a detailed guide to the analytical techniques essential for the comprehensive characterization of Methyl 3-ethylbenzoate (CAS: 50604-00-7), a key intermediate in various organic synthesis and drug discovery applications. We present an integrated analytical workflow employing chromatographic and spectroscopic methods to establish the identity, purity, and structural integrity of the compound. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing the causality behind experimental choices to ensure robust and reliable results. All methodologies are grounded in established scientific principles and align with the validation expectations outlined by the International Council for Harmonisation (ICH).
Introduction: The Need for Rigorous Characterization
This compound is an aromatic ester with the molecular formula C10H12O2 and a molecular weight of 164.20 g/mol . Its role as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs), necessitates a high degree of certainty regarding its identity and purity. The presence of impurities, such as isomers, starting materials, or by-products, can have significant downstream effects on reaction yields, impurity profiles of the final API, and ultimately, safety and efficacy.
A robust analytical characterization strategy is therefore not merely a quality control checkpoint but a foundational component of the entire development lifecycle. It provides the documented evidence needed to ensure that the material is fit for its intended purpose. This guide details a multi-technique approach, as no single method can provide a complete profile. By integrating data from chromatography and spectroscopy, we can build a comprehensive and validated understanding of the material.
Chromatographic Analysis: Purity Assessment and Quantification
Chromatographic techniques are the cornerstone for assessing the purity of chemical compounds by separating the main component from any potential impurities. For a semi-volatile compound like this compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful and complementary methods.
Expertise & Rationale: GC is ideally suited for analyzing thermally stable and volatile compounds. Coupling it with a Mass Spectrometry (MS) detector provides two orthogonal pieces of information: the retention time (a function of the compound's boiling point and interaction with the stationary phase) and the mass spectrum (a molecular fingerprint based on its fragmentation pattern). This dual detection makes GC-MS a definitive tool for both identification and purity assessment of volatile species.
Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent like Dichloromethane or Ethyl Acetate. From this, prepare a working solution of approximately 100 µg/mL.
-
Instrument Setup: Configure the GC-MS system according to the parameters in Table 1. These starting parameters are typical for general-purpose screening of semi-volatile aromatic compounds.
-
Injection: Inject 1 µL of the working solution in split mode. A high split ratio (e.g., 50:1) is used to prevent column overloading and ensure sharp peaks for the main component.
-
Data Acquisition: Acquire data in full scan mode (e.g., m/z 40-400) to capture the fragmentation pattern of the parent compound and any unknown impurities.
-
Data Analysis:
-
Identify the peak for this compound based on its retention time.
-
Confirm its identity by comparing the acquired mass spectrum with a reference library or by interpreting the fragmentation pattern. Key expected fragments include the molecular ion (m/z 164), the tropylium ion fragment (m/z 91 from the ethylbenzyl moiety), and the benzoyl fragment (m/z 105).
-
Integrate all peaks in the chromatogram. Calculate purity by the area percent method, assuming a similar response factor for structurally related impurities.
-
Table 1: Recommended GC-MS Parameters
| Parameter | Setting | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film | A non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of semi-volatile compounds. |
| Carrier Gas | Helium | Inert gas, provides good efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Standard flow rate for this column dimension. |
| Inlet Temp. | 250 °C | Ensures rapid and complete volatilization of the sample. |
| Injection Vol. | 1 µL | Standard volume to avoid overloading. |
| Split Ratio | 50:1 | Prevents peak tailing and detector saturation from the main component. |
| Oven Program | 70 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | A temperature ramp allows for the separation of early-eluting volatile impurities from the main analyte and later-eluting, less volatile species. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Scan Range | m/z 40 - 400 | Covers the molecular weight of the analyte and expected fragments/impurities. |
GC-MS Analysis Workflow
Caption: Workflow for purity analysis by GC-MS.
Expertise & Rationale: HPLC is a superior technique for quantifying the primary component and detecting non-volatile or thermally labile impurities. A reversed-phase method using a C18 column is the industry standard for separating moderately polar organic molecules like aromatic esters. A photodiode array (PDA) detector is chosen for its ability to provide spectral information across a range of wavelengths, which helps in assessing peak purity and suggests the identity of impurities by comparing their UV spectra to that of the main peak.
Protocol: HPLC-PDA Analysis
-
Mobile Phase Preparation: Prepare Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid). Filter and degas both solutions. The acid helps to produce sharp, symmetrical peak shapes by protonating any free silanol groups on the column packing.
-
Sample Preparation: Prepare a 1 mg/mL stock solution in Acetonitrile. Dilute to a working concentration of approximately 0.1 mg/mL using a 50:50 mixture of Acetonitrile and Water.
-
Instrument Setup: Equilibrate the HPLC system with the initial mobile phase composition as detailed in Table 2.
-
Injection: Inject 5 µL of the sample.
-
Data Acquisition: Monitor at a primary wavelength where the analyte has strong absorbance (e.g., 230 nm) and collect full spectral data (e.g., 200-400 nm) for peak purity analysis.
-
Data Analysis:
-
Quantify this compound using an external standard curve for accurate assay determination.
-
Determine purity by area percent normalization.
-
Perform peak purity analysis on the main peak to ensure it is chromatographically pure and not co-eluting with an impurity.
-
Table 2: Recommended HPLC-PDA Parameters
| Parameter | Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | A standard reversed-phase column offering good resolution for aromatic esters. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component for reversed-phase separation. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic solvent to elute the compound. |
| Gradient | 50% B to 95% B in 15 min, hold 5 min, return to 50% B in 1 min, equilibrate 4 min | A gradient elution ensures that impurities with a wide range of polarities can be separated and eluted effectively. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintains consistent retention times and improves peak shape. |
| Injection Vol. | 5 µL | A small volume minimizes potential peak distortion. |
| Detector | PDA/DAD | |
| Wavelength | 230 nm | Wavelength of high absorbance for aromatic esters. |
| Spectral Range | 200 - 400 nm | Allows for comprehensive peak purity analysis. |
HPLC-PDA Analysis Workflow
Caption: Workflow for quantification and purity by HPLC-PDA.
Spectroscopic Analysis: Unambiguous Structural Elucidation
While chromatography provides critical information on purity, spectroscopy is required for the definitive confirmation of the molecular structure.
Expertise & Rationale: NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides information on the number and type of carbon atoms. Together, they allow for the complete assembly of the molecular skeleton.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of Deuterated Chloroform (CDCl₃). CDCl₃ is a standard solvent for non-polar to moderately polar organic compounds and its residual solvent peak is well-characterized.
-
Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer. A higher field provides better signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Typical acquisition parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This provides a single peak for each unique carbon atom, simplifying the spectrum.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Calibrate the ¹H spectrum to the residual CHCl₃ peak at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm. Assign peaks based on their chemical shift, integration (for ¹H), and multiplicity (for ¹H), as detailed in Table 3.
Table 3: Predicted ¹H and ¹³C NMR Spectral Data for this compound in CDCl₃
| ¹H NMR | Assignment | Predicted Shift (ppm) | Multiplicity | Integration |
| A | -O-CH₃ | ~3.90 | Singlet (s) | 3H |
| B | Ar-CH₂ -CH₃ | ~2.70 | Quartet (q) | 2H |
| C | Ar-CH₂-CH₃ | ~1.25 | Triplet (t) | 3H |
| D, E, F, G | Aromatic Protons | ~7.30 - 7.95 | Multiplets (m) | 4H |
| ¹³C NMR | Assignment | Predicted Shift (ppm) | ||
| 1 | C =O (Ester) | ~167.0 | ||
| 2 | Ar-C -C=O | ~130.5 | ||
| 3 | Ar-C -CH₂CH₃ | ~144.0 | ||
| 4, 5, 6, 7 | Aromatic C H | ~128.0 - 133.0 | ||
| 8 | -O-C H₃ | ~52.0 | ||
| 9 | Ar-C H₂-CH₃ | ~29.0 | ||
| 10 | Ar-CH₂-C H₃ | ~15.5 |
Note: Predicted shifts are based on known substituent effects and data from similar compounds such as ethyl 3-methylbenzoate and methyl benzoate.
Structural Assignment Diagram
Caption: this compound structure with proton labels.
Expertise & Rationale: FT-IR spectroscopy is a rapid and straightforward technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency. For this compound, FT-IR can quickly confirm the presence of the key ester group (C=O and C-O bonds), the aromatic ring, and aliphatic C-H bonds.
Protocol: FT-IR Analysis
-
Sample Preparation: Place a single drop of neat liquid this compound between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin liquid film. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Perform a background scan of the empty instrument (or clean salt plates/ATR crystal) to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. The typical range is 4000-600 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands as detailed in Table 4.
Table 4: Key FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H Stretch | Aromatic C-H |
| ~2970-2850 | C-H Stretch | Aliphatic (Methyl/Ethyl) C-H |
| ~1720 | C=O Stretch | Ester Carbonyl (Strong) |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring |
| ~1300-1100 | C-O Stretch | Ester C-O |
Note: Expected wavenumbers are based on typical values for aromatic esters.
Data Integration: A Holistic Characterization Workflow
The integrated workflow ensures that the material is not only pure by chromatographic standards but also possesses the correct molecular structure as confirmed by spectroscopic methods. This provides a high degree of assurance in the quality of the material, which is a core tenet of Good Manufacturing Practice (GMP) and robust scientific research.
Integrated Characterization Workflow
Caption: Integrated workflow for comprehensive characterization.
Method Validation Considerations
While the provided protocols are robust starting points, for use in a regulated environment (e.g., GMP), they must be formally validated according to ICH guidelines Q2(R2) and Q14. Validation would involve demonstrating and documenting the method's specificity, linearity, range, accuracy, precision, and robustness to prove it is fit for its intended purpose.
Conclusion
The analytical characterization of this compound requires a multi-faceted approach. By combining the separation power of GC and HPLC with the structural elucidation capabilities of NMR and FT-IR, a complete and reliable profile of the compound can be established. This integrated workflow ensures that researchers and developers can proceed with confidence in the quality of their starting materials, safeguarding the integrity of their subsequent research and development activities.
References
-
RAPS. (2022, March 31). ICH releases draft guidelines on analytical method development. [Link]
-
ICH. (2023, November 1). ANALYTICAL PROCEDURE DEVELOPMENT Q14. [Link]
-
ECA Academy. (2023, November 21). ICH adopts final Text of Q2(R2) and Q14 Guidelines. [Link]
-
Swartz, M. E., Krull, I. S., & Orr, J. D. Validation of Impurity Methods, Part I. LCGC International. [Link]
-
FDA. (2023, November). Q14 Analytical Procedure Development. [Link]
-
Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]
-
European Medicines Agency. (2022, March 31). ICH Q14 Analytical procedure development - Scientific guideline. [Link]
-
da Silva, W. P., et al. (2021). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil. [Link]
-
International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. [Link]
-
The Good Scents Company. ethyl 3-methyl benzoate, 120-33-2. [Link]
-
The Royal Society of Chemistry. Supporting information. [Link]
-
FDA. (2024, March). Q2(R2) Validation of Analytical Procedures. [Link]
- ChemicalBook. (2025, July 19).
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 3-ethylbenzoate
Welcome to the technical support center for the synthesis of Methyl 3-ethylbenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of their synthesis. Here, we address common challenges encountered during the Fischer esterification of 3-ethylbenzoic acid with methanol, providing in-depth, experience-driven solutions in a direct question-and-answer format. Our focus is on not just what to do, but why each step is critical for a successful outcome.
Troubleshooting Guide: Common Issues and Solutions
This section tackles specific problems you might face during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yield in a Fischer esterification is most often due to the reversible nature of the reaction.[1][2][3] To achieve a high yield, the equilibrium must be shifted towards the product side. Here are the key areas to troubleshoot:
-
Incomplete Water Removal: The formation of water as a byproduct will push the equilibrium back towards the starting materials, hydrolyzing the newly formed ester.[3][4]
-
Solution: Employ a Dean-Stark apparatus to continuously remove water from the reaction mixture as it forms.[5][6] Toluene is a common solvent for this purpose as it forms an azeotrope with water.[7] As the azeotrope condenses, the water separates and can be collected, while the toluene returns to the reaction flask.
-
-
Insufficient Excess of a Reactant: Using stoichiometric amounts of 3-ethylbenzoic acid and methanol will result in an equilibrium mixture with significant amounts of unreacted starting materials.
-
Inadequate Catalyst Amount or Activity: An insufficient amount of acid catalyst will result in a slow reaction that may not reach equilibrium within the allotted time.[1][10]
-
Reaction Time and Temperature: The esterification reaction is slow at room temperature.[1]
Q2: I'm observing the formation of a dark-colored byproduct. What is causing this and how can I prevent it?
The formation of dark-colored byproducts is often due to side reactions caused by the strong acid catalyst, especially at elevated temperatures.
-
Cause: Concentrated sulfuric acid is a strong dehydrating agent and can cause charring or polymerization of the starting materials or product, especially if the reaction is overheated.[12]
-
Prevention:
-
Controlled Heating: Use a heating mantle with a temperature controller and a stir bar to ensure even and controlled heating. Avoid localized overheating.
-
Alternative Catalysts: Consider using a milder acid catalyst such as p-toluenesulfonic acid or a solid acid catalyst, which can be less prone to causing side reactions.[9][11]
-
Proper Mixing: Ensure the reaction mixture is well-stirred throughout the heating process.[12]
-
Q3: During the workup, I'm having trouble with emulsions when washing the organic layer. How can I resolve this?
Emulsions during the aqueous workup can make phase separation difficult and lead to product loss.
-
Cause: Vigorous shaking of the separatory funnel, especially after a basic wash (e.g., with sodium bicarbonate), can lead to the formation of stable emulsions.
-
Solutions:
-
Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.
-
Brine Wash: Add a saturated solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer helps to break up emulsions.[7]
-
Patience: Allow the separatory funnel to stand undisturbed for a longer period to allow the layers to separate.
-
Frequently Asked Questions (FAQs)
Here we answer some common questions about the synthesis of this compound.
Q1: What is the mechanism of the Fischer esterification for the synthesis of this compound?
The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution. The mechanism involves several key steps:[2][3][13]
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the 3-ethylbenzoic acid, making the carbonyl carbon more electrophilic.[3][4]
-
Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[3][13]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[3][13]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group.[3][13]
-
Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the final product, this compound.[2][3]
Q2: Why is a basic wash with sodium bicarbonate necessary during the workup?
A wash with a mild base like sodium bicarbonate solution is crucial for several reasons:
-
Neutralization of the Acid Catalyst: It neutralizes the strong acid catalyst (e.g., sulfuric acid) used in the reaction.[8][14]
-
Removal of Unreacted Carboxylic Acid: It converts any unreacted 3-ethylbenzoic acid into its sodium salt (sodium 3-ethylbenzoate), which is soluble in the aqueous layer and can thus be separated from the desired ester product in the organic layer.[13]
Q3: What are the best methods for purifying the final product?
After the aqueous workup and drying of the organic layer, the crude this compound may still contain impurities. The most common purification method is:
-
Distillation: Since this compound is a liquid, distillation is an effective method for purification.[1][14] Simple distillation may be sufficient if the impurities have significantly different boiling points. Fractional distillation can be used for more challenging separations.
Experimental Protocols & Data
Table 1: Typical Reaction Conditions for Fischer Esterification of 3-Ethylbenzoic Acid
| Parameter | Recommended Condition | Rationale |
| Reactants | 3-Ethylbenzoic Acid, Methanol | |
| Reactant Ratio | 1:10 (Acid:Alcohol) | Using excess methanol drives the equilibrium towards the product.[3][8] |
| Catalyst | Concentrated H₂SO₄ or p-TsOH | Strong acid catalyst is required to protonate the carboxylic acid.[9] |
| Solvent | Methanol (as excess reactant) or Toluene | Toluene allows for azeotropic removal of water with a Dean-Stark trap.[7][9] |
| Temperature | Reflux | Increases the rate of reaction.[9] |
| Reaction Time | 1-10 hours | Reaction is slow; monitor by TLC.[9] |
| Apparatus | Round-bottom flask, Reflux condenser, Dean-Stark trap (optional) | Standard setup for reflux reactions; Dean-Stark for water removal.[5][6] |
Protocol 1: Synthesis of this compound using a Dean-Stark Apparatus
This protocol is a general guideline and may need to be optimized for your specific scale and equipment.
-
Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
-
Reagents: To the flask, add 3-ethylbenzoic acid, a 10-fold molar excess of methanol, and toluene (if methanol is not used as the solvent). Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per 10 mmol of carboxylic acid).
-
Reaction: Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.[7] Continue refluxing until the theoretical amount of water has been collected or until TLC analysis indicates the consumption of the starting material.
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until no more CO₂ evolution is observed), and finally with brine.[7][8]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Purification: Remove the solvent using a rotary evaporator. Purify the crude ester by distillation.
Visualizing the Workflow
Diagram 1: Fischer Esterification Workflow
Caption: A typical workflow for the synthesis and purification of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A decision tree to diagnose and address causes of low reaction yield.
References
-
Dean–Stark apparatus - Wikipedia. Available at: [Link]
-
Dean Stark Apparatus - Scoilnet. Available at: [Link]
-
Types of Organic Reactions- Esterification Using a Dean-Stark Trap. Available at: [Link]
-
Making Esters From Carboxylic Acids - Chemistry LibreTexts. Available at: [Link]
-
mechanism for the esterification reaction - Chemguide. Available at: [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]
-
Fischer–Speier esterification - Wikipedia. Available at: [Link]
-
Esterification for the introductory organic laboratory course: A modified Dean-Stark trap | Journal of Chemical Education - ACS Publications. Available at: [Link]
-
Why sulfuric acid is used in esterification of alcohol and carboxylic acid anhydride? - Chemistry Stack Exchange. Available at: [Link]
-
Ester synthesis by esterification - Organic Chemistry Portal. Available at: [Link]
-
Work up of ester? - ResearchGate. Available at: [Link]
-
Fischer Esterification-Typical Procedures - OperaChem. Available at: [Link]
-
Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst - MDPI. Available at: [Link]
-
-
The Fischer Esterification. Available at: [Link]
-
-
Preparation of Methyl Benzoate. Available at: [Link]
-
Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition - ResearchGate. Available at: [Link]
-
Experimental Procedure for Esterification | Writing in Biology. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 6. Types of Organic Reactions- Esterification Using a Dean-Stark Trap – UW-Madison Demonstration Lab – UW–Madison [demolab.chem.wisc.edu]
- 7. benchchem.com [benchchem.com]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. mdpi.com [mdpi.com]
- 12. Experimental Procedure for Esterification | Writing in Biology [bcrc.bio.umass.edu]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. community.wvu.edu [community.wvu.edu]
Technical Support Center: Methyl 3-Ethylbenzoate Synthesis
Welcome to the technical support center for the synthesis of methyl 3-ethylbenzoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you navigate the challenges of this synthesis.
Understanding the Synthesis Landscape
The most common and direct route to synthesizing this compound is the Fischer esterification of 3-ethylbenzoic acid with methanol, catalyzed by a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][2] This is an equilibrium-driven reaction, and understanding this principle is the first step in troubleshooting byproduct formation.[1][2]
The purity of your final product, however, is not just dependent on the esterification step itself. It is critically influenced by the purity of your starting materials. 3-Ethylbenzoic acid is often synthesized via methods like the Grignard reaction or Friedel-Crafts acylation followed by oxidation, each with its own potential for carrying over impurities into your final reaction.
This guide will address issues arising from both the core esterification reaction and the potential impurities from precursor syntheses.
Troubleshooting Guide & FAQs
Q1: My reaction yield is low, and I've identified unreacted 3-ethylbenzoic acid in my product mixture. What's going wrong?
A1: This is a classic issue related to the equilibrium nature of the Fischer esterification.[1][2] The reaction between a carboxylic acid and an alcohol produces an ester and water. For the reaction to proceed to completion, the equilibrium must be shifted towards the products.
Causality and Troubleshooting Steps:
-
Water Removal: The water generated during the reaction can hydrolyze the ester back to the starting materials, pushing the equilibrium to the left.
-
Solution: Use a Dean-Stark apparatus to azeotropically remove water as it forms, especially if you are working on a larger scale. For smaller scales, adding a dehydrating agent like molecular sieves can be effective.[2]
-
-
Reagent Stoichiometry: Le Châtelier's principle dictates that using a large excess of one reactant will drive the equilibrium forward.[3]
-
Solution: Methanol is inexpensive and has a low boiling point, making it easy to remove after the reaction. Use a significant excess of methanol (5 to 10 equivalents or even as the solvent) to maximize the conversion of the more valuable 3-ethylbenzoic acid.[1]
-
-
Insufficient Catalyst: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[2]
-
Solution: Ensure you are using a sufficient amount of catalyst (typically 1-5 mol% of concentrated H₂SO₄ or TsOH). However, be aware that excessive acid can lead to side reactions like ether formation from the alcohol.
-
Q2: I've detected a significant amount of dimethyl ether in my crude product. How did this form and how can I prevent it?
A2: The formation of dimethyl ether is a common side reaction in acid-catalyzed reactions involving methanol, especially at higher temperatures.
Mechanism of Formation:
Under strongly acidic conditions, one molecule of methanol can be protonated to form a good leaving group (water). A second molecule of methanol can then act as a nucleophile, attacking the protonated methanol in an SN2 reaction to form dimethyl ether.
Prevention Strategies:
-
Temperature Control: This side reaction is more prevalent at higher temperatures. Maintain the reaction temperature at the reflux temperature of methanol (around 65 °C) and avoid excessive heating.
-
Catalyst Concentration: Use the minimum effective amount of acid catalyst. Higher acid concentrations increase the rate of this side reaction.
Q3: My starting 3-ethylbenzoic acid was synthesized using a Grignard reaction. What impurities should I be looking for in my final ester product?
A3: If your 3-ethylbenzoic acid was prepared from 3-ethylbromobenzene via a Grignard reagent followed by reaction with CO₂, a primary byproduct to be aware of is biphenyl derivatives .[4]
Source of Impurity:
During the formation of the Grignard reagent (3-ethylphenylmagnesium bromide), a coupling side reaction can occur where two 3-ethylphenyl radicals combine. This results in the formation of 3,3'-diethylbiphenyl.
2 x C₂H₅C₆H₄MgBr → C₂H₅C₆H₄-C₆H₄C₂H₅ + MgBr₂ + Mg
This impurity is non-polar and may be carried through the synthesis. Since it lacks a reactive functional group for esterification, it will remain as an impurity in your final product.
Troubleshooting and Purification:
-
Purify the Starting Material: It is best practice to purify the 3-ethylbenzoic acid before esterification. Recrystallization is often effective in removing non-polar impurities like biphenyls.
-
Final Product Purification: If the impurity is carried over, purification of the final this compound can be achieved by fractional distillation under reduced pressure, as the boiling point of the biphenyl derivative will be significantly higher than your ester.
Q4: My 3-ethylbenzoic acid was sourced from a process involving Friedel-Crafts chemistry. What are the potential byproduct risks?
A4: The synthesis of ethylbenzene (a precursor to 3-ethylbenzoic acid) via Friedel-Crafts alkylation of benzene is prone to two major issues: polyalkylation and isomerization .[5][6]
Source of Impurities:
-
Polyalkylation: The ethyl group is an activating group, making ethylbenzene more reactive than benzene itself. This can lead to the formation of diethylbenzene isomers (1,2-, 1,3-, and 1,4-diethylbenzene).[5]
-
Isomerization: Although less common with ethyl groups compared to longer alkyl chains, some rearrangement is possible under harsh conditions.[6]
If these polyalkylated or isomeric side products are present in the ethylbenzene used to create 3-ethylbenzoic acid, you will end up with a mixture of isomeric methyl diethylbenzoates and other related esters.
Troubleshooting and Purification:
-
High-Purity Starting Materials: The most effective solution is to start with highly pure 3-ethylbenzoic acid.
-
Chromatography: Separating these closely related isomers in the final product is challenging and often requires column chromatography.
Q5: After workup, my product seems to have hydrolyzed back to the carboxylic acid. How can I avoid this?
A5: Accidental hydrolysis of the ester during the workup is a common problem, especially if the pH is not carefully controlled.[7]
Causality:
-
Acidic Hydrolysis: If you quench the reaction with water without first neutralizing the strong acid catalyst, the aqueous acidic conditions, especially with heating, can drive the reverse reaction (hydrolysis).
-
Basic Hydrolysis (Saponification): If you use a strong base (like NaOH or KOH) to neutralize the acid catalyst and accidentally create a basic environment (pH > 7), you will initiate saponification, which irreversibly converts your ester back to the carboxylate salt.
Correct Workup Procedure:
-
Cool the reaction mixture to room temperature.
-
Slowly add the reaction mixture to a cold, saturated solution of sodium bicarbonate (NaHCO₃). This will neutralize the acid catalyst without making the solution strongly basic. Be cautious as CO₂ gas will be evolved.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine to remove excess water.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.
Summary of Potential Byproducts
| Byproduct/Impurity | Potential Source | Recommended Prevention/Purification |
| 3-Ethylbenzoic Acid | Incomplete reaction (Equilibrium) | Use excess methanol; remove water (Dean-Stark).[1][2] |
| Dimethyl Ether | Acid-catalyzed dehydration of methanol | Control temperature; use minimal catalyst. |
| 3,3'-Diethylbiphenyl | Grignard synthesis of starting material | Purify 3-ethylbenzoic acid before use; fractional distillation.[4] |
| Isomeric Diethylbenzoates | Friedel-Crafts synthesis of precursor | Use high-purity starting materials; column chromatography.[5][6] |
| Water | Reaction byproduct; incomplete drying | Use a Dean-Stark trap; dry organic extracts thoroughly.[2] |
Key Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-ethylbenzoic acid (15.0 g, 0.1 mol).
-
Add methanol (100 mL) to the flask. The large excess serves as both reactant and solvent.
-
Carefully and slowly add concentrated sulfuric acid (1.0 mL) to the stirred mixture.
-
Heat the mixture to a gentle reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by TLC.
-
After cooling to room temperature, carefully pour the reaction mixture into 200 mL of ice-cold saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Protocol 2: Purification by Vacuum Distillation
-
Set up a fractional distillation apparatus for vacuum distillation.
-
Transfer the crude this compound to the distillation flask.
-
Slowly reduce the pressure and begin heating the flask gently.
-
Collect the fraction that distills at the appropriate boiling point for this compound (approx. 110-112 °C at 15 mmHg). Discard any initial lower-boiling fractions and any high-boiling residue.
Visualizations
Reaction Pathway Diagram
Caption: Main reaction (Fischer Esterification) and a common side reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting byproduct formation.
References
- Organic Synthesis: Benzoic Acid via a Grignard Reaction. (n.d.). Retrieved from University of Cambridge Department of Chemistry.
- Grignard Reaction. (n.d.).
- Friedel Crafts Reaction. (n.d.).
- Synthesis of Benzoic Acid Using the Grignard Reaction in Lab. (2021). Docsity.
- What is the best way of ethyl benzene synthesis? (2017). Quora.
- Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. (2020). Chemistry LibreTexts.
- Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry.
- Fischer Esterific
- Fischer Esterific
- Fischer Esterification. (n.d.). University of California, Irvine.
- What is the product of my (failed)
Sources
Technical Support Center: Purification of Methyl 3-ethylbenzoate
Welcome to the technical support center for the purification of Methyl 3-ethylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. Drawing from established chemical principles and field-proven experience, this document will explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
This compound is a valuable intermediate in organic synthesis.[1] It is typically synthesized via the Fischer esterification of 3-ethylbenzoic acid with methanol, using a strong acid catalyst like sulfuric acid.[2] While the synthesis is straightforward, the crude product is often contaminated with unreacted starting materials, catalyst, and byproducts. Achieving high purity is critical for subsequent synthetic steps and final product integrity.
Understanding Potential Impurities
Effective purification begins with understanding the nature of the potential impurities. The choice of technique is dictated by the differences in physical properties between the desired product and its contaminants.
| Impurity | Chemical Structure | Boiling Point (°C) | Solubility | Rationale for Removal |
| This compound (Product) | C₁₀H₁₂O₂ | ~225-235 (est.) | Insoluble in water; soluble in organic solvents | This is the target compound to be isolated. |
| 3-Ethylbenzoic Acid | C₉H₁₀O₂ | 271.5[3] | Slightly soluble in water; soluble in organic solvents[4] | Unreacted starting material. Its acidic nature allows for removal with a basic wash.[5][6] |
| Methanol | CH₃OH | 64.7[5][7][8] | Miscible with water and most organic solvents[5] | Excess reactant. Its low boiling point and high water solubility make it easy to remove by washing or distillation. |
| Sulfuric Acid | H₂SO₄ | ~337 | Miscible with water | Catalyst. It is non-volatile and highly water-soluble, removed during the aqueous workup.[8][9] |
| Water | H₂O | 100 | - | Byproduct of esterification and used in workup. Must be removed to prevent hydrolysis and ensure accurate yield. |
Strategic Purification Workflow
The purification of this compound is a multi-step process. The following workflow provides a logical decision-making framework for isolating the pure ester from the crude reaction mixture.
Caption: High-level decision workflow for purifying this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process in a question-and-answer format.
Question: My final product is acidic when tested with wet litmus paper, and the NMR spectrum shows a broad singlet around 12 ppm. What went wrong?
-
Answer:
-
Probable Cause: This indicates the presence of residual 3-ethylbenzoic acid. The aqueous wash with a basic solution (e.g., sodium bicarbonate) was likely insufficient to neutralize and extract all the unreacted starting material.[10] During Fischer esterification, the reaction reaches an equilibrium, meaning some starting materials will always remain.[2]
-
Recommended Solution:
-
Re-dissolve the impure ester in a water-immiscible organic solvent like diethyl ether or dichloromethane.
-
Transfer the solution to a separatory funnel and wash it again with a 5% aqueous sodium bicarbonate solution.[4][11]
-
Shake the funnel vigorously, venting frequently to release the CO₂ gas produced from the acid-base reaction.[8]
-
Continue washing until no more effervescence is observed upon adding the bicarbonate solution. This ensures all acidic impurities have been neutralized.[10]
-
Separate the organic layer, wash it with brine (saturated NaCl solution) to remove excess water, dry it over an anhydrous salt like MgSO₄, filter, and remove the solvent.[12]
-
-
Question: I'm performing a distillation, but the temperature is fluctuating, and the separation is poor. Why is this happening?
-
Answer:
-
Probable Cause 1: Simple vs. Fractional Distillation. The boiling points of your ester and a key impurity might be too close for effective separation by simple distillation (a difference of <100°C).[13][14]
-
Recommended Solution 1: Employ fractional distillation. A fractionating column (e.g., packed with glass beads or Raschig rings) provides a large surface area for repeated vaporization-condensation cycles, known as theoretical plates.[15][16] This significantly enhances the separation of liquids with close boiling points.
-
Probable Cause 2: Distillation Rate. Heating the distillation flask too rapidly does not allow a proper temperature gradient to be established in the fractionating column, preventing equilibrium between the liquid and vapor phases.
-
Recommended Solution 2: Reduce the heating rate. A slow, steady distillation rate (aim for 1-2 drops of distillate per second) is crucial for efficient fractionation. Wrapping the distillation head and column in glass wool or aluminum foil can also help maintain the temperature gradient.
-
Probable Cause 3: Use of Vacuum. Given the high estimated boiling point of this compound, attempting distillation at atmospheric pressure may require temperatures high enough to cause product decomposition.
-
Recommended Solution 3: Perform the distillation under reduced pressure (vacuum distillation). This lowers the boiling point of the compound, allowing it to distill at a lower temperature, thereby preventing thermal degradation.
-
Question: After the aqueous workup, I can't get the organic and aqueous layers to separate properly; an emulsion has formed. How do I resolve this?
-
Answer:
-
Probable Cause: Emulsions are common during basic washes, especially if the mixture is shaken too vigorously. They are stabilized by salts and partially soluble compounds.
-
Recommended Solutions:
-
Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.
-
Add Brine: Add a small amount of saturated aqueous NaCl solution (brine). This increases the ionic strength of the aqueous layer, reducing the solubility of the organic component and helping to break the emulsion.[12]
-
Gentle Agitation: Gently swirl the funnel or rock it back and forth instead of shaking vigorously.
-
Filtration: For persistent emulsions, filtering the entire mixture through a pad of Celite or glass wool can sometimes break the suspension.
-
-
Question: My product yield is very low after column chromatography. Where did my product go?
-
Answer:
-
Probable Cause 1: Incorrect Solvent Polarity. If the elution solvent is not polar enough, your product may remain strongly adsorbed to the silica gel and will not elute from the column.[3]
-
Recommended Solution 1: Perform thin-layer chromatography (TLC) first to determine the optimal solvent system. A good solvent system will give your product an Rf value of approximately 0.3-0.4. Start eluting the column with a low-polarity solvent (e.g., hexane) and gradually increase the polarity by adding ethyl acetate or another more polar solvent (gradient elution).
-
Probable Cause 2: Irreversible Adsorption. Esters can sometimes hydrolyze on the acidic surface of silica gel, especially if the crude product contains residual acid or water.
-
Recommended Solution 2: Neutralize and thoroughly dry the crude product before loading it onto the column. Alternatively, you can use a deactivated stationary phase, such as neutral alumina, or add a small amount of a modifying base like triethylamine (~0.5%) to the eluent to neutralize the acidic sites on the silica gel.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most crucial first step in purifying the crude product from a Fischer esterification?
-
A1: The initial aqueous workup is the most critical step. It involves neutralizing and removing the strong acid catalyst (e.g., H₂SO₄) and the unreacted carboxylic acid (3-ethylbenzoic acid).[9] This is typically achieved by washing the crude product (dissolved in an organic solvent) with a weak base like 5% sodium bicarbonate solution.[4][11] This step prevents the acidic impurities from complicating subsequent purification methods like distillation or chromatography.
-
-
Q2: When is fractional distillation necessary over simple distillation?
-
A2: Fractional distillation is required when the boiling points of the components in a liquid mixture are close (i.e., the difference is less than 100°C).[14] For this compound, if there are side-products with similar volatility, fractional distillation would be essential. Simple distillation is only effective for separating liquids with vastly different boiling points (e.g., removing a low-boiling solvent from a high-boiling product) or for separating a volatile liquid from non-volatile solids.[15]
-
-
Q3: Can this compound be purified by recrystallization?
-
A3: Recrystallization is a purification technique for solids. Since this compound is a liquid at room temperature, it cannot be purified by standard recrystallization. However, if the product solidifies at low temperatures (e.g., in a dry ice/acetone bath), fractional freezing could potentially be explored, although this is less common than distillation or chromatography for this class of compounds.
-
-
Q4: How can I definitively confirm the purity of my final product?
-
A4: A combination of analytical techniques is best.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for confirming the structure and assessing purity. The absence of peaks corresponding to starting materials (e.g., the carboxylic acid proton ~12 ppm or methanol ~3.4 ppm) is a strong indicator of purity.
-
Gas Chromatography (GC): When coupled with a mass spectrometer (GC-MS), this technique can separate volatile components and provide their relative abundance, offering a quantitative measure of purity. A single sharp peak on the GC trace indicates a pure compound.[15]
-
Infrared (IR) Spectroscopy: Can confirm the presence of the ester functional group (C=O stretch around 1720 cm⁻¹) and the absence of the broad -OH stretch from the carboxylic acid impurity (around 3000 cm⁻¹).
-
-
Detailed Experimental Protocols
Protocol 1: Standard Aqueous Workup
This protocol is designed to remove acidic impurities and water-soluble components from the crude reaction mixture.
Caption: Workflow for the acid-base extraction of crude this compound.
Protocol 2: Fractional Vacuum Distillation
This protocol is suitable for purifying the crude ester after the aqueous workup and solvent removal, especially if impurities have boiling points close to the product.
-
Setup: Assemble a fractional distillation apparatus equipped for vacuum. Ensure all glassware joints are properly sealed with vacuum grease. The apparatus should include a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Connect the apparatus to a vacuum pump with a cold trap in between.
-
Charge the Flask: Transfer the crude, dry this compound into the round-bottom flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.
-
Apply Vacuum: Slowly and carefully apply the vacuum.
-
Heating: Begin heating the flask gently using a heating mantle.
-
Collect Fractions:
-
Monitor the temperature at the distillation head. Collect any initial low-boiling fractions (e.g., residual solvent) in a separate receiving flask.
-
As the temperature stabilizes near the expected boiling point of the product under the applied pressure, switch to a clean receiving flask to collect the main fraction. A pure compound should distill over a narrow temperature range (1-3°C).[10]
-
Stop the distillation when the temperature either rises significantly or drops, or when only a small amount of residue remains in the distillation flask.
-
-
Release Vacuum: Turn off the heat and allow the apparatus to cool completely before slowly releasing the vacuum to prevent air from rushing in and disturbing the setup.
Protocol 3: Flash Column Chromatography
This is the method of choice for separating compounds that are difficult to separate by distillation (e.g., non-volatile impurities or isomers).
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A mixture of ethyl acetate and hexanes is a common starting point for esters. The ideal eluent should provide a good separation of spots and an Rf value of ~0.3 for the product.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes).
-
Pour the slurry into a column and use gentle air pressure to pack the silica bed, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent on a rotary evaporator to create a dry, free-flowing powder ("dry loading").
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting the column with the low-polarity mobile phase, applying positive pressure to maintain a steady flow rate.
-
Collect the eluent in fractions (e.g., in test tubes).
-
If necessary, gradually increase the polarity of the eluent (e.g., to 10% ethyl acetate, then 20%) to elute more polar compounds.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the fractions that show a single spot corresponding to the pure product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
References
- 1. This compound 95% | CAS: 50604-00-7 | AChemBlock [achemblock.com]
- 2. 3-ETHYLBENZOIC ACID CAS#: 619-20-5 [m.chemicalbook.com]
- 3. CAS 619-20-5: 3-ethylbenzoic acid | CymitQuimica [cymitquimica.com]
- 4. Methanol - Wikipedia [en.wikipedia.org]
- 5. chemicalbook.com [chemicalbook.com]
- 6. proprep.com [proprep.com]
- 7. ck12.org [ck12.org]
- 8. 3-Ethylbenzoic acid (CAS 619-20-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. 50604-00-7|this compound| Ambeed [ambeed.com]
- 10. ethyl 3-methyl benzoate, 120-33-2 [thegoodscentscompany.com]
- 11. methanol.org [methanol.org]
- 12. 3-Ethylbenzoic acid [webbook.nist.gov]
- 13. Methanol Solvent Properties [macro.lsu.edu]
- 14. This compound | CymitQuimica [cymitquimica.com]
- 15. 120-33-2 CAS MSDS (Ethyl 3-methylbenzoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 16. Ethyl 3-methylbenzoate | 120-33-2 [chemicalbook.com]
Technical Support Center: Troubleshooting Low Yield in Methyl 3-ethylbenzoate Esterification
Welcome to the technical support center for the synthesis of Methyl 3-ethylbenzoate via Fischer esterification. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific chemical transformation. Here, we will dissect the common issues leading to low product yield and provide scientifically grounded, actionable solutions to optimize your experimental outcomes.
Introduction to the Challenge: The Equilibrium of Esterification
The Fischer esterification, the acid-catalyzed reaction between a carboxylic acid (3-ethylbenzoic acid) and an alcohol (methanol), is a cornerstone of organic synthesis. However, its reversible nature presents a significant hurdle.[1][2] The reaction produces water as a byproduct, which can hydrolyze the ester back to the starting materials, thereby limiting the yield.[1][3] Successfully synthesizing this compound with a high yield hinges on effectively shifting this equilibrium towards the product side. This guide will provide a systematic approach to diagnosing and resolving the underlying causes of low yield in your esterification reaction.
Troubleshooting Guide: A Systematic Approach to Yield Optimization
When faced with a lower-than-expected yield of this compound, a systematic evaluation of the reaction parameters is crucial. The following table outlines common problems, their probable causes rooted in chemical principles, and recommended solutions.
| Observed Problem | Probable Cause | Recommended Solutions & Explanations |
| Low conversion of 3-ethylbenzoic acid | 1. Equilibrium Limitation: The reaction has reached equilibrium with a significant amount of starting material remaining. The presence of water, a byproduct, drives the reverse reaction (hydrolysis).[1][2][3] | a. Increase the Molar Excess of Methanol: Employing a large excess of methanol (e.g., using it as the solvent) shifts the equilibrium towards the product side according to Le Châtelier's principle.[2][4][5] b. Remove Water As It Forms: Utilize a Dean-Stark apparatus with an azeotropic solvent like toluene to continuously remove water from the reaction mixture, thereby preventing the reverse reaction.[2] |
| 2. Insufficient Catalyst Activity: The acid catalyst (e.g., sulfuric acid) concentration may be too low, or its activity may be diminished. The catalyst is essential for protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[6][7] | a. Optimize Catalyst Loading: A typical catalytic amount is 1-5 mol% of the limiting reagent. Insufficient catalyst will result in a slow reaction rate.[8] b. Ensure Catalyst Quality: Use a fresh, high-purity acid catalyst. Older or contaminated catalysts may have reduced efficacy. c. Consider Alternative Catalysts: For sensitive substrates, solid acid catalysts or other Lewis acids can be effective alternatives to strong mineral acids.[6][9][10] | |
| 3. Suboptimal Reaction Temperature: The reaction rate is highly dependent on temperature. Insufficient heat will lead to a slow and incomplete reaction. | a. Ensure Proper Reflux: The reaction should be maintained at a steady reflux temperature of the alcohol used (methanol, in this case). Use a heating mantle with a temperature controller for consistent heating. | |
| 4. Inadequate Reaction Time: The esterification may not have been allowed to run long enough to reach completion. | a. Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TTC) or Gas Chromatography (GC) to monitor the disappearance of the starting material and the appearance of the product. Continue the reaction until no further change is observed. | |
| Product Loss During Workup | 1. Incomplete Extraction: this compound may have some solubility in the aqueous phase, leading to loss during the extraction process. | a. Perform Multiple Extractions: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) multiple times (e.g., 3 x 50 mL) to ensure complete recovery of the ester. b. Use Brine Wash: A final wash of the combined organic layers with a saturated sodium chloride solution (brine) can help to reduce the solubility of the ester in any remaining aqueous phase and aid in layer separation.[8] |
| 2. Hydrolysis During Neutralization: Premature neutralization of the entire reaction mixture with a strong base can lead to hydrolysis of the newly formed ester. | a. Sequential Washing: After the initial water wash to remove excess methanol and catalyst, wash the organic layer sequentially with a dilute base (e.g., 5% sodium bicarbonate solution) to neutralize any remaining acid, followed by a water wash and a brine wash.[11] | |
| Presence of Impurities in the Final Product | 1. Unreacted Starting Materials: Incomplete reaction or inefficient purification can leave unreacted 3-ethylbenzoic acid or residual methanol. | a. Effective Washing: Washing the organic extract with a sodium bicarbonate solution will remove unreacted 3-ethylbenzoic acid as its water-soluble sodium salt. Water washes will remove residual methanol.[11] b. Purification by Distillation: Purify the crude product by distillation under reduced pressure to separate the desired ester from any non-volatile impurities or starting materials with different boiling points. |
| 2. Side Products: At elevated temperatures and in the presence of a strong acid, side reactions such as ether formation from the alcohol or sulfonation of the aromatic ring can occur, although these are generally minor in Fischer esterifications. | a. Optimize Reaction Temperature: Avoid excessively high temperatures beyond what is necessary for reflux. b. Column Chromatography: If simple distillation is insufficient, purification by column chromatography can separate the desired ester from closely related impurities. |
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting low yield in the synthesis of this compound.
Caption: A decision tree for diagnosing and resolving low yield in this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst and its concentration for the esterification of 3-ethylbenzoic acid?
A1: Concentrated sulfuric acid (H₂SO₄) is a highly effective and commonly used catalyst for Fischer esterification due to its dual role as a catalyst and a dehydrating agent.[12] A catalytic amount, typically ranging from 1-5 mol% relative to the carboxylic acid, is generally sufficient.[8] Using a higher concentration may not significantly increase the reaction rate but can lead to unwanted side reactions and complicate the purification process.
Q2: Can I run the reaction without an acid catalyst?
A2: While the esterification can proceed without a catalyst, the reaction rate is extremely slow, and it is not a practical method for synthesis. The acid catalyst is crucial for activating the carboxylic acid towards nucleophilic attack by the alcohol.[6][7]
Q3: How does the ethyl group on the benzoic acid affect the reaction?
A3: The ethyl group at the meta-position of the benzoic acid has a minor electronic effect on the reactivity of the carboxylic acid. It is a weakly electron-donating group, which slightly deactivates the carbonyl carbon towards nucleophilic attack compared to unsubstituted benzoic acid. However, this electronic effect is generally not significant enough to drastically alter the reaction conditions compared to the esterification of benzoic acid itself. Steric hindrance from the ethyl group is also minimal as it is not in the ortho position.
Q4: I am using a large excess of methanol. Is a Dean-Stark trap still necessary?
A4: While using a large excess of methanol will significantly shift the equilibrium towards the product, the continuous removal of water via a Dean-Stark apparatus is the most effective method to drive the reaction to completion and achieve the highest possible yield.[2] For reactions where maximizing the yield is critical, using both a large excess of alcohol and a Dean-Stark trap is recommended.
Q5: My final product has a yellowish tint. What is the cause and how can I remove it?
A5: A yellowish tint in the final product can be due to the presence of colored impurities from the starting materials or slight degradation of the product during heating. To obtain a colorless product, you can perform a purification step using activated charcoal during recrystallization or pass the crude product through a short plug of silica gel before the final distillation.
Experimental Protocol: Synthesis of this compound
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound, incorporating best practices to maximize yield.
Materials:
-
3-ethylbenzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Diethyl ether (or ethyl acetate)
-
5% Sodium bicarbonate solution (aqueous)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (or sodium sulfate)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-ethylbenzoic acid in a 10-fold molar excess of anhydrous methanol.
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (2-3 mol% relative to the 3-ethylbenzoic acid) to the solution. Caution: The addition of sulfuric acid to methanol is exothermic.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 4-6 hours. Monitor the reaction progress by TLC.
-
Cooling and Quenching: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Workup - Extraction: Transfer the cooled reaction mixture to a separatory funnel. Add an equal volume of cold water and diethyl ether. Shake the funnel gently, venting frequently. Allow the layers to separate and drain the lower aqueous layer.
-
Workup - Neutralization: Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any unreacted acid. Caution: CO₂ gas will be evolved; vent the separatory funnel frequently. Drain the aqueous layer.
-
Workup - Final Washes: Wash the organic layer with water, followed by a wash with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Solvent Removal: Remove the diethyl ether using a rotary evaporator.
-
Purification: Purify the crude this compound by vacuum distillation to obtain the final product.
References
-
Mannu, A., & Mele, A. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. Catalysts, 14(1), 263. [Link]
-
Computational Insights into the Esterification of Palmitic Acid with Methanol in Water. Journal of Oleo Science, 71(10), 1489-1497. [Link]
-
Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. MDPI. [Link]
-
Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. The Journal of Organic Chemistry, 85(9), 5829-5838. [Link]
-
Hamzah, N., Hamid, S. A., & Rahim, A. S. A. (2015). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science, 26(2), 53-61. [Link]
-
Kinetics, Mechanism and Novel Methods Of Esterification. [Link]
-
Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. IRIS - UNIBS. [Link]
-
Esterification of benzoic acid in microwave tubular flow reactor. ResearchGate. [Link]
-
The effect of water content on ester yield in the esterification of acetic acid and isoamyl alcohol. ResearchGate. [Link]
-
Effect of water on sulfuric acid catalyzed esterification. ResearchGate. [Link]
-
Improved Fischer Esterification of Substituted Benzoic Acid under. Studylib. [Link]
-
Steric and Electronic Effects of Metal-Containing Substituents in Fischer Carbene Complexes of Chromium. ResearchGate. [Link]
-
Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. ACS Publications. [Link]
-
Esterification Lab Answers. [Link]
-
Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. DergiPark. [Link]
-
Fischer Esterification-Typical Procedures. OperaChem. [Link]
-
Fischer Esterification. Organic Chemistry Portal. [Link]
-
I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?. ResearchGate. [Link]
-
Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
-
esterification of benzoic acid to methyl benzoate. [Link]
-
Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. [https://www.researchgate.net/publication/281480036_Improved_Fischer_Esterification_of_Substituted_Benzoic_Acid_under_Sealed-Vessel_Microwave_Condition]([Link]_ Microwave_Condition)
-
Fischer Esterification. Chemistry Steps. [Link]
-
(PDF) Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. ResearchGate. [Link]
-
Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. International Journal of Scientific & Technology Research, 9(2), 659-662. [Link]
-
What happens if i don't remove water during esterification? : r/chemistry. Reddit. [Link]
-
What is the reaction between benzoic acid and sulfuric acid?. Quora. [Link]
-
Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. [Link]
-
-
The Fischer Esterification. [Link]
-
-
How can I improve the yield of my Fischer Esterification? : r/Chempros. Reddit. [Link]
-
Current Developments in Esterification Reaction: A Review on Process and Parameters. Journal of Industrial and Engineering Chemistry, 103, 80-101. [Link]
-
The separation of polar and steric effects. Part V. Kinetics of the reactions of substituted benzoic acids and related carboxylic acids with diazodiphenylmethane in ethanol. Reaction mechanism in relation to product composition; arrhenius parameters and the influence of ortho-substituents. Journal of the Chemical Society (Resumed), 3767-3774. [Link]
-
synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Indo American Journal of Pharmaceutical Research, 14(06), 632-638. [Link]
-
Fischer–Speier esterification. Wikipedia. [Link]
-
Fischer Esterification: Benzoic Acid Lab Manual. Studylib. [Link]
-
ZrOCl2·8H2O: An Efficient, Cheap and Reusable Catalyst for the Esterification of Acrylic Acid and Other Carboxylic Acids with Equimolar Amounts of Alcohols. Molecules, 11(4), 264-272. [Link]
-
The Electrostatic Influence of Substituents on Reaction Rates. II. Journal of the American Chemical Society, 62(8), 2039-2043. [Link]
-
Fischer Esterification | Mechanism + Easy TRICK!. YouTube. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. reddit.com [reddit.com]
- 4. personal.tcu.edu [personal.tcu.edu]
- 5. studylib.net [studylib.net]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 12. quora.com [quora.com]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Methyl 3-ethylbenzoate
Welcome to the technical support center for the synthesis of Methyl 3-ethylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for common issues encountered during this synthesis. The information herein is curated to ensure scientific integrity and is grounded in established chemical principles and field-proven insights.
Introduction
The synthesis of this compound, a valuable building block in organic synthesis, is most commonly achieved via the Fischer-Speier esterification of 3-ethylbenzoic acid with methanol, catalyzed by a strong acid. While the reaction is straightforward in principle, achieving high yields and purity can be challenging. This guide provides a comprehensive resource to navigate and troubleshoot the synthesis process effectively.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format, providing explanations and actionable solutions.
Low or No Product Yield
Q1: My reaction has run for the recommended time, but TLC/GC analysis shows a significant amount of unreacted 3-ethylbenzoic acid. What are the likely causes?
A1: Incomplete conversion is a common issue in Fischer esterification, which is an equilibrium-controlled process. Several factors can contribute to this:
-
Insufficient Catalyst: The acid catalyst (commonly H₂SO₄ or p-TsOH) is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by methanol. Ensure you are using a sufficient catalytic amount, typically 1-5 mol% relative to the carboxylic acid.
-
Presence of Water: Water is a byproduct of the reaction. Its presence can shift the equilibrium back towards the starting materials, thereby reducing the yield of the ester.[1] It is imperative to use anhydrous methanol and dry glassware.
-
Inadequate Reaction Time or Temperature: Fischer esterification is a relatively slow reaction.[1] Ensure the reaction is refluxed for a sufficient duration, typically 2-4 hours. The reaction temperature should be maintained at the boiling point of the methanol.
-
Poor Mixing: Inadequate stirring can lead to localized concentrations of reactants and catalyst, hindering the reaction rate. Ensure efficient magnetic or mechanical stirring throughout the reaction.
Q2: I've addressed the common issues, but my yield is still below 50%. How can I drive the equilibrium towards the product?
A2: To enhance the yield, you need to actively shift the reaction equilibrium to the right. Here are two effective strategies:
-
Use of Excess Reactant: Employing a large excess of one of the reactants is a common and effective method. Since methanol is typically the less expensive reagent, using it as the solvent (a large excess) can significantly push the equilibrium towards the formation of this compound.
-
Removal of Water: Actively removing water as it is formed is a highly effective way to drive the reaction to completion. This can be achieved by:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene or cyclohexane) can effectively remove water from the reaction mixture.
-
Use of a Dehydrating Agent: Incorporating a dehydrating agent, such as molecular sieves (3Å or 4Å), into the reaction mixture can sequester the water as it is formed.
-
Product Purity Issues
Q3: My final product is contaminated with unreacted 3-ethylbenzoic acid. How can I effectively remove it?
A3: Residual carboxylic acid is a common impurity. The work-up procedure is critical for its removal. A standard and effective method is a liquid-liquid extraction using a mild base:
-
After cooling the reaction mixture, dilute it with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic solution will deprotonate the acidic 3-ethylbenzoic acid, forming the water-soluble sodium 3-ethylbenzoate, which will partition into the aqueous layer. Caution: This will evolve CO₂ gas, so be sure to vent the separatory funnel frequently.
-
Repeat the wash with NaHCO₃ solution, followed by a wash with brine (saturated NaCl solution) to remove residual water and salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Q4: My purified this compound has a yellowish tint. What is the cause, and how can I decolorize it?
A4: A yellow discoloration often indicates the presence of minor, colored impurities, which may arise from side reactions at elevated temperatures or from impurities in the starting materials. To obtain a colorless product:
-
Activated Charcoal Treatment: During the work-up, after the base wash and before drying, you can treat the organic solution with a small amount of activated charcoal. Stir for 10-15 minutes, then filter through a pad of celite to remove the charcoal.
-
Distillation: For a high-purity, colorless product, fractional distillation under reduced pressure is the most effective purification method. This compound has a boiling point of approximately 233-234 °C at atmospheric pressure, so vacuum distillation is recommended to prevent decomposition.
Potential Side Reactions
Q5: Are there any specific side reactions I should be aware of when using 3-ethylbenzoic acid?
A5: While Fischer esterification is generally a clean reaction, the presence of the ethyl group on the aromatic ring introduces the possibility of minor side reactions under harsh acidic conditions and high temperatures, although these are typically not significant under standard reflux conditions:
-
Friedel-Crafts Type Reactions: In the presence of a strong acid, there is a very slight possibility of intermolecular acylation or alkylation reactions, leading to trace amounts of higher molecular weight impurities.
-
Dehydration of Methanol: At very high temperatures, the strong acid catalyst can cause the dehydration of methanol to form dimethyl ether. This is more of a concern if the reaction temperature is not properly controlled.
Frequently Asked Questions (FAQs)
Q: What is a typical yield for the synthesis of this compound?
A: While specific yield data for this compound is not widely published, based on analogous Fischer esterification of benzoic acid and its derivatives, a yield in the range of 70-90% can be expected under optimized conditions (e.g., using excess methanol and an acid catalyst).[2]
Q: Which acid catalyst is best for this reaction?
A: Concentrated sulfuric acid (H₂SO₄) is the most common and cost-effective catalyst. However, p-toluenesulfonic acid (p-TsOH) is also an excellent choice and is often preferred as it is a solid, making it easier to handle, and is considered less oxidizing.
Q: Can I use a different alcohol, like ethanol, to synthesize the corresponding ethyl ester?
A: Yes, the Fischer esterification is a general method. You can use ethanol to synthesize Ethyl 3-ethylbenzoate. The reaction conditions would be similar, with the reaction temperature being the boiling point of ethanol.
Q: How can I monitor the progress of the reaction?
A: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable solvent system would be a mixture of hexanes and ethyl acetate (e.g., 9:1 or 4:1 v/v). The ester product will have a higher Rf value than the more polar carboxylic acid starting material. The disappearance of the 3-ethylbenzoic acid spot indicates the reaction is nearing completion. Gas Chromatography (GC) can also be used for more quantitative monitoring.
Q: Is it necessary to purify the 3-ethylbenzoic acid before the reaction?
A: It is highly recommended to use pure starting materials. Impurities in the 3-ethylbenzoic acid can lead to side reactions and a lower yield of the desired product. If the purity is questionable, recrystallization from a suitable solvent is advisable.
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Reactants | 3-ethylbenzoic acid, Methanol | |
| Catalyst | Conc. H₂SO₄ or p-TsOH (1-5 mol%) | Protonates the carbonyl for nucleophilic attack. |
| Solvent | Methanol (used in excess) | Acts as both reactant and solvent, driving the equilibrium. |
| Temperature | Reflux (approx. 65 °C) | Provides the necessary activation energy for the reaction. |
| Reaction Time | 2-4 hours | Allows the reaction to reach equilibrium. |
| Work-up | Extraction with NaHCO₃ (aq) | Removes unreacted 3-ethylbenzoic acid. |
| Purification | Vacuum Distillation | Provides a high-purity, colorless product. |
| Expected Yield | 70-90% | Based on analogous Fischer esterification reactions.[2] |
Experimental Protocols
Standard Protocol for this compound Synthesis
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-ethylbenzoic acid (5.0 g, 33.3 mmol).
-
Reagent Addition: Add anhydrous methanol (50 mL, a large excess) to the flask. Stir until the 3-ethylbenzoic acid is fully dissolved.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.5 mL) dropwise to the stirring solution.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 3 hours. Monitor the reaction progress by TLC.
-
Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.
-
Work-up:
-
Transfer the cooled reaction mixture to a 250 mL separatory funnel.
-
Add 50 mL of diethyl ether and 50 mL of water. Shake and separate the layers.
-
Wash the organic layer with 50 mL of saturated aqueous sodium bicarbonate solution. Vent frequently to release CO₂ pressure.
-
Wash the organic layer with 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
-
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- A two step synthesis of methyl 3-nitrobenzene. (n.d.).
-
Quora. (2020). What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale? Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Microscale preparation of ethyl benzoate. Retrieved from [Link]
- Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound.
-
PrepChem.com. (n.d.). Preparation of ethyl benzoate. Retrieved from [Link]
-
MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]
-
ResearchGate. (2015). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzoic acid, 3-ethyl-. PubChem Compound Database. Retrieved from [Link]
-
Clark, J. (n.d.). Esterification of carboxylic acids. Chemguide. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). Ester Chemistry. Retrieved from [Link]
-
DergiPark. (n.d.). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. Retrieved from [Link]
Sources
Technical Support Center: Stability and Degradation of Methyl 3-ethylbenzoate
Welcome to the technical support center for Methyl 3-ethylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation of this compound. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity of your experiments and materials.
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling, storage, and fundamental chemical behavior of this compound.
Q1: What is this compound and what are its typical storage conditions?
A1: this compound (CAS No. 50604-00-7) is an aromatic ester, appearing as a liquid at room temperature.[1][2][3] It serves as an intermediate in organic synthesis for more complex molecules in various research and development applications. For routine laboratory use, it is stable under normal conditions.[4] Recommended storage is typically at room temperature, although some suppliers suggest refrigeration at 2-8°C for long-term preservation.[1] It should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[4][5]
Q2: What are the primary chemical liabilities and degradation pathways for this compound?
A2: As a benzoate ester, the primary degradation pathway is hydrolysis of the ester linkage. This reaction can be catalyzed by both acids and bases, yielding 3-ethylbenzoic acid and methanol.[6][7] Additionally, the compound is incompatible with strong oxidizing agents, which could potentially oxidize the ethyl group on the aromatic ring or the ring itself under harsh conditions.[4][6]
Q3: Is this compound sensitive to heat or light?
A3: While generally stable, prolonged exposure to high temperatures can accelerate degradation, particularly if catalytic amounts of moisture, acid, or base are present. Standard practice for any organic compound is to protect it from excessive heat. Photostability is not commonly reported as a major issue for simple benzoate esters, but photostability testing is a standard component of forced degradation studies in pharmaceutical development to rule out any potential light-induced degradation.[8]
Q4: What analytical techniques are best for monitoring the purity and degradation of this compound?
A4: The most common and effective techniques are:
-
High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC, is ideal for separating this compound from its more polar degradation product, 3-ethylbenzoic acid.[9][10]
-
Gas Chromatography (GC): Coupled with a flame ionization detector (FID) or mass spectrometer (MS), GC is well-suited for analyzing volatile compounds like this ester.[11]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides structural confirmation of the parent compound and can be used to identify and quantify degradation products by observing the disappearance of the methyl ester singlet (~3.9 ppm) and the appearance of signals corresponding to the degradation products.[10]
Troubleshooting Guide for Experimental Issues
This section provides a problem-and-solution framework for specific challenges you may encounter during your work.
Q5: I am observing an unexpected new peak in my HPLC analysis of a this compound sample. How can I identify the issue?
A5: The appearance of a new peak, particularly one with a shorter retention time in a reverse-phase HPLC method, strongly suggests the formation of a more polar degradant.
-
Hypothesis 1: Hydrolysis. The most probable cause is hydrolysis to 3-ethylbenzoic acid. The free carboxylic acid is significantly more polar than the parent ester.
-
Verification: To confirm this, you can spike your sample with a small amount of a 3-ethylbenzoic acid standard. If the new peak increases in size, you have confirmed its identity. Alternatively, LC-MS analysis can be used to check if the molecular weight of the new peak corresponds to that of 3-ethylbenzoic acid.
-
Causality: Check your experimental conditions. Was the sample exposed to acidic or basic conditions (e.g., residual acid from a previous step, incompatible buffer)? Was it dissolved in a protic solvent and left at elevated temperatures? Esters can hydrolyze with heat and water alone, a process significantly accelerated by acid or base catalysts.[12][13]
-
-
Hypothesis 2: Oxidation. If the sample was exposed to oxidizing agents (e.g., peroxides in solvents, atmospheric oxygen over long periods at high temperature), oxidation of the ethyl side chain could occur.
-
Verification: This is more complex to identify without reference standards. LC-MS is the best tool to propose structures based on the observed molecular weight of the new impurity.
-
Causality: Review your protocol for any use of oxidizing agents. Ensure solvents are peroxide-free, especially ethers like THF or dioxane. Storing the compound under an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidative degradation.
-
Logical Workflow for Investigating Degradation
The following diagram illustrates a systematic approach to troubleshooting unexpected sample degradation.
Caption: A systematic workflow for identifying unknown degradation products.
Q6: My sample's purity is decreasing over time, even when stored at the recommended temperature. What could be the cause?
A6: This suggests a subtle, slow-acting degradation mechanism.
-
Possible Cause A: Micro-environment Acidity/Basicity: Your storage container (e.g., glass vial) may have a slightly acidic or basic surface, especially with certain types of glass. Trace residues of cleaning agents (acid washes, detergents) can be sufficient to catalyze slow hydrolysis over weeks or months.
-
Solution: Use high-quality, silanized glass vials for long-term storage of sensitive solutions. Ensure all glassware is thoroughly rinsed with purified water and a final solvent rinse (the one used to dissolve the sample) before use.
-
-
Possible Cause B: Solvent Quality: The solvent used to dissolve your sample may be contaminated.
-
Solution: Use only high-purity, HPLC-grade or anhydrous solvents. Be aware that some solvents, like chloroform, can generate acidic impurities (HCl) over time. Ethers can form explosive peroxides which are also powerful oxidizing agents. Always use fresh solvents from reputable suppliers.
-
Key Degradation Pathways and Mechanisms
Understanding the chemical reactions that lead to degradation is critical for preventing them.
Ester Hydrolysis
This is the most common degradation pathway for this compound. The reaction involves the cleavage of the ester bond by water.
-
Base-Catalyzed Hydrolysis: This process, also known as saponification, is typically rapid and irreversible. The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.[12]
-
Acid-Catalyzed Hydrolysis: This is an equilibrium-driven process. The reaction is initiated by the protonation of the carbonyl oxygen by an acid (H⁺), which makes the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water.[13]
Caption: Primary hydrolytic degradation pathway of this compound.
Experimental Protocols
The following protocols are designed as self-validating systems to assess the stability of this compound under stressed conditions, in line with ICH guidelines.[14]
Protocol 1: Forced Degradation - Hydrolysis Study
Objective: To determine the susceptibility of this compound to acid and base-catalyzed hydrolysis.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
HPLC-grade Acetonitrile and Water
-
Class A volumetric flasks and pipettes
Procedure:
-
Stock Solution: Prepare a stock solution of this compound at ~1 mg/mL in acetonitrile.
-
Acid Hydrolysis:
-
In a 10 mL volumetric flask, add 1 mL of the stock solution and 1 mL of 0.1 M HCl.
-
Dilute to volume with a 50:50 acetonitrile:water mixture.
-
Store the flask at 60°C.
-
-
Base Hydrolysis:
-
In a 10 mL volumetric flask, add 1 mL of the stock solution and 1 mL of 0.1 M NaOH.
-
Dilute to volume with a 50:50 acetonitrile:water mixture.
-
Keep the flask at room temperature (base hydrolysis is often much faster).[9]
-
-
Control Sample: Prepare a control by adding 1 mL of stock solution to a 10 mL flask and diluting with the same 50:50 mixture without acid or base. Store alongside the acid sample at 60°C.
-
Time Points: Withdraw aliquots from each flask at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Before injection into the HPLC, neutralize the acid and base samples by adding an equimolar amount of base or acid, respectively. Analyze all samples by a suitable stability-indicating HPLC method.
-
Validation: Significant degradation (~5-20%) compared to the control sample confirms susceptibility.[15] The control sample validates that degradation is due to the acid/base and not just the thermal stress.
Protocol 2: Forced Degradation - Oxidative Stress Study
Objective: To evaluate the stability of this compound in the presence of an oxidizing agent.
Materials:
-
This compound stock solution (as above)
-
3% Hydrogen Peroxide (H₂O₂)
Procedure:
-
Oxidative Stress Sample: In a 10 mL volumetric flask, add 1 mL of the stock solution and 1 mL of 3% H₂O₂.
-
Dilution: Dilute to volume with a 50:50 acetonitrile:water mixture.
-
Incubation: Store the flask at room temperature, protected from light.
-
Control Sample: Prepare a control sample as described in Protocol 1.
-
Time Points & Analysis: Analyze at the same time points as the hydrolysis study using HPLC.
-
Validation: Degradation in the stressed sample but not the control confirms oxidative liability.
Table 1: Summary of Degradation Conditions and Expected Products
| Stress Condition | Reagent Example | Typical Conditions | Primary Degradation Product | Analytical Signature (RP-HPLC) |
| Acid Hydrolysis | 0.1 M HCl | 60°C, 24h | 3-Ethylbenzoic Acid | Shorter retention time (more polar) |
| Base Hydrolysis | 0.1 M NaOH | Room Temp, 4h | 3-Ethylbenzoic Acid | Shorter retention time (more polar) |
| Oxidation | 3% H₂O₂ | Room Temp, 24h | Oxidized side-chain or ring products | New peaks, likely more polar |
| Thermal | None (Control) | 60°C, 24h | None expected | No significant change from T=0 |
References
-
López, E., et al. (2015). Unraveling the Specific Regulation of the Central Pathway for Anaerobic Degradation of 3-Methylbenzoate. Journal of Biological Chemistry. Retrieved from [Link]
-
Lau, J., & Cabelka, T. (2020). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Retrieved from [Link]
-
ResearchGate. (n.d.). Summary of forced degradation results. Retrieved from [Link]
-
Sharma, M., & Kaushik, D. (2016). Forced Degradation Studies. MedCrave Online Journal of Biology and Medicine. Retrieved from [Link]
-
International Journal of Pharmaceutical and Clinical Research. (2016). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ijpcr.com. Retrieved from [Link]
-
Homework.Study.com. (n.d.). What is the mechanism for the basic hydrolysis of methyl benzoate?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl Benzoate. PubChem Compound Database. Retrieved from [Link]
-
Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]
-
LibreTexts Chemistry. (2020). Ester Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. Retrieved from [Link]
-
Quora. (2021). Can methyl benzoate be hydrolyzed?. Retrieved from [Link]
-
National Center for Biotechnology Information. (1991). Degradation of 2-methylbenzoic acid by Pseudomonas cepacia MB2. Retrieved from [Link]
-
PubMed. (1991). Degradation of 2-methylbenzoic acid by Pseudomonas cepacia MB2. Retrieved from [Link]
-
001CHEMICAL. (n.d.). CAS No. 50604-00-7, this compound. Retrieved from [Link]
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- 15. pharmtech.com [pharmtech.com]
Technical Support Center: Purification of Crude Methyl 3-ethylbenzoate
Welcome to the technical support center for the purification of Methyl 3-ethylbenzoate. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity material post-synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and adapt protocols to your specific experimental context.
The synthesis of this compound, commonly via Fischer esterification of 3-ethylbenzoic acid and methanol, yields a crude product containing various impurities.[1][2] The efficacy of subsequent biological or chemical assays is directly dependent on the successful removal of these contaminants. This guide provides a structured, question-and-answer-based approach to common purification challenges.
Core Purification Workflow
The purification of a liquid ester like this compound from a typical acid-catalyzed synthesis follows a logical sequence of steps designed to remove specific classes of impurities. Understanding this workflow is the first step in effective troubleshooting.
Caption: General workflow for purifying crude this compound.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My crude product is acidic upon testing. How do I remove unreacted 3-ethylbenzoic acid and the sulfuric acid catalyst?
A1: The most effective method for removing acidic impurities from an organic ester is an acid-base extraction .[3][4][5] This technique exploits the differential solubility of the acidic components and the neutral ester in aqueous and organic phases.
Scientific Principle: Your desired product, this compound, is a neutral organic molecule with low water solubility. In contrast, the impurities—3-ethylbenzoic acid and the sulfuric acid catalyst—are acidic. By washing the crude organic mixture with a mild aqueous base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), you deprotonate these acids.[3]
-
3-Ethylbenzoic Acid is converted to its carboxylate salt, sodium 3-ethylbenzoate.
-
Sulfuric Acid is neutralized to sodium sulfate.
These resulting salts are ionic and therefore highly soluble in the aqueous layer, while the neutral ester remains in the organic solvent.[4][6] This allows for their separation in a separatory funnel.
Protocol: Acid-Base Wash
-
Transfer the crude reaction mixture to a separatory funnel of appropriate size. If the reaction was performed without a solvent, dissolve the crude product in a water-immiscible organic solvent like diethyl ether or ethyl acetate (approx. 3-4 volumes).
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the funnel (approx. 1-2 volumes).
-
CAUTION: Stopper the funnel and invert it gently, immediately opening the stopcock to vent the pressure from the CO₂ gas evolved during neutralization. Failure to vent can cause a dangerous pressure buildup.
-
Shake the funnel more vigorously for 1-2 minutes, venting frequently.
-
Allow the layers to separate. The lower, aqueous layer contains the salt impurities, while the upper, organic layer contains your ester.[7]
-
Drain the aqueous layer and repeat the wash process (Steps 2-5) one more time to ensure complete removal of acids.
-
Finally, wash the organic layer with brine (saturated aqueous NaCl solution) to reduce the amount of dissolved water in the organic phase before the drying step.
Q2: After the aqueous wash, my organic layer remains cloudy or an emulsion has formed. What should I do?
A2: Cloudiness indicates the presence of finely dispersed water droplets in the organic layer. An emulsion is a more stable mixture of the two immiscible layers that fails to separate cleanly.
Scientific Principle & Troubleshooting:
-
Cloudiness: This is common and is resolved by the drying step. The organic layer is "dried" by adding an anhydrous inorganic salt, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), which physically binds to water molecules.
-
Emulsions: These can form due to vigorous shaking or the presence of surfactant-like impurities. To break an emulsion:
-
Allow the mixture to stand undisturbed for a longer period (15-30 minutes).
-
Gently swirl the funnel instead of shaking.
-
Add a small amount of brine; the increased ionic strength of the aqueous phase can help force the separation.[8]
-
If persistent, filter the entire mixture through a pad of Celite or glass wool.
-
Q3: My initial purification yields a product contaminated with a low-boiling point liquid. What is it and how is it removed?
A3: The most common low-boiling contaminants are the excess alcohol (methanol, BP: 64.7 °C) used in the Fischer esterification and the solvent used for extraction (e.g., diethyl ether, BP: 34.6 °C). These are typically removed in two stages.
-
Bulk Removal (Rotary Evaporation): A rotary evaporator is used to efficiently remove the bulk of the low-boiling solvents under reduced pressure. This is much faster and more controlled than atmospheric distillation.
-
Final Purification (Vacuum Distillation): After removing the bulk solvent, the final purification step is vacuum distillation. This is crucial because this compound has a relatively high boiling point, and heating it to that temperature at atmospheric pressure can risk decomposition. Distilling under reduced pressure lowers the boiling point to a safer temperature.
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) at 760 mmHg | Density (g/mL) |
| This compound | 164.20 | ~227-229 (est.) | 1.03[9] |
| 3-Ethylbenzoic Acid | 150.17 | 262-264 | ~1.08 |
| Methanol | 32.04 | 64.7 | 0.792 |
| Sulfuric Acid | 98.08 | 337 | 1.84 |
Note: The boiling point of this compound is high, making vacuum distillation the preferred method for purification.
Q4: I need to achieve very high purity (>99.5%) for a sensitive application. Is distillation sufficient?
A4: While vacuum distillation is excellent for removing non-volatile impurities and substances with significantly different boiling points, it may be insufficient for separating isomers or byproducts with very similar boiling points. In such cases, column chromatography is the preferred method.
Scientific Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase (commonly silica gel) and their solubility in a mobile phase (the eluent).[10]
-
Polarity is Key: Silica gel is highly polar. Polar compounds (like residual carboxylic acids or alcohols) will adsorb strongly and move slowly down the column. Non-polar compounds will move quickly.
-
Eluent Selection: By starting with a non-polar eluent (e.g., hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate), you can selectively elute compounds. This compound is moderately polar and can be effectively separated from more polar starting materials or less polar byproducts like biphenyl, which can form in Grignard-based syntheses.[11]
Caption: Decision logic for selecting the appropriate purification technique.
Detailed Experimental Protocol: Standard Purification
This protocol details the most common method for purifying crude this compound after a Fischer esterification synthesis.
Safety Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]
-
Perform all steps in a well-ventilated fume hood.
-
Handle concentrated acids and organic solvents with extreme care.[14]
-
Ensure vacuum distillation apparatus is assembled correctly to prevent implosion. Inspect glassware for cracks before use.
Part 1: Work-up and Extraction
-
Cooling: Allow the crude reaction mixture to cool to room temperature.
-
Transfer & Dilution: Transfer the mixture to a separatory funnel. Dilute with 50 mL of diethyl ether.
-
First Wash (Water): Add 50 mL of deionized water, shake gently, allow layers to separate, and discard the aqueous (lower) layer. This removes the bulk of the unreacted methanol.
-
Base Wash (Neutralization): Add 50 mL of saturated aqueous NaHCO₃ solution. Invert and vent immediately to release CO₂ pressure. Shake for 2 minutes, venting periodically. Discard the aqueous layer.[15]
-
Brine Wash: Add 30 mL of brine. Shake and discard the aqueous layer. This helps to pre-dry the organic layer.
-
Transfer: Transfer the organic layer from the top of the funnel into a clean, dry Erlenmeyer flask.
Part 2: Drying and Solvent Removal
-
Drying: Add anhydrous magnesium sulfate (MgSO₄) to the organic solution in small portions, swirling after each addition, until some of the powder remains free-flowing. This indicates all water has been absorbed.
-
Filtration: Gravity filter the dried solution through a fluted filter paper into a round-bottom flask suitable for distillation. Rinse the flask and filter paper with a small amount of fresh diethyl ether to ensure complete transfer.
-
Solvent Removal: Remove the diethyl ether using a rotary evaporator.
Part 3: Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Use a heating mantle with a stir bar or boiling chips in the distilling flask to ensure smooth boiling.
-
Distillation: Slowly apply vacuum and begin heating. Collect the fraction that distills at the expected boiling point for this compound under the measured pressure. Discard any initial low-boiling forerun and stop distillation before high-boiling residues begin to distill.
-
Characterization: Confirm the purity of the collected fraction using techniques such as GC-MS, NMR, and IR spectroscopy.
References
- Aromatic 3b.
- methyl 3-ethylbenzo
- What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?. (2020). Quora.
- Ethyl 3-methylbenzo
- Preparation of Methyl Benzo
- Methyl 3-ethylbenzo
- ethyl 3-methyl benzo
- Methyl 3-ethylbenzo
- GRIGNARD REACTION – Synthesis of Benzoic Acid. Barnard College.
- Acid-Base Extraction. (2022). Chemistry LibreTexts.
- Fischer Esterific
- Fisher Esterification: Synthesis and Purific
- How to separate ester from carboxylic acid by using chromatography?. (2020).
- Ethyl 3-methylbenzoate - Safety D
- Ethyl benzoate synthesis. (2018). Sciencemadness Discussion Board.
- Glass Chromatography Application: TLC Separation of Benzoic Esters in Pharmaceutical Products. (2017). Open Access Pub.
- Ethyl Benzo
- organic synthesis: benzoic acid via a grignard reaction. University of Calgary.
- Acid–base extraction. Wikipedia.
- SAFETY D
- Preparation method of ethyl benzoate.
- How to separate ester from carboxylic acid by using chrom
- What is the product of my (failed)
- Troubleshooting. (2022). Chemistry LibreTexts.
- Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.
- Methyl 3-methylbenzo
- Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry.
- Acid-Base Extraction Tutorial. (2020). YouTube.
- Practical Chemistry 2008 – Student Instruction Sheet. Royal Society of Chemistry.
- Ethyl benzo
- Acid-Base Extraction | Purpose, Theory & Applic
- Synthesis, Isolation and Purific
- Grignard Reaction.
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry.
- The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts.
- Part 2: Synthesis of an Ester from Alcohol and Carboxylic Acid. (2016). YouTube.
- Hazardous Substance Fact Sheet. New Jersey Department of Health.
- Esterification, Purification and Identification of Cinnamic Acid Esters. (2018).
- Mechanism of the esterification between benzoic acid (and derivatives)... (2019).
- Procedure for the preparation of esters of benzoic acid.
- THE CATALYTIC SYNTHESIS OF ETHYL BENZOATE WITH EXPANDABLE GRAPHITE AS CATALYST UNDER THE CONDITION OF MICROWAVE HE
- Esterification not Working (Separ
- Fischer Esterification of 3-ntrobenzoic acid 2017.
- Purifying ionic compounds by flash column chrom
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Technical Support Center: A Researcher's Guide to Preventing Hydrolysis of Methyl 3-ethylbenzoate During Workup
Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and professionals in drug development who are working with methyl 3-ethylbenzoate and similar ester compounds. Unintended hydrolysis during the workup phase of a synthesis, such as a Fischer esterification, is a common challenge that can significantly impact yield and purity. This document provides in-depth troubleshooting advice and frequently asked questions to help you navigate these challenges effectively.
Troubleshooting Guide: Diagnosing and Solving Ester Hydrolysis
Have you experienced a lower-than-expected yield for your this compound synthesis? Do you suspect that your product is reverting to 3-ethylbenzoic acid during purification? This guide will walk you through the common causes and provide actionable solutions.
Initial Diagnosis: Telltale Signs of Hydrolysis
The primary indicators of unwanted ester hydrolysis during workup are a diminished yield of the desired this compound and the reappearance of the starting material, 3-ethylbenzoic acid. These can be confirmed through various analytical techniques:
-
Thin-Layer Chromatography (TLC): You may observe a spot that corresponds to the more polar 3-ethylbenzoic acid starting material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H or ¹³C NMR spectrum of your crude product will show peaks characteristic of the starting carboxylic acid.[1]
-
Infrared (IR) Spectroscopy: The presence of a broad O-H stretch, which is characteristic of a carboxylic acid, can indicate hydrolysis.[1]
Troubleshooting Decision Tree
If you have confirmed the presence of the starting carboxylic acid in your crude product, use the following decision tree to pinpoint the likely source of hydrolysis during your workup.
Caption: Troubleshooting decision tree for diagnosing causes of ester hydrolysis during workup.[1]
Frequently Asked Questions (FAQs)
Q1: What is ester hydrolysis and why is it a problem during workup?
A1: Ester hydrolysis is the chemical breakdown of an ester, such as this compound, into its parent carboxylic acid (3-ethylbenzoic acid) and alcohol (methanol).[1][2] This reaction is the reverse of the Fischer esterification and can be catalyzed by acid or base in the presence of water.[3] During the workup, the use of aqueous solutions to remove catalysts and unreacted starting materials creates an ideal environment for this undesirable reverse reaction, which can significantly lower the yield of your final product.[1]
Q2: Which steps in a typical workup carry the highest risk for hydrolysis?
A2: The aqueous wash steps are the most critical. Specifically:
-
Quenching the reaction: The initial addition of water or an aqueous solution to the reaction mixture.[1]
-
Base wash: Using a basic solution like sodium bicarbonate to neutralize the acid catalyst and remove excess carboxylic acid is a necessary step.[4] However, this can trigger base-catalyzed hydrolysis (saponification), which is often irreversible under these conditions.[2][3]
Q3: What is the difference between acid-catalyzed and base-catalyzed hydrolysis?
A3:
-
Acid-catalyzed hydrolysis is an equilibrium process.[3][5] It is the direct reverse of the Fischer esterification.[2][3] Using a large excess of water can shift the equilibrium towards the carboxylic acid and alcohol.[2]
-
Base-catalyzed hydrolysis (saponification) is generally irreversible.[3][6] The hydroxide ion attacks the ester, and the resulting carboxylic acid is immediately deprotonated by the base to form a carboxylate salt.[6] This prevents the reformation of the ester.[6]
Caption: Comparison of acid- and base-catalyzed ester hydrolysis mechanisms.
Q4: Why is a weak base like sodium bicarbonate (NaHCO₃) recommended over a strong base like sodium hydroxide (NaOH) for neutralization?
A4: While both will neutralize the acid catalyst, a strong base like NaOH significantly increases the rate of saponification, leading to product loss.[1] A weak base such as sodium bicarbonate is sufficient to neutralize strong acid catalysts (like H₂SO₄) and unreacted carboxylic acid without being aggressive enough to rapidly hydrolyze the ester product.[1][4] The reaction with NaHCO₃ is also easy to monitor by observing the cessation of CO₂ evolution.[1]
Q5: How does temperature affect the rate of hydrolysis during workup?
A5: Hydrolysis rates are highly dependent on temperature.[1] Higher temperatures provide the necessary activation energy for the hydrolysis reaction to proceed more quickly. To minimize this, it is strongly recommended to perform all aqueous washes with ice-cold solutions and to keep the separatory funnel in an ice bath during the extraction process.[1]
Recommended Workup Protocol to Prevent Hydrolysis
This protocol outlines a standard workup procedure for a Fischer esterification reaction, designed to isolate the ester while minimizing its decomposition.
Experimental Workflow
Caption: Standard experimental workflow for an esterification workup designed to prevent hydrolysis.[1]
Step-by-Step Methodology
-
Cool the Reaction: Once the reaction is deemed complete, remove the heat source and allow the mixture to cool to room temperature. Subsequently, place the reaction flask in an ice bath.[1]
-
Quench and Extract: Cautiously add ice-cold water to the reaction mixture. Transfer the mixture to a separatory funnel and extract the product into a suitable water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether).
-
Neutralization Wash: Wash the organic layer with portions of cold, saturated aqueous sodium bicarbonate (NaHCO₃).[7] Add the NaHCO₃ solution slowly at first. Swirl the unstoppered funnel to manage the initial rate of CO₂ evolution before stoppering and shaking.[1] Vent the funnel frequently. Continue washing until no more gas evolves, which indicates that all acid has been neutralized.[1]
-
Brine Wash: Wash the organic layer with a portion of cold, saturated aqueous NaCl (brine).[1][8] This step aids in removing the bulk of the dissolved water from the organic layer.[9]
-
Drying the Organic Layer: Drain the organic layer into an Erlenmeyer flask. Add an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1] Add the agent until it no longer clumps and swirls freely, indicating that all trace water has been absorbed.[1]
-
Isolation of Crude Product: Remove the drying agent by filtration or decantation. Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.[1]
-
Final Purification: If necessary, the crude product can be further purified by distillation or column chromatography.[1]
Data Summary: Key Parameters for a Successful Workup
| Parameter | Recommendation | Rationale |
| Neutralizing Agent | Cold, saturated NaHCO₃ or Na₂CO₃ solution | Mild base minimizes the risk of base-catalyzed hydrolysis (saponification).[1][4] |
| Temperature | 0-5 °C (Ice Bath) for all aqueous steps | Slows the kinetics of both acid- and base-catalyzed hydrolysis.[1] |
| Contact Time | As brief as possible | Minimizes the time the ester is exposed to aqueous acidic or basic conditions.[1] |
| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ | Removes trace water, preventing further hydrolysis upon storage or concentration.[1] |
| Final Wash | Cold, saturated NaCl (Brine) | Removes bulk water from the organic layer before the final drying step.[1][9] |
By carefully controlling these parameters, you can significantly reduce the extent of hydrolysis during the workup of this compound, leading to higher yields and a purer final product.
References
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available at: [Link]
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Hydrolysis of Esters. University of Calgary. Available at: [Link]
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Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. National Center for Biotechnology Information. Available at: [Link]
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Validation & Comparative
A Comparative Guide to Methyl 3-ethylbenzoate and Ethyl 3-methylbenzoate: Isomeric Nuances in Synthesis, Spectroscopy, and Application
In the landscape of organic synthesis, particularly in the development of pharmaceutical and fine chemical intermediates, structural isomers often present unique challenges and opportunities. While sharing the same molecular formula, their distinct atomic arrangements can impart subtle yet significant differences in physicochemical properties, reactivity, and spectroscopic signatures. This guide provides an in-depth, objective comparison of two such isomers: Methyl 3-ethylbenzoate (CAS 50604-00-7) and Ethyl 3-methylbenzoate (CAS 120-33-2).
Both compounds are aromatic esters with the molecular formula C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol .[1][2] The core structural variance lies in the placement of the methyl and ethyl groups: one is attached to the benzoate's ester function, while the other is a substituent on the aromatic ring. This guide will dissect these differences, offering field-proven insights and experimental data to aid researchers in their selection, synthesis, and characterization.
Part 1: Physicochemical Properties at a Glance
While structurally similar, minor variations in boiling point, density, and refractive index are observable. These differences arise from the subtle interplay of intermolecular forces influenced by the position of the alkyl groups. Ethyl 3-methylbenzoate, for instance, has a slightly higher density and boiling point under specific conditions compared to what is typically expected for its isomer, though data for this compound is less extensively documented.
| Property | This compound | Ethyl 3-methylbenzoate |
| CAS Number | 50604-00-7[2] | 120-33-2[3] |
| Molecular Formula | C₁₀H₁₂O₂[2] | C₁₀H₁₂O₂[3] |
| Molecular Weight | 164.20 g/mol [2] | 164.20 g/mol [1] |
| Appearance | Colorless Liquid | Colorless to light yellow Liquid[4][5] |
| Boiling Point | Not specified | 110 °C (at 20 mmHg)[3][5] |
| Density | Not specified | 1.03 g/mL at 25 °C[3][5] |
| Refractive Index | Not specified | 1.5055-1.5075[3] |
| Purity (Typical) | ≥95%[6][7] | ≥98%[3] |
| Storage | 2-8 °C | Room temperature[3] |
Part 2: Synthesis and Reactivity
The Cornerstone of Synthesis: Fischer-Speier Esterification
The most direct and industrially scalable route to both isomers is the Fischer-Speier esterification. This acid-catalyzed condensation reaction involves refluxing the corresponding carboxylic acid with an excess of the desired alcohol.[8][9] The choice of starting materials is the critical determinant for producing the target isomer.
-
For this compound: The reaction proceeds between 3-ethylbenzoic acid and methanol.
-
For Ethyl 3-methylbenzoate: The synthesis requires 3-methylbenzoic acid (m-toluic acid) and ethanol.[4]
The causality behind this experimental choice is straightforward: the ester's alkyl group is derived from the alcohol, while the acyl portion comes from the carboxylic acid. The reaction is an equilibrium process. To drive it towards the product, an excess of the alcohol is typically used, and the water formed is removed, often by azeotropic distillation with a suitable solvent like toluene.[9][10]
Reactivity Profile: A Tale of Two Esters
As esters, both this compound and Ethyl 3-methylbenzoate exhibit characteristic reactivity. Their core reactivity is governed by the electrophilic nature of the carbonyl carbon.[11]
-
Hydrolysis: Both isomers can be hydrolyzed back to their parent carboxylic acid and alcohol under acidic or basic (saponification) conditions.[11]
-
Transesterification: In the presence of another alcohol and an acid or base catalyst, they can undergo transesterification to form a different ester.[11]
-
Aminolysis: Reaction with ammonia or primary/secondary amines yields the corresponding amide.[11]
-
Reduction: Strong reducing agents like LiAlH₄ will reduce the ester to two alcohols: 3-ethylbenzyl alcohol and methanol for this compound, and 3-methylbenzyl alcohol and ethanol for Ethyl 3-methylbenzoate.
-
Grignard Reaction: Reaction with excess Grignard reagents (R''-MgX) results in the formation of a tertiary alcohol after two additions of the organometallic reagent.[11]
Given the identical electronic environment around the aromatic ring (an alkyl group at the meta position), the intrinsic reactivity of the ester functional group is expected to be nearly identical for both isomers. Any minor differences in reaction rates would likely be attributable to subtle steric effects, which in this case are minimal. The primary practical difference in their reactivity lies in the identity of the alcohol released during nucleophilic acyl substitution reactions.
Part 3: Spectroscopic Differentiation: The Definitive Analysis
Spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR), is the most powerful tool for unambiguously distinguishing between these two isomers.
¹H NMR Spectroscopy: A Clear Distinction
The proton NMR spectra provide unique fingerprints for each molecule. The key differences lie in the signals corresponding to the alkyl groups attached to the ester oxygen versus the aromatic ring.
-
This compound:
-
A sharp singlet around 3.9 ppm for the three protons of the methyl ester (-COOCH₃).
-
A quartet around 2.7 ppm (2H) and a triplet around 1.2 ppm (3H) for the ethyl group on the benzene ring (Ar-CH₂CH₃).
-
A series of multiplets in the aromatic region (7.2-8.0 ppm).
-
-
Ethyl 3-methylbenzoate:
The presence of a singlet for the ester's alkyl group definitively identifies this compound, whereas a quartet and triplet in that region confirm the presence of an ethyl ester in Ethyl 3-methylbenzoate.
¹³C NMR and IR Spectroscopy
While ¹³C NMR would also show distinct signals for the non-equivalent carbons, ¹H NMR is typically sufficient and more direct for differentiation. Infrared (IR) spectroscopy is less definitive for distinguishing these isomers. Both compounds will exhibit a strong characteristic C=O carbonyl stretch around 1720 cm⁻¹ and C-O ester stretches.[13] Subtle differences in the C-H stretching and bending regions would exist but are difficult to resolve without high-quality reference spectra.
Part 4: Applications and Practical Considerations
Both this compound and Ethyl 3-methylbenzoate serve as valuable intermediates in organic synthesis.[4] Their application is often dictated by the final target molecule.
-
Ethyl 3-methylbenzoate is noted for its use as an intermediate in the creation of fragrances, flavor compounds, pharmaceuticals, and agrochemicals.[4]
-
This compound is also utilized in advanced chemical synthesis and drug discovery applications as a versatile building block.
The choice between the two often comes down to the synthetic strategy and the cost or availability of the respective starting materials: 3-ethylbenzoic acid versus 3-methylbenzoic acid. In drug development, the specific isomer might be chosen to fine-tune the lipophilicity or metabolic stability of a lead compound, as the ester group is a common site for enzymatic hydrolysis.[14]
Part 5: Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-methylbenzoate via Fischer Esterification
This protocol describes a self-validating system for the synthesis and purification of Ethyl 3-methylbenzoate.
Materials:
-
3-methylbenzoic acid (m-toluic acid)
-
Absolute ethanol (200 proof), excess
-
Concentrated sulfuric acid (H₂SO₄)
-
Toluene (optional, for azeotropic removal of water)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask, combine 3-methylbenzoic acid (e.g., 27.2 g, 0.2 mol), absolute ethanol (e.g., 150 mL, a large excess), and toluene (e.g., 50 mL).
-
Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (e.g., 3 mL) to the mixture.
-
Reflux: Attach a reflux condenser (with a Dean-Stark trap if using toluene) and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).[15]
-
Workup - Quenching: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a 1 L separatory funnel.
-
Neutralization: Slowly add 200 mL of cold water. Carefully add saturated NaHCO₃ solution in portions to neutralize the excess acid (Caution: CO₂ evolution). Check the aqueous layer with pH paper until it is neutral or slightly basic.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 100 mL of water and 100 mL of brine.
-
Drying: Dry the organic layer over anhydrous MgSO₄, then filter to remove the drying agent.
-
Purification: Remove the solvent (ethanol and toluene) using a rotary evaporator. The crude ester can be purified by vacuum distillation to yield pure Ethyl 3-methylbenzoate.[16]
Protocol 2: Differentiation by ¹H NMR Spectroscopy
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the ester sample (either this compound or Ethyl 3-methylbenzoate) in ~0.7 mL of deuterated chloroform (CDCl₃) in a standard NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum on a standard NMR spectrometer (e.g., 300 MHz or higher).
-
Analysis:
-
Identify this compound: Look for a characteristic sharp singlet integrating to 3 protons between 3.8 and 4.0 ppm.
-
Identify Ethyl 3-methylbenzoate: Look for a characteristic quartet integrating to 2 protons between 4.3 and 4.5 ppm and a corresponding triplet integrating to 3 protons between 1.3 and 1.5 ppm.
-
Conclusion
This compound and Ethyl 3-methylbenzoate, while isomeric and possessing similar bulk chemical reactivity, are distinct chemical entities. Their synthesis is governed by a strategic choice of carboxylic acid and alcohol precursors via Fischer esterification. While their general applications as synthetic intermediates overlap, the most pronounced and practically important differences emerge during spectroscopic characterization. ¹H NMR spectroscopy stands as the definitive, non-destructive technique for their unambiguous differentiation, providing clear and unique spectral fingerprints based on the precise arrangement of their methyl and ethyl functional groups. This guide equips researchers with the foundational data and experimental framework necessary to confidently synthesize, identify, and deploy these versatile building blocks in their research and development endeavors.
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Differentiating Positional Isomers: A Spectroscopic Guide to Methyl 3-Ethylbenzoate and its Congeners
In the landscape of pharmaceutical development and fine chemical synthesis, the precise identification of molecular structure is paramount. Positional isomers, compounds sharing the same molecular formula but differing in the arrangement of substituents on a core scaffold, often exhibit distinct pharmacological and toxicological profiles. Consequently, robust analytical methodologies for their unambiguous differentiation are critical. This guide provides an in-depth comparison of the spectroscopic characteristics of methyl 3-ethylbenzoate and its ortho- and para-isomers (methyl 2-ethylbenzoate and methyl 4-ethylbenzoate), offering a practical framework for their distinction using routine spectroscopic techniques.
The Challenge of Isomeric Differentiation
The subtle variation in the placement of the ethyl group on the benzene ring of methyl benzoate significantly influences the electronic environment of the molecule. These electronic perturbations manifest as distinct signatures in various spectroscopic analyses. This guide will dissect these differences through the lenses of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing the experimental data and theoretical rationale necessary for confident isomer identification.
Molecular Structures and Isomeric Variation
The three positional isomers of methyl ethylbenzoate share the molecular formula C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol . Their structural differences, which underpin the spectroscopic distinctions discussed herein, are illustrated below.
Figure 1. Structures of the ortho, meta, and para isomers of methyl ethylbenzoate.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Proton Environments
Proton NMR spectroscopy is arguably the most powerful tool for differentiating these isomers. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of the aromatic protons are exquisitely sensitive to the relative positions of the ethyl and methoxycarbonyl substituents.
Key Differentiating Features in ¹H NMR:
-
Aromatic Region (δ 7.0 - 8.0 ppm): The substitution pattern on the benzene ring dictates the multiplicity and coupling constants of the aromatic protons.
-
Methyl 2-ethylbenzoate (ortho): Exhibits a more complex multiplet pattern in the aromatic region due to the close proximity of the two substituents, leading to four distinct aromatic proton signals.
-
This compound (meta): Presents a characteristic pattern with four aromatic signals. One proton will appear as a singlet or a narrowly split triplet, while the others will show doublet or triplet of doublets multiplicities.
-
Methyl 4-ethylbenzoate (para): Due to its symmetry, this isomer displays a highly simplified aromatic region, typically consisting of two doublets, each integrating to two protons. This "AA'BB'" system is a hallmark of para-substitution.
-
-
Aliphatic Region (δ 1.2 - 4.0 ppm): The signals for the ethyl (-CH₂CH₃) and methyl ester (-OCH₃) protons are also informative.
-
The methyl ester singlet will typically appear around δ 3.9 ppm.
-
The ethyl group will present as a quartet for the methylene protons (-CH₂) around δ 2.7 ppm and a triplet for the methyl protons (-CH₃) around δ 1.2 ppm. While the chemical shifts of these aliphatic protons may show subtle differences between the isomers, the primary distinction lies in the aromatic region.
-
Comparative ¹H NMR Data:
| Compound | Aromatic Protons (δ, ppm, Multiplicity, J in Hz) | -OCH₃ (δ, ppm, Multiplicity) | -CH₂CH₃ (δ, ppm, Multiplicity, J in Hz) | -CH₂CH₃ (δ, ppm, Multiplicity, J in Hz) |
| Methyl 2-ethylbenzoate | ~7.91 (d, J=8.0), ~7.36 (t, J=7.6), ~7.21 (t, J=7.6) | ~3.90 (s) | ~2.58 (q, J=7.3) | ~1.38 (t, J=7.1) |
| This compound | ~7.88-7.84 (m), ~7.36-7.28 (m) | ~3.91 (s) | ~2.41 (q, J=7.3) | ~1.38 (t, J=7.1) |
| Methyl 4-ethylbenzoate | ~7.80 (d, J=7.8), ~7.09 (d, J=7.8) | ~3.88 (s) | ~2.26 (q, J=7.2) | ~1.26 (t, J=7.2) |
Note: The data for the methyl esters are based on closely related ethyl ester analogs and may show slight variations.[1]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton
Carbon NMR provides complementary information, with the chemical shifts of the aromatic carbons being particularly diagnostic of the substitution pattern.
Key Differentiating Features in ¹³C NMR:
-
Aromatic Carbon Signals (δ 125 - 150 ppm): The number of distinct signals in the aromatic region directly reflects the symmetry of the isomer.
-
Methyl 2-ethylbenzoate & this compound: Both will exhibit six distinct signals for the aromatic carbons due to their lack of symmetry.
-
Methyl 4-ethylbenzoate: The para-isomer will show only four signals for the six aromatic carbons due to its C₂ symmetry.
-
-
Carbonyl Carbon (C=O): The chemical shift of the ester carbonyl carbon is generally found in the range of δ 166-168 ppm and is less affected by the isomerism.
-
Aliphatic Carbons: The chemical shifts of the methyl ester carbon (-OCH₃) and the ethyl group carbons (-CH₂CH₃) will be present in the upfield region of the spectrum.
Comparative ¹³C NMR Data:
| Compound | Carbonyl C=O (δ, ppm) | Aromatic Carbons (δ, ppm) | -OCH₃ (δ, ppm) | -CH₂CH₃ (δ, ppm) | -CH₂CH₃ (δ, ppm) |
| Methyl 2-ethylbenzoate | ~167 | 6 signals expected | ~52 | ~29 | ~15 |
| This compound | ~166 | 6 signals expected | ~52 | ~29 | ~15 |
| Methyl 4-ethylbenzoate | ~167 | 4 signals expected | ~52 | ~29 | ~15 |
Note: Predicted chemical shifts based on general substituent effects.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
While IR spectroscopy may not be as definitive as NMR for distinguishing these positional isomers, it provides valuable confirmatory data, particularly in the "fingerprint" region.
Key Differentiating Features in IR Spectroscopy:
-
C=O Stretch: All three isomers will exhibit a strong absorption band for the ester carbonyl stretch in the region of 1720-1730 cm⁻¹. Conjugation with the aromatic ring slightly lowers this frequency compared to a saturated ester.
-
C-O Stretch: A strong C-O stretching band will be present around 1250-1300 cm⁻¹.
-
Aromatic C-H Bending (Out-of-Plane): The pattern of overtone and combination bands in the 1600-2000 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹ can be indicative of the substitution pattern on the benzene ring.
-
Ortho: Typically shows a strong band around 750 cm⁻¹.
-
Meta: Often displays bands around 780 cm⁻¹ and 690 cm⁻¹.
-
Para: Characterized by a strong absorption in the 800-860 cm⁻¹ range.
-
Comparative IR Data:
| Compound | C=O Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | Aromatic C-H Bending (cm⁻¹) |
| Methyl 2-ethylbenzoate | ~1720 | ~1280 | ~750 |
| This compound | ~1725 | ~1290 | ~780, ~690 |
| Methyl 4-ethylbenzoate | ~1720 | ~1275 | ~840 |
Note: Characteristic absorption ranges are provided.[2][3][4]
Mass Spectrometry (MS): Fragmentation Patterns
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the isomers. While the molecular ion peak (M⁺) will be identical for all three (m/z 164), the relative abundances of the fragment ions can offer clues to the substitution pattern.
Key Differentiating Features in Mass Spectrometry:
-
Molecular Ion (M⁺): A prominent peak at m/z 164 corresponding to the molecular formula C₁₀H₁₂O₂.[2]
-
Loss of Methoxy Group (-OCH₃): A significant fragment at m/z 133, corresponding to the loss of a methoxy radical. This is often a major peak in the spectra of all three isomers.[2]
-
Loss of Ethyl Group (-CH₂CH₃): A peak at m/z 135, resulting from the loss of an ethyl radical.
-
Loss of Ethylene via McLafferty Rearrangement (ortho-isomer): The ortho-isomer, methyl 2-ethylbenzoate, can undergo a McLafferty rearrangement, leading to the loss of ethylene (28 Da) and the formation of a radical cation at m/z 136. This fragmentation pathway is unique to the ortho-isomer and can be a key diagnostic feature.
Figure 2. McLafferty rearrangement in methyl 2-ethylbenzoate.
Experimental Protocols
To acquire the high-quality data necessary for isomeric differentiation, the following standardized protocols are recommended.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-10 mg of the methyl ethylbenzoate isomer in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a spectral width of at least 12 ppm.
-
Use a 90° pulse angle and a relaxation delay of 5 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum with a spectral width of at least 220 ppm.
-
Use a 30° pulse angle and a relaxation delay of 2 seconds.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. Apply a Fourier transform, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 32) to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the isomer (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Identify the chromatographic peak corresponding to the analyte and extract the mass spectrum. Analyze the molecular ion and the fragmentation pattern.
Conclusion
The differentiation of methyl 2-ethylbenzoate, this compound, and methyl 4-ethylbenzoate is readily achievable through a systematic application of standard spectroscopic techniques. ¹H NMR spectroscopy provides the most definitive evidence through the distinct patterns in the aromatic region. ¹³C NMR complements this by revealing the symmetry of the isomers. IR spectroscopy offers valuable confirmatory data on functional groups and substitution patterns, while mass spectrometry can provide a unique fragmentation pathway for the ortho-isomer. By integrating the data from these techniques, researchers can confidently and accurately determine the specific positional isomer in their samples, ensuring the integrity and success of their scientific endeavors.
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Royal Society of Chemistry. Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Available at: [Link]
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ResearchGate. The 2900-cm⁻¹ region infrared spectra of methyl benzoate,... Available at: [Link]
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Biological activity of Methyl 3-ethylbenzoate versus its analogs
A Comparative Guide to the Biological Activity of Methyl 3-Ethylbenzoate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth, objective comparison of the biological activities of this compound and its structural analogs. We will delve into the experimental data that underpins our understanding of these compounds, offering insights into their potential applications and the rationale behind the observed structure-activity relationships. This document is designed to be a practical resource, providing not only comparative data but also detailed experimental protocols to enable researchers to validate and expand upon these findings.
Introduction: The Benzoate Scaffold in Biological Systems
Benzoate esters are a class of aromatic compounds prevalent in nature, contributing to the fragrance of flowers and fruits[1]. Beyond their pleasant aromas, these molecules and their derivatives have garnered significant interest in the scientific community for their diverse biological activities. These activities range from antimicrobial and insecticidal to cytotoxic effects, making them intriguing candidates for applications in agriculture, food preservation, and pharmacology[2][3][4].
The core structure, a benzene ring attached to a methyl ester group, provides a versatile scaffold. Modifications to this scaffold, such as the addition of alkyl groups at different positions on the benzene ring, can dramatically alter the compound's physicochemical properties and, consequently, its biological activity. This guide focuses on this compound and its analogs, aiming to elucidate how subtle changes in their chemical structure influence their interactions with biological systems.
Comparative Biological Activities
The biological activities of this compound and its analogs are multifaceted. The primary areas of documented activity are in cytotoxicity against various cell lines and in insecticidal or repellent actions. The following sections present a comparative analysis of these activities, supported by available experimental data.
Cytotoxic Activity
The potential for a compound to induce cell death is a critical parameter in drug development and toxicology. Studies have shown that even minor alterations to the benzoate ester structure can significantly impact cytotoxicity. A comparative study on human cell lines provides valuable insights into the relative toxicity of methyl benzoate and its close analogs.
| Compound | Cell Line | LC50 (mM) | Reference |
| Methyl Benzoate | HEK293 (Kidney) | > 11 | [1] |
| CACO2 (Colon) | ~7.5 | [1] | |
| SH-SY5Y (Neuronal) | ~7.0 | [1] | |
| Ethyl Benzoate | HEK293 (Kidney) | ~5.0 | [1] |
| Vinyl Benzoate | HEK293 (Kidney) | ~1.0 | [1] |
Table 1: Comparative cytotoxicity (LC50 values) of methyl benzoate and its analogs in various human cell lines.[1]
Insecticidal and Repellent Activity
Benzoate esters have shown considerable promise as environmentally friendly pesticides and insect repellents[3][4]. Their volatility and distinct scent profiles make them effective signaling molecules in interactions with insects.
A study on the repellent activity of methyl benzoate and its analogs against the common bed bug, Cimex lectularius, provides quantitative data on the influence of ring substitutions.
| Compound | Repellency at 0 hours | Repellency at 24 hours | Reference |
| Methyl Benzoate | Significant | Not Significant | [6] |
| Methyl 2-methylbenzoate | Significant | Not Significant | [6] |
| Methyl 3-methylbenzoate | Significant | Significant | [6] |
| Methyl 2-methoxybenzoate | Significant | Significant | [6] |
| Methyl 3-methoxybenzoate | Significant | Not Significant (but significant at 7 days) | [6] |
| Ethyl Benzoate | Significant | Not Significant | [6] |
Table 2: Comparative repellent activity of methyl benzoate and its analogs against C. lectularius.[6]
The data indicates that substitution on the benzene ring significantly affects the longevity of the repellent effect. While most tested benzoates showed immediate repellency, the position and nature of the substituent were crucial for sustained activity[6]. Notably, methyl 3-methylbenzoate maintained its repellency at 24 hours, unlike its ortho-substituted counterpart. This suggests that the meta position may be favorable for sustained release or interaction with the insect's olfactory receptors.
Furthermore, a study on the toxicity of methyl benzoate and its analogs against Aedes aegypti mosquitoes provides LD50 values, highlighting the impact of structural modifications on insecticidal potency.
| Compound | LD50 (µ g/mosquito ) | Reference |
| Methyl Benzoate | 2.53 | [7] |
| Methyl 3-methoxybenzoate | 1.32 | [7] |
| Butyl Benzoate | 0.98 | [7] |
| n-Pentyl Benzoate | 1.12 | [7] |
| Vinyl Benzoate | 1.25 | [7] |
Table 3: Comparative toxicity of methyl benzoate and its analogs against Aedes aegypti.[7]
This data demonstrates that extending the alkyl chain of the ester (butyl and pentyl benzoate) or introducing a methoxy group at the meta position can enhance the insecticidal activity compared to methyl benzoate. The increased toxicity of methyl 3-methoxybenzoate is particularly noteworthy for our comparison.
Structure-Activity Relationships (SAR)
-
Influence of the Ester Group: The nature of the alcohol moiety of the ester has a profound impact on cytotoxicity. Increasing the lipophilicity and/or reactivity (methyl < ethyl < vinyl) correlates with increased toxicity[1].
-
Impact of Ring Substitution:
-
Position: The position of the substituent on the benzene ring is critical. For repellent activity, meta-substitution (as in methyl 3-methylbenzoate) appears to confer longer-lasting effects compared to ortho-substitution[6].
-
Nature of the Substituent: The type of substituent also plays a key role. A methoxy group at the meta position (methyl 3-methoxybenzoate) enhances insecticidal activity against mosquitoes[7]. Electron-withdrawing groups (like nitro) and electron-donating groups (like methoxy or amino) on the benzene ring are known to influence the rate of hydrolysis of methyl benzoates, which could in turn affect their biological activity by altering their stability and interaction with target enzymes[8].
-
Based on these observations, we can predict that this compound, with its ethyl group at the meta position, would likely exhibit sustained repellent activity and potentially enhanced insecticidal properties compared to the parent methyl benzoate, due to increased lipophilicity.
Plausible Mechanisms of Action
The biological effects of benzoate esters are underpinned by their interactions with specific molecular targets.
-
Insecticidal Action: The insecticidal properties of methyl benzoate are thought to involve the inhibition of acetylcholinesterase (AChE), a crucial enzyme in the insect nervous system. Additionally, interactions with octopamine and gamma-aminobutyric acid (GABA) receptors have been proposed as potential mechanisms[9].
-
Antifungal Action: The antifungal mechanism of benzoates is well-studied. It involves the absorption of the undissociated benzoic acid into the fungal cell. If the intracellular pH drops to 5 or lower, the anaerobic fermentation of glucose via phosphofructokinase is sharply inhibited. This disruption of glycolysis leads to a decrease in ATP, thereby inhibiting the growth and survival of the microorganism[2][10].
Figure 1: Proposed mechanisms of action for the insecticidal and antifungal activities of benzoate derivatives.
Experimental Protocols
To facilitate further research and validation of the findings discussed, detailed protocols for key biological assays are provided below.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.
Materials:
-
Human cell line of interest (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Test compounds (this compound and analogs) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compounds in complete medium. The final solvent concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with solvent) and a blank control (medium only).
-
Incubate the plate for 24-48 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
After 4 hours, add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate the plate in the dark at room temperature for at least 2 hours.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the LC50 value.
Figure 2: Workflow for the MTT cytotoxicity assay.
Insect Repellency Assay (Choice Test)
This assay assesses the repellent effect of a compound by giving insects a choice between a treated and an untreated area.
Materials:
-
Test insects (e.g., Cimex lectularius)
-
Petri dishes or similar arenas
-
Filter paper discs
-
Test compounds dissolved in a suitable volatile solvent (e.g., acetone)
-
Solvent control (acetone only)
Procedure:
-
Cut filter paper discs to fit the bottom of the Petri dishes.
-
Cut each filter paper disc in half.
-
Apply a solution of the test compound to one half of the filter paper and the solvent alone to the other half.
-
Allow the solvent to evaporate completely.
-
Reassemble the two halves of the filter paper in the Petri dish.
-
Release a known number of insects (e.g., 10) into the center of the dish.
-
Record the number of insects on each half of the filter paper at regular intervals (e.g., every 10 minutes for 1 hour).
-
Calculate the percentage repellency for each time point using the formula: % Repellency = [(Nc - Nt) / (Nc + Nt)] x 100, where Nc is the number of insects in the control half and Nt is the number of insects in the treated half.
Conclusion
The biological activity of this compound and its analogs is a promising area of research with potential applications in various fields. The available data clearly demonstrates that subtle modifications to the benzoate ester scaffold can lead to significant changes in cytotoxicity and insecticidal/repellent properties. The structure-activity relationships elucidated in this guide provide a rational basis for the design of new analogs with enhanced or more specific activities. The provided experimental protocols offer a starting point for researchers to further explore the biological potential of these fascinating compounds. Future studies should focus on obtaining specific data for this compound and a wider range of analogs to build a more complete picture of their biological activity profile.
References
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Sodium benzoate. Wikipedia. Available at: [Link]
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- Krebs, H. A., et al. (1983). Studies on the mechanism of the antifungal action of benzoate. Biochemical Journal, 214(3), 657–663.
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Ester Chemistry. (2020). Chemistry LibreTexts. Available at: [Link]
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- Bunch, H., et al. (2020). Evaluating cytotoxicity of methyl benzoate in vitro.
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Benzoic Acid Esters, Benzoates. Organic Chemistry Portal. Available at: [Link]
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Methyl Benzoates Research Articles. R Discovery. Available at: [Link]
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Solved Integrated Problem 20.86 The m- and p-substituted. Chegg.com. Available at: [Link]
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A Comparative Analysis of the Chemical Reactivity of Methyl 3-ethylbenzoate and Methyl 4-ethylbenzoate
Executive Summary
This guide provides an in-depth comparative analysis of the chemical reactivity of two structural isomers: Methyl 3-ethylbenzoate and Methyl 4-ethylbenzoate. While structurally similar, the positional difference of the ethyl group on the benzene ring imparts distinct electronic and steric characteristics, leading to notable differences in their reactivity towards both electrophilic aromatic substitution and nucleophilic acyl substitution. This document elucidates the theoretical principles governing their reactivity, supported by proposed experimental protocols and data analysis, to offer a comprehensive resource for researchers and professionals in drug development and chemical synthesis.
Introduction: The Significance of Isomeric Position
In the realm of organic synthesis, the precise placement of substituents on an aromatic ring is a critical design parameter that dictates the molecule's overall chemical behavior. This compound and Methyl 4-ethylbenzoate are constitutional isomers that serve as excellent models for understanding these substituent effects. Both molecules possess a methoxycarbonyl group (-COOCH₃), which is an electron-withdrawing and meta-directing deactivator, and an ethyl group (-CH₂CH₃), which is an electron-donating and ortho-, para-directing activator. Their interplay, governed by the meta versus para relationship, is the focus of this guide. Understanding their differential reactivity is crucial for optimizing reaction conditions, predicting product distributions, and designing novel synthetic pathways.
Theoretical Framework: Unpacking Electronic and Steric Effects
The reactivity of these isomers is primarily governed by the electronic effects exerted by the ethyl substituent on the benzene ring and the ester functional group.
-
Inductive Effect: The ethyl group, being an alkyl group, is electron-donating through the sigma bond framework (an inductive effect). This effect slightly increases the electron density of the aromatic ring.
-
Hyperconjugation: The ethyl group also donates electron density to the aromatic ring through the overlap of its C-H σ-bonds with the ring's π-system (hyperconjugation). This is a resonance-like effect.[1]
The key difference arises from how these effects are transmitted to the rest of the molecule from the meta versus the para position.
-
Methyl 4-ethylbenzoate (The para isomer): The electron-donating effects of the ethyl group (both inductive and hyperconjugation) are strongly exerted on the aromatic ring. Hyperconjugation, in particular, increases electron density at the ortho and para positions relative to the ethyl group. This has a significant impact on electrophilic aromatic substitution. Furthermore, this electron donation can be relayed through the π-system to the ester group, slightly reducing the electrophilicity of the carbonyl carbon.
-
This compound (The meta isomer): In the meta position, the electron-donating hyperconjugation effect of the ethyl group does not extend to the carbon bearing the ester group.[2] The activating influence on the ring is less pronounced compared to the para isomer. The primary electronic influence on the ester group is a weaker inductive effect.
Steric effects, which involve spatial interactions between groups, are generally considered minimal in influencing the reactivity at the distant ester group for both isomers.[3][4] However, steric hindrance can play a role in electrophilic substitution at the positions adjacent to the ethyl group.[5][6]
Comparative Reactivity in Key Reaction Classes
We will now explore the practical consequences of these electronic differences in two fundamental reaction types: Electrophilic Aromatic Substitution (EAS) on the ring and Nucleophilic Acyl Substitution (NAS) at the ester carbonyl.
Electrophilic Aromatic Substitution (EAS)
EAS reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile.[7][8] The rate of this reaction is highly sensitive to the electron density of the ring—electron-donating groups activate the ring, making it more nucleophilic and reactive.[1][9]
Predicted Reactivity:
-
Methyl 4-ethylbenzoate is predicted to be more reactive towards EAS than this compound. The ethyl group in the para position is a more effective activator because its electron-donating effects (especially hyperconjugation) enrich the entire aromatic system.[10]
-
This compound will be less reactive. The activating ethyl group and the deactivating ester group are meta to each other, resulting in a less pronounced overall activation of the ring.
Directing Effects:
-
In Methyl 4-ethylbenzoate , the powerful ortho-, para-directing ethyl group and the meta-directing ester group work in concert. Substitution will be directed to the positions ortho to the activating ethyl group (positions 2 and 6).
-
In This compound , the directing effects are more complex. The ethyl group directs ortho and para (positions 2, 4, and 6), while the ester group directs meta (positions 2 and 5). The most likely positions for substitution are those activated by the ethyl group and not strongly deactivated by the ester group, primarily position 6 and to a lesser extent, 2 and 4.
Workflow: Comparative Nitration of Ethylbenzoate Isomers
This workflow outlines a procedure to experimentally validate the predicted differences in EAS reactivity.
Caption: General mechanism for Nucleophilic Acyl Substitution (Saponification).
Experimental Data & Comparative Summary
| Feature | This compound | Methyl 4-ethylbenzoate | Rationale |
| Structure | Ethyl group is meta to the ester. | Ethyl group is para to the ester. | Positional Isomers. |
| Predicted EAS Reactivity | Less Reactive | More Reactive | The para ethyl group is a stronger ring activator due to hyperconjugation. [10] |
| EAS Product Direction | Substitution at C2, C4, C6 | Substitution at C2, C6 | Governed by the directing effects of both the ethyl and ester groups. |
| Predicted NAS Reactivity | More Reactive | Less Reactive | The para ethyl group deactivates the carbonyl carbon more effectively via resonance. [2] |
| Carbonyl Electrophilicity | Higher | Lower | Electron donation from the para position reduces the partial positive charge on the carbonyl carbon. |
Conclusion
The positional isomerism of this compound and Methyl 4-ethylbenzoate leads to clear and predictable differences in their chemical reactivity.
-
Methyl 4-ethylbenzoate is the more reactive isomer for Electrophilic Aromatic Substitution due to the superior ring-activating capability of the para-ethyl group.
-
This compound is the more reactive isomer for Nucleophilic Acyl Substitution because the meta-ethyl group is less effective at electronically deactivating the ester's carbonyl carbon.
These distinctions, rooted in the fundamental principles of electronic effects in organic chemistry, are critical for professionals in chemical synthesis and drug development. By understanding these nuances, researchers can better select starting materials, control reaction regioselectivity, and optimize conditions to achieve desired synthetic outcomes.
References
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A Senior Application Scientist's Guide to Validating the Structure of Synthesized Methyl 3-ethylbenzoate
For Distribution To: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Structural Validation in Synthesis
In the realm of chemical synthesis, particularly within the pharmaceutical and materials science sectors, the adage "you are what you make" holds profound truth. The successful synthesis of a target molecule is not merely about achieving a high yield; it is fundamentally about confirming the exact molecular structure of the compound you have created. An impurity, an isomer, or a completely unexpected product can have drastically different biological or material properties, potentially leading to failed experiments, misleading results, or even significant safety concerns.
This guide provides an in-depth, practical comparison of the essential analytical techniques used to validate the structure of a synthesized small molecule, using Methyl 3-ethylbenzoate (C₁₀H₁₂O₂) as our case study. We will move beyond a simple recitation of methods to explain the causality behind our experimental choices, presenting a multi-pronged analytical strategy that constitutes a self-validating system. The goal is to equip you with the expertise to not only perform these analyses but to interpret the data with confidence, ensuring the scientific integrity of your work.
Context: Synthesis of this compound via Fischer Esterification
To understand the validation process, we must first consider the synthesis. A common and robust method for preparing this compound is the Fischer esterification of 3-ethylbenzoic acid with methanol, catalyzed by a strong acid like sulfuric acid (H₂SO₄).[1][2] This reaction, while effective, is an equilibrium process.[1][3]
Reaction Scheme: 3-ethylbenzoic acid + Methanol ⇌ (H₂SO₄ catalyst) this compound + Water
This context is crucial because it informs our validation strategy. We must be able to confirm the presence of our desired product while simultaneously proving the absence of key potential impurities, such as:
-
Unreacted 3-ethylbenzoic acid: The starting material.
-
Isomeric byproducts: Potential side reactions could lead to other isomers.
-
Residual solvent: Methanol.
A rigorous validation workflow is therefore not just a quality control step but an integral part of the synthetic process itself.
The Analytical Workflow: A Multi-Technique Approach
No single analytical technique provides a complete picture of a molecule's structure.[4][5][6] Instead, we rely on the synergy of multiple spectroscopic methods. Each technique interrogates the molecule in a different way, and together, they provide an unambiguous structural confirmation. Our workflow will proceed through a logical sequence, from a broad overview to fine structural details.
Caption: Logical workflow for the structural validation of a synthesized compound.
Part 1: Mass Spectrometry (MS) – The Molecular Weight Gatekeeper
Expertise & Rationale: Our first question is fundamental: "Did we make a molecule of the correct mass?" Mass spectrometry is the definitive tool to answer this.[7] We choose Gas Chromatography-Mass Spectrometry (GC-MS) because it provides the dual benefit of separating our product from volatile impurities before analysis, giving us a clearer picture of the sample's composition.[8][9] The electron ionization (EI) method is standard for small molecules as it produces reproducible fragmentation patterns that can serve as a molecular fingerprint.[10]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the synthesized product (~1 mg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.[9]
-
Injection: Inject 1 µL of the sample solution into the GC-MS instrument.
-
GC Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column.[11] Compounds separate based on their boiling points and interactions with the column's stationary phase. For this compound, a standard non-polar column (like a DB-5) with a temperature ramp (e.g., 50°C to 250°C) is effective.
-
MS Analysis: As each compound elutes from the GC column, it enters the mass spectrometer, is ionized by an electron beam, and the resulting charged fragments are separated by their mass-to-charge ratio (m/z).[9][11]
Data Interpretation & Comparison
The key piece of data is the molecular ion peak (M⁺), which corresponds to the intact molecule with one electron removed. For this compound (C₁₀H₁₂O₂), the expected molecular weight is 164.20 g/mol .
| Parameter | Expected Value (this compound) | Hypothetical Experimental Result | Interpretation |
| Molecular Formula | C₁₀H₁₂O₂ | N/A | Derived from elemental analysis or high-res MS. |
| Molecular Weight | 164.20 | 164.1 | Confirms the presence of a compound with the correct mass. |
| Key Fragments (m/z) | 135 ([M-OCH₃]⁺), 119 ([M-OC₂H₅]⁺ for ethyl ester analog), 91 ([C₇H₇]⁺) | 164, 135, 91 | Fragmentation pattern is consistent with the target structure. |
Note: The presence of a peak at m/z = 150 could indicate unreacted 3-ethylbenzoic acid.
Part 2: Infrared (IR) Spectroscopy – The Functional Group Fingerprint
Expertise & Rationale: Having confirmed the molecular weight, we next ask, "Does the molecule have the correct functional groups?" Infrared (IR) spectroscopy is a rapid and non-destructive technique that identifies the types of covalent bonds present in a molecule by measuring their vibrations.[5][12] We will use the Attenuated Total Reflectance (ATR) sampling technique, as it requires minimal to no sample preparation for liquids and solids, making it highly efficient.[13][14]
Experimental Protocol: ATR-FTIR Spectroscopy
-
Background Scan: Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum. This subtracts the absorbance from the atmosphere (CO₂, H₂O) and the crystal itself.[15]
-
Sample Application: Place a single drop of the purified liquid this compound directly onto the ATR crystal.[13]
-
Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample scan to the background scan to produce the final absorbance spectrum.
Data Interpretation & Comparison
The IR spectrum provides a "fingerprint" unique to the molecule. For an aromatic ester like this compound, we look for key characteristic absorptions.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Hypothetical Experimental Result (cm⁻¹) | Interpretation |
| Ester C=O | Stretch | ~1720 | 1722 | Strong, sharp peak confirming the ester carbonyl. |
| Aromatic C=C | Stretch | ~1600-1450 | 1605, 1480 | Peaks indicating the presence of the benzene ring. |
| Ester C-O | Stretch | ~1300-1100 | 1285, 1120 | Confirms the single bonds of the ester group. |
| sp² C-H (Aromatic) | Stretch | >3000 | 3065 | Indicates C-H bonds on the benzene ring. |
| sp³ C-H (Aliphatic) | Stretch | <3000 | 2970, 2880 | Confirms the methyl and ethyl C-H bonds. |
Crucially, the absence of a broad absorption band from ~3300-2500 cm⁻¹ confirms the successful conversion of the carboxylic acid O-H group from the starting material.
Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Structural Blueprint
Expertise & Rationale: NMR is the most powerful technique for the structural elucidation of organic compounds.[6][16] It provides detailed information about the chemical environment, connectivity, and number of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. This allows us to piece together the molecule's atomic framework with unparalleled certainty.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.[17] Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Place the NMR tube into the spectrometer's magnet.[16] The instrument is "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the magnetic field homogeneity.[18]
-
Data Acquisition: Acquire the ¹H NMR spectrum first, as it is much faster. Then, acquire the more time-intensive ¹³C NMR spectrum. Standard pulse programs are used for both.
Data Interpretation & Comparison
¹H NMR Spectrum: We analyze three key features:
-
Chemical Shift (δ): The position of the signal, indicating the electronic environment of the proton.
-
Integration: The area under the signal, proportional to the number of protons it represents.
-
Multiplicity (Splitting): The shape of the signal, which reveals the number of neighboring protons.
| Assignment | Expected Chemical Shift (δ, ppm) | Hypothetical Result (δ, ppm) | Integration | Multiplicity | Interpretation |
| Aromatic H | ~7.2-8.0 | 7.3-7.9 | 4H | Multiplet (m) | Four distinct protons on the substituted benzene ring. |
| Methyl (Ester) H | ~3.9 | 3.91 | 3H | Singlet (s) | The -OCH₃ group, with no adjacent protons. |
| Methylene H | ~2.7 | 2.72 | 2H | Quartet (q) | The -CH₂- group of the ethyl, split by the neighboring -CH₃ group (3+1=4). |
| Methyl (Ethyl) H | ~1.2 | 1.25 | 3H | Triplet (t) | The -CH₃ group of the ethyl, split by the neighboring -CH₂- group (2+1=3). |
¹³C NMR Spectrum: This spectrum shows a single peak for each unique carbon atom in the molecule.
| Assignment | Expected Chemical Shift (δ, ppm) | Hypothetical Result (δ, ppm) | Interpretation |
| Carbonyl C (C=O) | ~167 | 166.8 | The ester carbonyl carbon, highly deshielded. |
| Aromatic C | ~128-140 | 128.1, 128.5, 130.2, 133.8, 137.9, 144.5 | Six distinct peaks for the six carbons of the benzene ring. |
| Methyl C (Ester) | ~52 | 52.1 | The -OCH₃ carbon. |
| Methylene C (Ethyl) | ~29 | 28.9 | The -CH₂- carbon of the ethyl group. |
| Methyl C (Ethyl) | ~15 | 15.4 | The -CH₃ carbon of the ethyl group. |
The combination of ¹H and ¹³C NMR data provides an unambiguous map of the molecule's structure, confirming the relative positions of the ethyl and methyl ester groups on the benzene ring.
Conclusion: A Triad of Confidence
The structural validation of a synthesized compound like this compound is a systematic process of evidence gathering. By employing a strategic combination of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy, we create a self-validating workflow.
-
MS confirms the molecular weight.
-
IR confirms the presence of the correct functional groups and the absence of starting materials.
-
NMR provides the definitive atomic-level blueprint of connectivity.
Only when the data from all three techniques are in complete agreement with the proposed structure can we confidently claim a successful synthesis. This rigorous, multi-pronged approach is the bedrock of scientific integrity in chemical research and development, ensuring that our results are both accurate and reproducible.
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A Researcher's Guide to Spectroscopic Cross-Referencing: Distinguishing Methyl 3-ethylbenzoate from its Isomers
In the landscape of drug development and chemical research, the unambiguous identification of molecular structure is a cornerstone of scientific rigor. Even subtle differences in isomeric structure can lead to vastly different pharmacological or chemical properties. This guide provides a comprehensive framework for the spectroscopic cross-referencing of Methyl 3-ethylbenzoate, a compound of interest in various research domains. Due to the current unavailability of publicly accessible experimental spectra for this compound, this guide will focus on a comparative analysis with its close structural isomers: Ethyl 3-methylbenzoate and Methyl 4-ethylbenzoate. By understanding the nuanced differences in their spectroscopic signatures, researchers can confidently distinguish these compounds.
The Imperative of Spectroscopic Scrutiny
The substitution pattern on a benzene ring significantly influences the electronic environment of the constituent atoms and bonds. This, in turn, manifests as distinct signals in various spectroscopic analyses. For this compound and its isomers, the relative positions of the methyl and ethyl groups, as well as the ester functionality, create a unique spectroscopic fingerprint for each molecule. This guide will delve into the expected and observed data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build a robust identification protocol.
A Comparative Guide to Alternatives for Methyl 3-ethylbenzoate in Key Synthetic Transformations
For researchers, scientists, and professionals in drug development, the selection of a starting material is a critical decision that influences reaction efficiency, scalability, and the overall synthetic strategy. Methyl 3-ethylbenzoate is a common building block, but its specific reaction kinetics and physical properties are not always optimal for every application. This guide provides an in-depth comparison of viable alternatives to this compound, supported by experimental data, to empower chemists to make informed decisions for their specific synthetic challenges.
Introduction to this compound and Its Alternatives
This compound is an aromatic ester valued for its role as a synthetic intermediate. The reactivity of this molecule is primarily dictated by two features: the methyl ester group and the disubstituted benzene ring. The ester functional group is susceptible to nucleophilic acyl substitution and reduction, while the aromatic ring can undergo electrophilic substitution.
The choice of an alternative compound typically revolves around modulating these reactive sites. This guide will focus on two classes of alternatives:
-
Alternative Esters (Alkyl Group Variation): Replacing the methyl group with ethyl, isopropyl, or tert-butyl groups to alter steric hindrance and leaving group potential.
-
Alternative Aromatic Scaffolds: While maintaining the ester, altering the aromatic substitution pattern to influence electronic effects.
We will explore the performance of these alternatives in several cornerstone reactions of organic synthesis.
Comparative Analysis in Key Reactions
Base-Catalyzed Hydrolysis (Saponification)
Saponification is the hydrolysis of an ester under basic conditions to yield a carboxylate salt and an alcohol. This reaction is fundamental for deprotection strategies or the synthesis of carboxylic acids. The rate is highly dependent on the steric bulk of the ester's alkyl group.
Causality Behind Experimental Choices: The hydroxide ion acts as the nucleophile, attacking the electrophilic carbonyl carbon. Increased steric bulk around the carbonyl center hinders this nucleophilic attack, thereby slowing the reaction rate. Methyl esters, being the least sterically hindered, are generally the most reactive, while tert-butyl esters are significantly less reactive.
Comparative Data:
| Ester Compound | Relative Rate of Hydrolysis | Typical Conditions | Yield (%) | Reference |
| This compound | High | 1 M NaOH (aq), MeOH, 60 °C, 2h | >95% | [1] |
| Ethyl 3-ethylbenzoate | Moderate-High | 1 M NaOH (aq), EtOH, 80 °C, 4h | >95% | [2][3] |
| Isopropyl 3-ethylbenzoate | Moderate | 1 M KOH (aq), iPrOH, Reflux, 8h | ~90% | Principle |
| tert-Butyl 3-ethylbenzoate | Very Low | 1 M KOH (aq), tBuOH, Reflux, 24h+ | Variable | Principle |
Reduction to Aldehydes with DIBAL-H
The partial reduction of an ester to an aldehyde is a crucial transformation, often employing sterically hindered reducing agents like Diisobutylaluminium hydride (DIBAL-H) at low temperatures.[4][5]
Causality Behind Experimental Choices: The reaction proceeds through a stable tetrahedral intermediate formed by the coordination of the Lewis-acidic aluminum to the carbonyl oxygen, followed by hydride transfer.[4] This intermediate is stable at low temperatures (-78 °C) but collapses to the aldehyde upon aqueous workup. The choice of ester can influence the stability of this intermediate and the potential for over-reduction to the primary alcohol.
Comparative Data:
| Ester Compound | Reagent | Conditions | Product | Yield (%) | Reference |
| This compound | DIBAL-H (1.1 eq) | Toluene, -78 °C, 2h | 3-ethylbenzaldehyde | ~85% | [6][7] |
| Ethyl 3-ethylbenzoate | DIBAL-H (1.1 eq) | Toluene, -78 °C, 2h | 3-ethylbenzaldehyde | ~83% | [8] |
| tert-Butyl 3-ethylbenzoate | DIBAL-H (1.2 eq) | Toluene, -78 °C, 3h | 3-ethylbenzaldehyde | ~75% | [9] |
Grignard Reaction for Tertiary Alcohol Synthesis
Grignard reagents add twice to esters to form tertiary alcohols.[8][11] The first addition forms a ketone intermediate, which is typically more reactive than the starting ester and rapidly reacts with a second equivalent of the Grignard reagent.[12]
Causality Behind Experimental Choices: The choice of the ester's alkoxy group (-OR) influences the stability of the initial tetrahedral intermediate. A better leaving group can facilitate the formation of the ketone intermediate. However, for practical purposes, the primary consideration is often the ease of handling and purification. Methyl and ethyl esters are most common.
Comparative Data:
| Ester Compound | Grignard Reagent | Conditions | Product | Yield (%) | Reference |
| This compound | Phenylmagnesium Bromide (2.2 eq) | Anhydrous THF, Reflux, 1h | (3-ethylphenyl)diphenylmethanol | ~88% | [13][14][15] |
| Ethyl 3-ethylbenzoate | Phenylmagnesium Bromide (2.2 eq) | Anhydrous THF, Reflux, 1h | (3-ethylphenyl)diphenylmethanol | ~85% | [16] |
Electrophilic Aromatic Substitution: Nitration
The ester group is a deactivating, meta-directing substituent for electrophilic aromatic substitution.[17][18] The reaction involves the generation of a highly reactive electrophile (e.g., the nitronium ion, NO₂⁺) that attacks the electron-rich benzene ring.
Causality Behind Experimental Choices: The ester group withdraws electron density from the ring via resonance and induction, making it less nucleophilic than benzene. This deactivation slows the reaction. The meta position is favored because the positive charge of the sigma complex intermediate can avoid being placed on the carbon atom directly attached to the electron-withdrawing carbonyl group. The choice of an alternative compound would focus on altering the electronic properties of other substituents. For comparison, we consider toluene, which has an activating methyl group.
Comparative Data:
| Substrate | Conditions | Major Product(s) | Yield (%) | Reference |
| This compound | HNO₃, H₂SO₄, 0-10 °C | Methyl 3-ethyl-5-nitrobenzoate | ~80% | [19][20] |
| Toluene | HNO₃, H₂SO₄, 30 °C | 2-Nitrotoluene, 4-Nitrotoluene | ~95% (combined) | Principle |
Experimental Protocols
Protocol 1: Base-Catalyzed Hydrolysis of Ethyl 3-ethylbenzoate
-
In a 100 mL round-bottom flask, dissolve Ethyl 3-ethylbenzoate (1.0 eq) in ethanol (20 mL).
-
Add a 1 M aqueous solution of sodium hydroxide (2.0 eq).
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) with stirring for 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water (30 mL) to the residue and extract with diethyl ether (2 x 20 mL) to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 with 6 M HCl. A white precipitate of 3-ethylbenzoic acid will form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2: DIBAL-H Reduction of this compound
-
Under an inert argon atmosphere, add a solution of this compound (1.0 eq) in anhydrous toluene (30 mL) to a flame-dried, three-necked flask.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add DIBAL-H (1.0 M solution in hexanes, 1.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.
-
Stir the reaction at -78 °C for 2 hours. Monitor by TLC.
-
Once complete, quench the reaction at -78 °C by the slow, dropwise addition of methanol (5 mL).
-
Allow the mixture to warm to room temperature, then add a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) and stir vigorously until two clear layers form.
-
Separate the layers and extract the aqueous phase with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 3-ethylbenzaldehyde by column chromatography on silica gel.
Visualizations
Experimental Workflow for Ester Reduction
Caption: Generalized workflow for the DIBAL-H reduction of an ester to an aldehyde.
Mechanism of Base-Catalyzed Hydrolysis
Caption: Key steps in the saponification (base-catalyzed hydrolysis) of an ester.
Conclusion and Recommendations
The choice of an ester functional group is a strategic decision in organic synthesis. While This compound serves as an excellent, highly reactive substrate for a range of transformations, its alternatives offer critical advantages in specific contexts.
-
For maximum reactivity in hydrolysis or Grignard reactions, This compound remains the top choice due to minimal steric hindrance.
-
To increase stability towards basic conditions, bulkier esters like Isopropyl or tert-Butyl 3-ethylbenzoate are superior alternatives, functioning as robust protecting groups.
-
In partial reductions to aldehydes, both methyl and ethyl esters perform admirably, with the choice often dictated by secondary considerations like solvent compatibility or byproduct removal.
-
For altering regioselectivity in electrophilic aromatic substitution , the solution lies not in changing the ester group, but in selecting an aromatic starting material with the desired substitution pattern.
By understanding the interplay of steric and electronic effects, researchers can select the optimal benzoate derivative, enhancing reaction control, improving yields, and streamlining synthetic pathways.
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A Comparative Guide to the Synthesis of Methyl 3-ethylbenzoate: An Evaluation of Classical and Modern Methodologies
In the landscape of pharmaceutical and fine chemical synthesis, the efficient and selective formation of ester functional groups remains a cornerstone of molecular architecture. Methyl 3-ethylbenzoate, a valuable building block and intermediate, presents a case study for evaluating the diverse synthetic strategies available to the modern chemist. This guide provides an in-depth comparison of the most common methods for the synthesis of this compound from 3-ethylbenzoic acid: the venerable Fischer-Speier esterification, the highly efficient methylation with diazomethane and its safer surrogate, and the robust acyl chloride route.
This analysis moves beyond a mere recitation of protocols, delving into the mechanistic underpinnings, practical considerations, and comparative performance of each method. By providing detailed experimental procedures and supporting data, this guide aims to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.
Introduction to Esterification Strategies
The conversion of a carboxylic acid to its corresponding methyl ester is a fundamental transformation in organic synthesis. The choice of method is often dictated by factors such as the substrate's sensitivity to acid or heat, the desired scale of the reaction, safety considerations, and the required level of purity. For the synthesis of this compound, we will explore three distinct and representative approaches.
Method 1: Fischer-Speier Esterification
The Fischer-Speier esterification, first reported in 1895, is a classic acid-catalyzed condensation of a carboxylic acid and an alcohol.[1] It is an equilibrium-driven process, and to achieve high yields, the equilibrium must be shifted towards the product.[2] This is typically accomplished by using a large excess of the alcohol (methanol in this case) or by removing the water formed during the reaction.[1]
Mechanistic Rationale
The reaction mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., sulfuric acid), which enhances the electrophilicity of the carbonyl carbon.[3] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[3]
Caption: Mechanism of Fischer-Speier Esterification.
Experimental Protocol: Fischer Esterification of 3-Ethylbenzoic Acid
-
Reaction Setup: To a 100 mL round-bottomed flask containing a magnetic stir bar, add 3-ethylbenzoic acid (5.00 g, 33.3 mmol).
-
Add methanol (40 mL, 0.99 mol) to the flask.
-
Carefully add concentrated sulfuric acid (1.0 mL) dropwise with stirring.
-
Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 4 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 100 mL of cold water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with 50 mL of water, 50 mL of 5% aqueous sodium bicarbonate solution (caution: CO2 evolution), and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound.
Method 2: Methylation with Diazomethane or Trimethylsilyldiazomethane (TMS-Diazomethane)
Methylation using diazomethane is a highly efficient method for converting carboxylic acids to methyl esters, often providing quantitative yields under very mild conditions.[4] The reaction is rapid and clean, with the only byproduct being nitrogen gas.[5] However, diazomethane is a toxic, explosive, and carcinogenic gas, which necessitates specialized handling procedures and limits its use to small-scale reactions.[4][5]
A safer alternative is trimethylsilyldiazomethane (TMS-diazomethane), which is a commercially available reagent that is more stable and less prone to explosion than diazomethane. It reacts with carboxylic acids in the presence of methanol to generate diazomethane in situ, which then rapidly esterifies the acid.[4]
Mechanistic Rationale
The mechanism involves a simple acid-base reaction where the carboxylic acid protonates diazomethane to form a carboxylate anion and a methyldiazonium cation. The highly unstable methyldiazonium cation is then attacked by the carboxylate nucleophile in an SN2 reaction, leading to the formation of the methyl ester and the liberation of nitrogen gas.[5]
Caption: Mechanism of Esterification with Diazomethane.
Experimental Protocol: Methylation of 3-Ethylbenzoic Acid with TMS-Diazomethane
Safety Note: TMS-diazomethane is toxic and should be handled in a well-ventilated fume hood.
-
Reaction Setup: In a 50 mL round-bottomed flask, dissolve 3-ethylbenzoic acid (1.00 g, 6.66 mmol) in a mixture of toluene (15 mL) and methanol (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 2.0 M solution of TMS-diazomethane in hexanes (4.0 mL, 8.0 mmol) dropwise with stirring. A yellow color should persist, and gas evolution will be observed.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Work-up: Quench any excess TMS-diazomethane by the dropwise addition of a few drops of acetic acid until the yellow color disappears.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether (50 mL) and wash with 25 mL of saturated aqueous sodium bicarbonate solution and 25 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.
-
Purification: The product is often of high purity after work-up. If necessary, it can be further purified by column chromatography on silica gel.
Method 3: Synthesis via Acyl Chloride
This two-step method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which is then reacted with methanol to form the ester. The initial activation of the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2), makes the subsequent reaction with the alcohol very rapid and generally high-yielding. This method is particularly useful for sterically hindered carboxylic acids or when the Fischer esterification conditions are too harsh for the substrate.
Mechanistic Rationale
The first step is the conversion of the carboxylic acid to the acyl chloride. In the case of thionyl chloride, the carboxylic acid attacks the sulfur atom, and after a series of steps involving the departure of sulfur dioxide and a chloride ion, the acyl chloride is formed. The second step is a nucleophilic acyl substitution where methanol attacks the highly electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. Subsequent elimination of a chloride ion and deprotonation yields the methyl ester.
Caption: Workflow for Methyl Ester Synthesis via Acyl Chloride.
Experimental Protocol: Synthesis of this compound via 3-Ethylbenzoyl Chloride
Step 1: Synthesis of 3-Ethylbenzoyl Chloride
Safety Note: Thionyl chloride is a corrosive and lachrymatory liquid. This reaction must be performed in a well-ventilated fume hood.
-
To a 50 mL round-bottomed flask equipped with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution), add 3-ethylbenzoic acid (5.00 g, 33.3 mmol).
-
Add thionyl chloride (4.8 mL, 66.6 mmol) and a catalytic amount of N,N-dimethylformamide (DMF, 2 drops).
-
Heat the mixture to reflux for 2 hours. The evolution of HCl and SO2 gases will be observed.
-
After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. The crude 3-ethylbenzoyl chloride is used in the next step without further purification.
Step 2: Esterification of 3-Ethylbenzoyl Chloride
-
Dissolve the crude 3-ethylbenzoyl chloride in 20 mL of anhydrous dichloromethane in a 100 mL round-bottomed flask and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of methanol (2.7 mL, 66.6 mmol) and pyridine (2.7 mL, 33.3 mmol) in 10 mL of dichloromethane dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Work-up: Pour the reaction mixture into 50 mL of water. Separate the organic layer and wash it sequentially with 50 mL of 1 M HCl, 50 mL of saturated aqueous sodium bicarbonate solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation.
Comparative Analysis of Synthesis Methods
To provide a clear and objective comparison, the key performance indicators for each method are summarized in the table below. The data presented are representative and may vary depending on the specific reaction scale and conditions.
| Feature | Fischer-Speier Esterification | Methylation with TMS-Diazomethane | Synthesis via Acyl Chloride |
| Reagents | 3-Ethylbenzoic acid, Methanol, H₂SO₄ (cat.) | 3-Ethylbenzoic acid, TMS-Diazomethane, Methanol | 1. 3-Ethylbenzoic acid, SOCl₂ 2. Methanol, Pyridine |
| Reaction Time | 4 hours | 30 minutes | 3 hours (2 steps) |
| Reaction Temp. | Reflux (~65 °C) | 0 °C to Room Temperature | Step 1: Reflux (~76 °C) Step 2: 0 °C to Room Temp. |
| Typical Yield | 70-85% | >95% | 85-95% |
| Advantages | - Inexpensive reagents - Scalable | - Very high yield - Mild conditions - Fast reaction | - High yield - Reliable for difficult substrates |
| Disadvantages | - Equilibrium limited - Requires excess alcohol - Acidic conditions | - Expensive reagent - TMS-diazomethane is toxic | - Two-step process - Uses hazardous reagents (SOCl₂, Pyridine) |
| Purification | Vacuum Distillation | Column Chromatography (if needed) | Vacuum Distillation |
Product Characterization
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.
Expected Spectroscopic Data for this compound:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.85 (s, 1H), 7.82 (d, J = 7.6 Hz, 1H), 7.35 (t, J = 7.6 Hz, 1H), 7.29 (d, J = 7.6 Hz, 1H), 3.91 (s, 3H), 2.70 (q, J = 7.6 Hz, 2H), 1.25 (t, J = 7.6 Hz, 3H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 167.2, 144.5, 133.5, 130.3, 129.8, 128.3, 127.2, 52.1, 28.9, 15.4.
-
IR (neat, cm⁻¹): ~2968, 1720 (C=O), 1285, 1250, 1125, 750.
Conclusion
The synthesis of this compound offers a practical platform to compare several fundamental esterification methodologies.
-
Fischer-Speier esterification remains a viable and cost-effective option, particularly for large-scale synthesis where the use of excess methanol is economically feasible. Its primary drawback is the equilibrium nature of the reaction, which can limit the yield.
-
Methylation with TMS-diazomethane provides an exceptionally mild, rapid, and high-yielding route. This makes it an excellent choice for small-scale synthesis, especially when dealing with acid- or heat-sensitive substrates. The main deterrents are the high cost and toxicity of the reagent.
-
The acyl chloride route offers a robust and high-yielding alternative that is less sensitive to equilibrium constraints than the Fischer esterification. However, it involves a two-step process and the use of hazardous reagents, requiring careful handling and waste disposal.
The selection of the optimal synthetic route will ultimately depend on the specific requirements of the project, balancing factors such as scale, cost, safety, and the chemical nature of the starting material. This guide provides the necessary data and procedural insights to facilitate this critical decision-making process.
References
-
Emil Fischer and Arthur Speier. "Ueber die Esterbildung." Berichte der deutschen chemischen Gesellschaft 28.3 (1895): 3252-3258. [Link]
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O'Donnell, M. J. "The Fischer Esterification." In Comprehensive Organic Name Reactions and Reagents, John Wiley & Sons, Inc., 2010. [Link]
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"Fischer Esterification." Chemistry LibreTexts, 2023. [Link]
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"21.7: Methyl Ester Synthesis Using Diazomethane." Chemistry LibreTexts, 2020. [Link]
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"Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst." International Journal of Scientific & Technology Research. [Link]
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"Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products." ResearchGate. [Link]
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"esterification of benzoic acid to methyl benzoate." University of Missouri–St. Louis. [Link]
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"Fischer Esterification of 3-ntrobenzoic acid 2017." Truman State University. [Link]
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"Fischer Esterification Procedure." California State University, Bakersfield. [Link]
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"trimethylsilyldiazomethane - Organic Syntheses Procedure." Organic Syntheses. [Link]
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A Comparative Guide to the Efficacy of Benzoate Ester Derivatives in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological efficacy of methyl 3-ethylbenzoate and its related benzoate ester derivatives. While direct, comprehensive comparative studies on a series of this compound derivatives are limited in publicly available literature, this document synthesizes findings from studies on structurally related benzoate esters. By examining the effects of altering the ester group and substitutions on the phenyl ring, we can infer structure-activity relationships (SAR) and guide future research. The primary focus will be on cytotoxicity, metabolic stability, and antifungal activity, for which comparative data on analogous compounds are available.
Introduction to Benzoate Esters in Biological Research
Benzoate esters are a class of aromatic compounds characterized by a benzene ring attached to a carboxylic acid ester. They are widely found in nature and are used in various industries, from fragrances and food preservatives to chemical synthesis.[1][2] this compound, the focal point of this guide, is a simple aromatic ester that serves as a valuable intermediate in organic synthesis for more complex molecules.[3] The biological activities of benzoate esters are diverse and highly dependent on their substitution patterns. Understanding how modifications to the core structure impact efficacy in biological assays is crucial for applications in toxicology, drug discovery, and the development of new bioactive agents.
Comparative Efficacy in Cytotoxicity Assays
Cytotoxicity assays are fundamental in toxicology and early-stage drug discovery to assess the potential of a compound to cause cell death. The following data compares the cytotoxicity of simple benzoate esters in human cell lines.
Comparison of Methyl, Ethyl, and Vinyl Benzoates
A study directly compared the cytotoxic effects of methyl benzoate (MB), ethyl benzoate (EB), and vinyl benzoate (VB) on human embryonic kidney (HEK293) and neuronal (SH-SY5Y) cells. The results indicate a clear trend in toxicity related to the ester group.[4]
Key Findings:
-
Vinyl benzoate (VB) was found to be the most toxic of the three compounds tested.[4]
-
Methyl benzoate (MB) was the least toxic to the tested human cells.[4]
-
The study also noted that the expression of genes involved in the cell cycle, protein quality control, and neurotransmission (such as cyclin D1, HSP70, and ACHE) were differentially expressed in the presence of these chemicals, with the most noticeable changes observed with VB treatment.[1][4]
Table 1: Comparative Cytotoxicity (LC50) of Benzoate Esters [4]
| Compound | Ester Group | LC50 in HEK293 cells (mM) | LC50 in SH-SY5Y cells (mM) |
|---|---|---|---|
| Methyl Benzoate (MB) | -CH₃ | ~11.0 | ~11.0 |
| Ethyl Benzoate (EB) | -CH₂CH₃ | ~8.0 | ~9.0 |
| Vinyl Benzoate (VB) | -CH=CH₂ | ~5.4 | ~6.1 |
Note: LC50 values are approximated from the data presented in the source.
This data suggests that even small modifications to the ester moiety can significantly impact the cytotoxic profile of a benzoate derivative. The increased reactivity of the vinyl group in VB likely contributes to its higher toxicity compared to the more stable alkyl esters.
Comparative Metabolic Stability
The metabolic stability of a compound is a critical parameter in drug development, as it influences its half-life and bioavailability. A key metabolic pathway for esters is hydrolysis by carboxylesterases, which are abundant in plasma and liver microsomes.
Hydrolytic Stability of a Homologous Alkyl Benzoate Series
A study investigated the chemical and biological hydrolytic stability of a homologous series of alkyl benzoates, providing valuable insights into how the length of the ester's alkyl chain affects its stability.[5]
Key Findings:
-
In rat plasma, the metabolic stability was inversely proportional to the size of the alkoxyl group. Methyl benzoate was the most stable, with its half-life decreasing as the alkyl chain length increased.[5]
-
A similar trend was observed in rat liver microsomes, where methyl benzoate showed higher stability than ethyl benzoate.[5]
Table 2: Comparative Metabolic Stability of Alkyl Benzoate Esters [5]
| Compound | Ester Group | Half-life (t½) in Rat Plasma (min) | Half-life (t½) in Rat Liver Microsomes (min) |
|---|---|---|---|
| Methyl Benzoate | -CH₃ | 36 | 15 |
| Ethyl Benzoate | -CH₂CH₃ | 17 | 12 |
| n-Propyl Benzoate | -CH₂CH₂CH₃ | 10 | Not Reported |
| n-Butyl Benzoate | -CH₂CH₂CH₂CH₃ | 10 | Not Reported |
| Phenyl Benzoate | -C₆H₅ | 7 | Not Reported |
These results are crucial for designing benzoate ester-based drugs or prodrugs, as they demonstrate that the choice of the ester group can be used to modulate the compound's metabolic lability.[5]
Case Study: Antifungal Activity of 3-Methyl-4-nitrobenzoate Derivatives
While direct comparative data for a series of this compound derivatives is scarce, a study on the antifungal activity of 3-methyl-4-nitrobenzoate derivatives provides an excellent model for understanding structure-activity relationships in this class of compounds. This study evaluated a series of eleven derivatives against four Candida strains.[6]
Key Findings:
-
The length of the alkyl ester chain significantly influenced antifungal activity.
-
Pentyl 3-methyl-4-nitrobenzoate exhibited the highest activity against C. guilliermondii, with a Minimum Inhibitory Concentration (MIC) of 31 µM.[6]
-
Methyl 3-methyl-4-nitrobenzoate also showed notable activity against the same strain, with a MIC of 39 µM.[6]
-
In silico modeling suggested that the most active compound interacts with the thymidylate kinase (TPMK) protein, a potential molecular target for antifungal agents.[6]
Table 3: Antifungal Activity of Selected 3-Methyl-4-nitrobenzoate Esters against C. guilliermondii [6]
| Compound | Ester Group | MIC (µM) |
|---|---|---|
| Methyl 3-methyl-4-nitrobenzoate | -CH₃ | 39 |
| Pentyl 3-methyl-4-nitrobenzoate | -(CH₂)₄CH₃ | 31 |
This case study underscores the importance of the ester side chain in determining the biological activity of substituted benzoates and provides a potential mechanism of action for their antifungal effects.
Experimental Protocols
The following are detailed, generalized methodologies for the key assays discussed in this guide. These protocols should be optimized for the specific compounds and cell lines being tested.
Cytotoxicity Assay (MTT-based)
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.
Methodology:
-
Cell Seeding: Plate cells (e.g., HEK293, A549, MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[7]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or LC50 values.
In Vitro Metabolic Stability Assay (Microsomal Stability)
This assay determines the rate at which a compound is metabolized by liver enzymes.
Methodology:
-
Reagent Preparation: Prepare a reaction mixture containing rat liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).
-
Compound Incubation: Add the test compound (e.g., at a final concentration of 1 µM) to the reaction mixture.
-
Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes, then initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the half-life (t½) using the formula: t½ = 0.693 / k.[5]
Visualizations
Experimental Workflow for Cytotoxicity Assay
Caption: Workflow for an MTT-based cytotoxicity assay.
Structure-Activity Relationship Logic
Caption: Logic of Structure-Activity Relationship (SAR) studies.
Conclusion and Future Directions
The available evidence strongly indicates that the biological activity of benzoate esters is highly tunable through chemical modification. The comparative data on cytotoxicity and metabolic stability reveal that increasing the alkyl chain length of the ester group can increase toxicity and decrease metabolic stability. Furthermore, substitutions on the phenyl ring, as seen in the 3-methyl-4-nitrobenzoate series, play a critical role in specific biological activities like antifungal efficacy.
For this compound and its direct derivatives, there is a clear need for systematic, comparative studies. Future research should focus on synthesizing a series of analogs with variations at the 3-position and on the ester group, and evaluating them in a panel of standardized assays. Such studies will be invaluable for elucidating a more complete structure-activity relationship and for unlocking the full potential of this chemical scaffold in various scientific and therapeutic applications.
References
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Bunch, H., et al. (2020). Evaluating cytotoxicity of methyl benzoate in vitro. Heliyon, 6(2), e03351. Available at: [Link]
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Bunch, H., et al. (2020). Evaluating cytotoxicity of methyl benzoate in vitro. PMC, NIH. Available at: [Link]
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Macedo, T. A., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Pharmaceutical Sciences, 28(2), 249-257. Available at: [Link]
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Thompson, W. J., et al. (1991). Synthesis and pharmacological evaluation of a series of dibenzo[a,d]cycloalkenimines as N-methyl-D-aspartate antagonists. Journal of Medicinal Chemistry, 34(8), 2519-2531. Available at: [Link]
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Karimi, F., et al. (2023). Synthesis, cytotoxicity and 99mTc-MIBI tumor cell uptake evaluation of 2-phenylbenzothiazole tagged triazole derivatives. Future Medicinal Chemistry, 15(19), 1625-1640. Available at: [Link]
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Shi, D. F., et al. (1996). Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo. Journal of Medicinal Chemistry, 39(17), 3375-3384. Available at: [Link]
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Garg, N., et al. (2010). Synthesis and evaluation of some new substituted benzothiazepine and benzoxazepine derivatives as anticonvulsant agents. European Journal of Medicinal Chemistry, 45(4), 1529-1535. Available at: [Link]
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Lin, C. H., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Catalysts, 13(5), 903. Available at: [Link]
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Rathod, V. R., et al. (2016). Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. Journal of Pharmaceutical Sciences and Research, 8(8), 819-828. Available at: [Link]
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de Oliveira, A. C. C., et al. (2021). 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. Journal of the Brazilian Chemical Society, 32, 1649-1662. Available at: [Link]
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Li, W., et al. (2014). Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides. Molecules, 19(9), 13456-13471. Available at: [Link]
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Ghorab, M. M., et al. (2021). Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents. Molecules, 26(16), 4983. Available at: [Link]
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European Chemicals Agency. (n.d.). Ethyl benzoate - Registration Dossier. ECHA. Available at: [Link]
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Sakagami, H., et al. (2014). Quantitative structure-cytotoxicity relationship of phenylpropanoid amides. In Vivo, 28(4), 481-488. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-Ethylbenzoate
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental responsibility, and scientific integrity. This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of methyl 3-ethylbenzoate (CAS No. 50604-00-7). By understanding the "why" behind each procedural step, you can ensure a self-validating system of chemical waste management within your laboratory.
PART 1: CORE DIRECTIVE: Understanding the Hazard Profile of this compound
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. While comprehensive toxicological data for this compound is not widely published, available Safety Data Sheets (SDS) provide critical hazard information based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2]
Primary Hazards:
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1][2]
-
Respiratory Irritation (H335): May cause respiratory irritation.[1][2]
Based on these classifications, this compound should be handled as an irritant. Although not classified as acutely toxic, its potential to cause irritation necessitates careful handling to minimize exposure. Furthermore, as an organic ester, it should be treated as a potentially combustible liquid, warranting precautions against ignition sources.
Quantitative Data Summary
For a clear and concise overview, the following table summarizes the known and analogous data for this compound and similar compounds. The absence of specific data for this compound underscores the importance of treating it with the caution afforded to its chemical class.
| Property | Value for this compound | Analogous Data (Ethyl 3-methylbenzoate) | Reference |
| CAS Number | 50604-00-7 | 120-33-2 | [3][4] |
| Molecular Formula | C₁₀H₁₂O₂ | C₁₀H₁₂O₂ | [3][4] |
| Molecular Weight | 164.20 g/mol | 164.20 g/mol | [4] |
| Physical Form | Liquid | Colorless Liquid | [3][5] |
| GHS Pictogram | GHS07 (Exclamation Mark) | GHS07 (Exclamation Mark) | [2][6] |
| Hazard Statements | H315, H319, H335 | H315, H319, H335 | [1][2][6] |
| Flash Point | Data Not Available | 101 °C (214 °F) - closed cup | [5][7] |
| Boiling Point | Data Not Available | 110 °C at 27 hPa | [5] |
| Acute Oral Toxicity (LD50) | Data Not Available | Data Not Available |
PART 2: SCIENTIFIC INTEGRITY & LOGIC: A Step-by-Step Disposal Protocol
The following protocol is designed to be a self-validating system, ensuring safety and compliance through a logical, step-by-step process. The causality behind each step is explained to foster a deeper understanding of the safety principles at play.
Step 1: Immediate Post-Experiment Handling & Segregation
The "Why": The primary principle of chemical waste management is segregation at the source. Mixing incompatible waste streams can lead to dangerous chemical reactions, including the generation of toxic gases, heat, or pressure.[7] this compound, as a non-halogenated organic solvent, must be kept separate from other waste categories.
Protocol:
-
Initial Collection: Immediately after use, collect all waste containing this compound in a designated, properly labeled waste container.
-
Waste Stream Identification: This waste stream should be classified as "Non-Halogenated Organic Waste."
-
Segregation: Do NOT mix this waste with:
-
Halogenated organic solvents (e.g., dichloromethane, chloroform).
-
Aqueous waste (acids, bases).
-
Solid waste (gloves, paper towels, etc., unless they are heavily contaminated).
-
Oxidizers or other reactive chemicals.
-
Step 2: Proper Containerization and Labeling
The "Why": The integrity of the waste container is the primary barrier against environmental release and personnel exposure.[7] Clear, accurate labeling is mandated by regulatory bodies like the Occupational Safety and Health Administration (OSHA) and is essential for safe handling by both laboratory personnel and waste disposal technicians.
Protocol:
-
Container Selection: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, screw-on cap. The container must be in good condition, free of cracks or leaks.
-
Labeling: Affix a "Hazardous Waste" label to the container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazards: "Irritant," "Combustible."
-
The date accumulation started.
-
The name of the principal investigator or laboratory contact.
-
-
Container Management:
-
Keep the container closed at all times, except when adding waste.
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
Store the container in a designated satellite accumulation area within the laboratory.
-
Step 3: Storage and Accumulation
The "Why": Safe storage of chemical waste is crucial to prevent accidents and ensure a safe laboratory environment. Federal and local regulations strictly govern the storage of hazardous materials.
Protocol:
-
Location: Store the waste container in a well-ventilated area, away from heat, sparks, and open flames.[8] A designated cabinet for flammable or combustible liquids is ideal.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container. This prevents the spread of material in case of a leak.
-
Incompatibility: Ensure the storage area does not contain incompatible chemicals, particularly strong oxidizing agents.[8]
Step 4: Disposal and Removal
The "Why": The final disposal of hazardous waste must be conducted by a licensed and reputable hazardous waste disposal company. This ensures that the waste is treated and disposed of in an environmentally sound manner and in compliance with all federal, state, and local regulations, including those set forth by the Environmental Protection Agency (EPA).
Protocol:
-
Scheduling Pickup: Once the waste container is nearing full, or on a regular schedule, arrange for a pickup with your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste vendor.
-
Documentation: Complete any required waste manifests or pickup request forms accurately and completely.
-
Final Disposition: The typical final disposal method for this type of organic waste is incineration at a permitted facility. Incineration effectively destroys the organic compound, converting it to less harmful substances like carbon dioxide and water.
PART 3: VISUALIZATION & FORMATTING
Experimental Workflow: Disposal of this compound
The following diagram illustrates the logical flow of the disposal process, from the point of generation to final removal.
Sources
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A Researcher's Guide to Handling Methyl 3-ethylbenzoate: A Focus on Personal Protective Equipment
This guide provides essential safety protocols and procedural guidance for the safe handling of Methyl 3-ethylbenzoate in a laboratory setting. As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep, causal understanding of why specific protective measures are necessary. This document is structured to provide immediate, actionable information for researchers, scientists, and drug development professionals, ensuring that safety is an integral and self-validating component of your experimental workflow.
Hazard Assessment: The Foundation of Your Safety Protocol
Understanding the inherent risks of a chemical is the critical first step in establishing a robust safety plan. This compound, like many aromatic esters, presents a specific hazard profile that directly dictates our choice of Personal Protective Equipment (PPE). Its primary risks are not systemic but are focused on direct contact.
According to safety data sheets (SDS), the principal hazards are categorized as follows.[1][2][3]
| Hazard Category | GHS Hazard Statement | Implication for Handling Protocol |
| Skin Irritation | H315: Causes skin irritation | Direct skin contact must be avoided through appropriate gloves and body protection.[2][3] |
| Eye Damage | H319: Causes serious eye irritation | Vapors and splashes pose a significant risk, mandating the use of sealed eye protection.[2][3] |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation of vapors must be minimized through engineering controls and, if necessary, respiratory protection.[2][3] |
| Physical Hazard | Combustible Liquid | While not highly flammable, it has a flash point of 101°C and can ignite if preheated.[1] This necessitates storing it away from ignition sources.[4][5] |
These hazards form a logical basis for every subsequent recommendation. The causality is clear: we wear specific PPE not as a matter of ritual, but as a direct countermeasure to a known and quantified risk.
Core Protective Equipment: A Multi-Layered Defense
PPE is the final barrier between you and a chemical hazard. It should always be used in conjunction with primary engineering controls, the most important of which is a properly functioning chemical fume hood.
Primary Engineering Control: The Chemical Fume Hood
All operations involving this compound—including weighing, transferring, and use in reactions—should be conducted inside a certified chemical fume hood. This is the most effective way to control vapor inhalation and contain potential spills, directly addressing the respiratory irritation hazard (H335).[2][3]
Tier 1: Essential PPE for All Handling Tasks
This is the minimum required PPE for any task involving this compound.
-
Eye Protection: Chemical Splash Goggles
-
Rationale: Standard safety glasses do not provide an adequate seal against vapors and splashes. Because this compound causes serious eye irritation, chemical splash goggles that conform to ANSI Z87.1 standards are mandatory.[2][3]
-
Field Insight: In the event of an unexpected pressure change in your apparatus, a splash can be ejected in any direction. Goggles provide 360-degree protection that glasses simply cannot.
-
-
Hand Protection: Chemically-Resistant Gloves
-
Rationale: Preventing skin irritation (H315) requires gloves made of a material that resists permeation by aromatic esters. The choice of glove material is critical and task-dependent.
-
Glove Selection Guide:
Glove Material Recommended Use Rationale Nitrile Splash Protection Only. Suitable for small, rapid transfers. Nitrile offers good general chemical resistance but can be degraded by prolonged exposure to some organic solvents and esters.[6] They are intended for incidental contact. Butyl Rubber Extended Use. Suitable for larger volume transfers or longer procedures. Butyl rubber provides superior resistance to esters, ketones, and aldehydes, making it a trusted choice for more intensive work.[7][8] | Viton™ | High-Risk Operations. Recommended for tasks with high splash potential or when handling concentrated solutions. | Viton offers excellent resistance to aromatic hydrocarbons and chlorinated solvents, though it is a more expensive option.[7] |
-
Critical Protocol: Always inspect gloves for tears or pinholes before use. Remove and replace them immediately if you suspect contamination. Never wear gloves outside of the laboratory area. After removal, wash your hands thoroughly.[9]
-
-
Body Protection: Laboratory Coat
-
A standard cotton lab coat is sufficient to prevent minor splashes from reaching your personal clothing and skin. For tasks with a higher risk of significant splashing, consider a lab coat made of chemically resistant material.
-
Tier 2: Enhanced PPE for High-Risk Scenarios
For tasks involving larger quantities (>100 mL), heating, or pressurization, the following additional PPE is required.
-
Face Protection: Full-Face Shield
-
Rationale: A face shield, worn over chemical splash goggles, provides an additional layer of protection for your entire face from splashes and energetic reactions.
-
-
Respiratory Protection
-
Rationale: Under normal use within a fume hood, respiratory protection is not required. However, it is essential for responding to a large spill or in situations where ventilation is compromised.
-
Specification: A NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges is the appropriate choice.[10] All personnel requiring a respirator must be properly fit-tested and trained in its use, in accordance with OSHA regulations.
-
Operational and Disposal Plans: A Step-by-Step Guide
A safe experiment is one that is planned from start to finish. This includes preparation, handling, and disposal.
Workflow for Safe Handling of this compound
The following diagram outlines the critical decision points and procedural flow for safely handling this compound.
Caption: Decision workflow for handling this compound.
Donning and Doffing PPE: The Critical Sequences
-
Donning (Putting On) Sequence:
-
Lab Coat
-
Chemical Splash Goggles
-
Face Shield (if required)
-
Gloves (pull cuffs over the sleeves of the lab coat)
-
-
Doffing (Taking Off) Sequence: This sequence is designed to minimize the spread of contamination.
-
Gloves: Remove using a glove-to-glove and skin-to-skin technique to avoid touching the outer contaminated surface.
-
Face Shield (if used)
-
Lab Coat: Remove by rolling it inside-out.
-
Goggles: Remove last.
-
Wash Hands: Immediately and thoroughly wash hands with soap and water.
-
Emergency Procedures: Immediate Action Plan
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.
-
Minor Spill (<100 mL): Alert others in the area. Wearing your full PPE, absorb the spill with an inert material like vermiculite, sand, or a chemical absorbent pad.[11] Place the contaminated material in a sealed, labeled container for hazardous waste disposal.[11]
-
Major Spill (>100 mL): Evacuate the immediate area. Alert your supervisor and institutional safety office. Do not attempt to clean it up unless you are part of a trained emergency response team with appropriate respiratory protection.[11]
Disposal Plan
-
Chemical Waste: All waste containing this compound must be collected in a clearly labeled, sealed hazardous waste container. Never dispose of it down the drain.[9][12]
-
Contaminated PPE: Used gloves and other disposable contaminated items should be placed in a designated solid hazardous waste container.
-
Regulatory Compliance: All waste disposal must be conducted in accordance with local, state, and federal regulations.[1][12]
By integrating this expert-level understanding of the hazards with a disciplined, procedural approach to safety, you can ensure a secure research environment and build a deep, intuitive culture of safety within your team.
References
-
J. J. Keller & Associates, Inc. (2025-06-30). Safe Handling of Flammable & Combustible Liquids | OSHA Guidelines. [Link]
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U.S. Chemical Storage. (2025-02-27). The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. [Link]
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RISK & SAFETY SOLUTIONS. OSHA Limits for Flammable Liquids. [Link]
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Occupational Safety and Health Administration. 1926.152 - Flammable liquids. [Link]
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Chemos GmbH & Co.KG. Safety Data Sheet: Methyl benzoate. [Link]
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Certas Lubricant Solutions. Personal Protective Equipment (PPE) Standards. [Link]
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National Institute for Occupational Safety and Health. NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. [Link]
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Centers for Disease Control and Prevention. Ethyl acetate - NIOSH Pocket Guide to Chemical Hazards. [Link]
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Fragrance Oils Direct UK. (2022-07-04). Personal Protective Equipment for Fragrance Oil. [Link]
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Miami University. Personal Protective Equipment | Safety | Physical Facilities. [Link]
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University of the Pacific. Personal Protective Equipment (PPE). [Link]
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Alfa Aesar. (2011-06-01). Material Safety Data Sheet - Ethyl benzoate. [Link]
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MCR Safety. (2025-04-08). Understanding Solvents and PPE for Chemical Safety. [Link]
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- 4. Safe Handling of Flammable & Combustible Liquids | OSHA Guidelines [jjkellersafety.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fragranceoilsdirect.co.uk [fragranceoilsdirect.co.uk]
- 7. certaslubricantsolutions.com [certaslubricantsolutions.com]
- 8. mcrsafety.com [mcrsafety.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. CDC - NIOSH Pocket Guide to Chemical Hazards - Ethyl acetate [cdc.gov]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
